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Core Science & Biosynthesis

Foundational

Introduction: A Versatile Building Block for Unnatural Amino Acids

An In-Depth Technical Guide to 2-Amino-3-ethoxy-3-oxopropanoic Acid: Synthesis, Properties, and Applications in Drug Discovery 2-Amino-3-ethoxy-3-oxopropanoic acid (also known as ethyl hydrogen aminomalonate), registered...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-3-ethoxy-3-oxopropanoic Acid: Synthesis, Properties, and Applications in Drug Discovery

2-Amino-3-ethoxy-3-oxopropanoic acid (also known as ethyl hydrogen aminomalonate), registered under CAS Number 91469-69-1, is an asymmetrically substituted amino-malonate derivative. It serves as a highly valuable and versatile intermediate in synthetic organic chemistry, particularly in the design and synthesis of non-proteinogenic (unnatural) α-amino acids.[1] These unnatural amino acids are critical components in modern drug discovery, enabling the development of novel peptides, peptidomimetics, and small molecule therapeutics with enhanced stability, potency, and pharmacokinetic profiles.[2][3]

Unlike its more common precursor, diethyl aminomalonate, the monoester structure of 2-amino-3-ethoxy-3-oxopropanoic acid offers distinct synthetic advantages. Possessing a free carboxylic acid, a protected carboxylic acid (as an ethyl ester), and a primary amine on the same carbon atom, it provides a scaffold ripe for orthogonal chemical modifications. This guide offers a comprehensive overview of its properties, a detailed exploration of its synthesis from readily available starting materials, and a look into its applications as a pivotal tool for researchers and scientists in medicinal chemistry and drug development.

Physicochemical and Computed Properties

Precise experimental data for 2-Amino-3-ethoxy-3-oxopropanoic acid is not widely published, a common challenge for reactive intermediates. However, its properties can be reliably estimated through computational models and inferred from its more stable, amine-protected analogue, N-Boc-2-amino-3-ethoxy-3-oxopropanoic acid.

Property2-Amino-3-ethoxy-3-oxopropanoic acid (CAS 91469-69-1)N-Boc-2-amino-3-ethoxy-3-oxopropanoic acid (CAS 137401-45-7)
Molecular Formula C₅H₉NO₄C₁₀H₁₇NO₆
Molecular Weight 147.13 g/mol [4]247.24 g/mol [5]
IUPAC Name 2-amino-3-ethoxy-3-oxopropanoic acid[4]2-((tert-butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid
Appearance Not specified (predicted solid)Solid
XLogP3 (Computed) -2.9[4]0.9
Hydrogen Bond Donors 2 (Computed)[4]2
Hydrogen Bond Acceptors 4 (Computed)[4]6
Rotatable Bond Count 3 (Computed)[4]6
Storage Temperature Not specified (Store cold recommended)2-8°C, Sealed in dry

Synthesis Pathway: From Diethyl Malonate to a Versatile Monoester

The synthesis of 2-Amino-3-ethoxy-3-oxopropanoic acid is best understood as a multi-step process that begins with the widely available starting material, diethyl malonate. The overall strategy involves the introduction of an amino group at the α-position, followed by the selective hydrolysis of one of the two ethyl ester functionalities.

G cluster_0 Overall Synthesis Workflow Diethyl_Malonate Diethyl Malonate Diethyl_Oximinomalonate Diethyl Oximinomalonate Diethyl_Malonate->Diethyl_Oximinomalonate Step 1: Nitrosation Diethyl_Aminomalonate_HCl Diethyl Aminomalonate Hydrochloride Diethyl_Oximinomalonate->Diethyl_Aminomalonate_HCl Step 2: Reduction & Salification Target_Compound 2-Amino-3-ethoxy-3-oxopropanoic acid (Target Compound) Diethyl_Aminomalonate_HCl->Target_Compound Step 3: Selective Monohydrolysis

Caption: Overall workflow for the synthesis of the target compound.

Step 1 & 2: Preparation of Diethyl Aminomalonate Hydrochloride

The initial steps focus on creating the key precursor, diethyl aminomalonate, which is typically isolated as its more stable hydrochloride salt.[6] This is a well-established, high-yielding process.

Protocol 1: Synthesis of Diethyl Aminomalonate Hydrochloride [1][7]

  • Nitrosation:

    • In a suitable reaction vessel, dissolve diethyl malonate (1.0 eq) in a mixture of ethyl acetate and glacial acetic acid.

    • Cool the mixture to 0-5°C using an ice bath.

    • Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature is maintained below 10°C.

    • After the addition is complete, allow the reaction to stir and warm to room temperature for approximately 20 hours.

    • Perform a workup by separating the organic layer, washing with water, and removing the solvent under reduced pressure to yield diethyl oximinomalonate. The nitrosation of diethyl malonate proceeds via the formation of nitrous acid in situ, which then reacts with the enol form of the malonate.[8]

  • Catalytic Hydrogenation and Salt Formation:

    • Charge a hydrogenation reactor with the diethyl oximinomalonate from the previous step, absolute ethanol as the solvent, and a suitable catalyst (e.g., Palladium on charcoal or a Nickel-based catalyst).[1][6]

    • Pressurize the reactor with hydrogen gas (e.g., 1.0-2.0 MPa) and heat to 40-50°C.

    • Maintain stirring for several hours until hydrogen uptake ceases. The catalyst facilitates the reduction of the oxime group to a primary amine.

    • After cooling and safely venting the reactor, filter off the catalyst.

    • Cool the resulting ethanolic solution of diethyl aminomalonate to 0-5°C.

    • Slowly add a solution of hydrogen chloride in ethanol. The hydrochloride salt will precipitate out of the solution.

    • Collect the white solid by filtration, wash with a non-polar solvent like acetone or ether, and dry under vacuum to yield diethyl aminomalonate hydrochloride.[1] The free base, diethyl aminomalonate, is less stable than its salt form and is prone to condensation reactions.[6][9]

Step 3: Selective Monohydrolysis - The Key Transformation

The crucial step to obtain 2-Amino-3-ethoxy-3-oxopropanoic acid is the selective saponification of only one of the two ester groups of diethyl aminomalonate. Achieving high selectivity in the monohydrolysis of symmetric diesters is a classic challenge in organic synthesis. The strategy relies on carefully controlled reaction conditions to favor the formation of the mono-acid over the di-acid.[10]

G Diethyl_Aminomalonate Diethyl Aminomalonate Transition_State Tetrahedral Intermediate Diethyl_Aminomalonate->Transition_State 1. KOH (0.8-1.2 eq) 2. 0°C, THF/H₂O Monoester 2-Amino-3-ethoxy-3-oxopropanoic acid Transition_State->Monoester Protonation Diester_Hydrolysis Further Hydrolysis to Aminomalonic Acid Monoester->Diester_Hydrolysis Excess Base or Higher Temp.

Caption: Reaction scheme for selective monohydrolysis.

Protocol 2: Generalized Selective Monohydrolysis [10][11]

  • Reaction Setup:

    • Dissolve diethyl aminomalonate hydrochloride in a mixture of tetrahydrofuran (THF) and water. Neutralize the hydrochloride with a suitable base if starting from the salt. If starting from the free amine, dissolve directly.

    • Cool the solution to 0°C in an ice bath with vigorous stirring.

  • Saponification:

    • Slowly add a pre-chilled aqueous solution of potassium hydroxide (KOH) (0.8-1.2 equivalents) dropwise over an extended period. The use of a slight sub-stoichiometric or stoichiometric amount of base is critical to prevent the second hydrolysis step. Low temperature slows the rate of both hydrolysis reactions, but the statistical advantage and potential electronic differences after the first hydrolysis help favor the monoester product.

  • Workup and Isolation:

    • After the addition is complete, stir the reaction at 0°C for several hours, monitoring the progress by a suitable technique (e.g., TLC or LC-MS).

    • Once the starting material is consumed, carefully acidify the reaction mixture to a slightly acidic pH with cold, dilute HCl.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Amino-3-ethoxy-3-oxopropanoic acid. Further purification can be achieved via crystallization or chromatography if necessary.

Reactivity and Application in Unnatural Amino Acid Synthesis

The primary utility of 2-Amino-3-ethoxy-3-oxopropanoic acid stems from its application in the malonic ester synthesis, a robust method for preparing α-amino acids.[1][2] The process involves N-protection, alkylation of the α-carbon, and finally, hydrolysis and decarboxylation.

G cluster_0 Synthetic Pathway to Unnatural Amino Acids A 2-Amino-3-ethoxy-3-oxopropanoic acid B N-Protected Monoester A->B 1. N-Protection (e.g., Boc₂O) C Alkylated Intermediate B->C 2. Deprotonation (Base) 3. Alkylation (R-X) D Unnatural Amino Acid C->D 4. Hydrolysis & Decarboxylation (Acid, Heat)

Caption: General scheme for unnatural amino acid synthesis.

Protocol 3: Synthesis of a Phenylalanine Analogue

  • N-Protection:

    • Dissolve 2-Amino-3-ethoxy-3-oxopropanoic acid (1.0 eq) in a suitable solvent like dioxane/water.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as sodium bicarbonate or triethylamine.

    • Stir at room temperature until the reaction is complete. The Boc group protects the amine, preventing it from interfering with subsequent steps and increasing the acidity of the α-proton.

    • Perform an acidic workup and extract the N-Boc protected product.

  • Alkylation:

    • Dissolve the N-Boc protected monoester in an anhydrous solvent like THF or DMF.

    • Add a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at low temperature (e.g., 0°C or -78°C) to deprotonate the α-carbon, forming an enolate.[12]

    • Add an alkylating agent, such as benzyl bromide (R-X), and allow the reaction to proceed. The enolate acts as a nucleophile, attacking the alkyl halide in an Sₙ2 reaction.[13]

  • Hydrolysis and Decarboxylation:

    • To the alkylated intermediate, add a strong acid solution (e.g., 6M HCl).

    • Heat the mixture to reflux for several hours.[1] The acidic conditions simultaneously hydrolyze the ethyl ester and cleave the Boc protecting group.

    • The resulting N-unprotected alkylated malonic acid is unstable at high temperatures and readily undergoes decarboxylation (loss of CO₂) to yield the final α-amino acid product (in this case, phenylalanine).[14]

    • Isolate the product after cooling and crystallization or other purification methods.

Significance in Medicinal Chemistry and Drug Development

The ability to synthesize a vast array of unnatural amino acids is a cornerstone of modern medicinal chemistry. By incorporating these custom-designed building blocks, researchers can:

  • Enhance Metabolic Stability: Introducing non-natural side chains or α,α-disubstitution can block enzymatic degradation of peptide-based drugs.[3]

  • Modulate Receptor Binding: Fine-tuning the size, stereochemistry, and electronic properties of an amino acid side chain allows for the optimization of drug-target interactions.[15]

  • Constrain Peptide Conformation: Incorporating cyclic or sterically hindered amino acids can lock a peptide into a specific bioactive conformation, increasing its potency and selectivity.[3]

  • Improve Pharmacokinetic Properties: Amino acid moieties can be used in prodrug strategies to improve solubility or to hijack amino acid transporters for enhanced absorption and targeted delivery.

2-Amino-3-ethoxy-3-oxopropanoic acid, as a direct precursor to these valuable building blocks, represents a critical tool in the arsenal of the drug development professional.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Based on its N-Boc analogue, it is recommended to store the compound in a tightly sealed container in a dry, cool place (2-8°C).

  • Hazards (Inferred): Assumed to be an irritant to the skin, eyes, and respiratory system. Handle as a potentially harmful chemical.

References

  • BenchChem. (2025). Application Notes and Protocols: Aminomalonic Acid in Pharmaceutical Development.
  • Guchhait, G., et al. (2023).
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Aminomalonic Acid from Diethyl Aminomalonate.
  • Niwayama, S. (2025).
  • BenchChem. (2025). Applications of Asymmetrically Substituted Malonic Acids in Medicinal Chemistry: Application Notes and Protocols.
  • Gorgi, M., et al. (2011).
  • BLDpharm. (n.d.). 137401-45-7|2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid.
  • BLDpharm. (n.d.). 91469-69-1|2-Amino-3-ethoxy-3-oxopropanoic acid.
  • Organic Syntheses. (n.d.). DIETHYL AMINOMALONATE HYDROCHLORIDE.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15645858, 2-Amino-3-ethoxy-3-oxopropanoic acid.
  • Shivaji College. (n.d.). Active Methylene Compounds.
  • Gorgi, M., et al. (2011).
  • Lee, H., et al. (2008). Enhanced Absorption and Growth Inhibition with Amino Acid Monoester Prodrugs of Floxuridine by Targeting hPEPT1 Transporters. MDPI.
  • Sigma-Aldrich. (n.d.). 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid.
  • Zhang, Y., et al. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Fernandes, C., et al. (2020).
  • CymitQuimica. (n.d.). CAS 1068-84-4: Aminomalonic acid.
  • Pearson. (n.d.). Synthesis of Amino Acids: N-Phthalimidomalonic Ester Synthesis Explained.
  • Google Patents. (n.d.). US5847197A - Process for the preparation of aminomalonic acid ester salts.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11011022, 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid.
  • Wikipedia. (n.d.). Diethyl malonate.
  • Kalita, M., et al. (2019). Synthesis of peptides containing oxo amino acids and their crystallographic analysis. Journal of Peptide Science.
  • ChemicalBook. (n.d.). Ethyl hydrogen malonate synthesis.
  • Patsnap. (2021). Preparation method of diethyl aminomalonate hydrochloride.
  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids.
  • Fengchen Group. (2025). What is the stability of malonic acid under different conditions?.
  • Ghosh, A., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
  • Nowick, J. (n.d.).
  • Wang, Z., et al. (2023). Modular and diverse synthesis of amino acids via asymmetric decarboxylative protonation of aminomalonic acids.
  • Smith, B. L. (n.d.). Asymmetric Decarboxylative Protonation of Alpha-Aminomalonic Esters for the Synthesis of Alpha-Amino Acids. American Chemical Society.

Sources

Exploratory

Ethyl hydrogen aminomalonate chemical structure and molecular weight

An In-Depth Technical Guide to Ethyl Hydrogen Aminomalonate for Researchers and Drug Development Professionals Introduction Ethyl hydrogen aminomalonate, a monoester derivative of aminomalonic acid, is a pivotal building...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl Hydrogen Aminomalonate for Researchers and Drug Development Professionals

Introduction

Ethyl hydrogen aminomalonate, a monoester derivative of aminomalonic acid, is a pivotal building block in synthetic organic chemistry. Its unique trifunctional nature—possessing an amine, a carboxylic acid, and an ester group on a single carbon center—renders it a highly versatile precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical structure, molecular properties, synthesis, and key applications in the field of drug discovery and development, tailored for researchers and scientists.

Molecular and Structural Properties

Ethyl hydrogen aminomalonate is characterized by a central alpha-carbon substituted with an amino group (-NH2), a carboxyl group (-COOH), and an ethoxycarbonyl group (-COOCH2CH3). This structure provides a rich scaffold for a variety of chemical transformations.

Chemical Structure

The structure of ethyl hydrogen aminomalonate is fundamental to its reactivity and utility in synthesis.

Caption: 2D representation of Ethyl Hydrogen Aminomalonate.

Physicochemical Properties

A summary of the key molecular and physical properties of ethyl hydrogen aminomalonate is provided below.

PropertyValueSource
IUPAC Name 2-amino-3-ethoxy-3-oxopropanoic acidPubChem[1]
Molecular Formula C5H9NO4PubChem[1]
Molecular Weight 147.13 g/mol PubChem[1]
Synonyms Propanedioic acid, amino-, monoethyl esterPubChem[1]

Synthesis and Mechanistic Insights

The synthesis of ethyl hydrogen aminomalonate is not as direct as its diethyl ester counterpart. It is typically prepared through the partial hydrolysis of diethyl aminomalonate. A common precursor for this synthesis is diethyl malonate, which is readily available.

Synthetic Pathway Overview

The overall transformation from diethyl malonate to ethyl hydrogen aminomalonate involves a multi-step process that leverages well-established reactions in organic synthesis.

G A Diethyl Malonate B Nitrosation (NaNO₂, Acetic Acid) A->B Step 1 C Diethyl Oximinomalonate B->C D Catalytic Hydrogenation (H₂, Pd/C or Ni catalyst) C->D Step 2 E Diethyl Aminomalonate D->E F Selective Hydrolysis (1 eq. NaOH or KOH) E->F Step 3 G Ethyl Hydrogen Aminomalonate F->G

Caption: Synthetic workflow from diethyl malonate.

Mechanistic Considerations
  • Step 1: Nitrosation: The reaction of diethyl malonate with sodium nitrite in an acidic medium (like acetic acid) generates diethyl oximinomalonate.[2] This proceeds through the formation of nitrous acid in situ, which then reacts with the enol form of the malonic ester.

  • Step 2: Reduction: The oxime group of diethyl oximinomalonate is then reduced to a primary amine. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or a nickel-based catalyst is a highly efficient method for this transformation.[2][3] This step yields diethyl aminomalonate.

  • Step 3: Selective Hydrolysis: This is the most critical step for the synthesis of the target molecule. By carefully controlling the stoichiometry of the base (e.g., one equivalent of potassium hydroxide in ethanol), one of the two ester groups of diethyl aminomalonate can be selectively hydrolyzed to the corresponding carboxylic acid, yielding ethyl hydrogen aminomalonate.[4] The choice of solvent and temperature is crucial to prevent complete hydrolysis to aminomalonic acid.

Applications in Research and Drug Development

Ethyl hydrogen aminomalonate is a valuable intermediate in medicinal chemistry, primarily due to its utility in the synthesis of non-natural amino acids and heterocyclic compounds.

Synthesis of Unnatural α-Amino Acids

The presence of a reactive methylene group (activated by the adjacent ester and carboxyl groups) allows for alkylation, which, followed by decarboxylation, provides a straightforward route to a wide variety of α-amino acids that are not found in nature.[2] These unnatural amino acids are of great interest in drug development for creating peptides and peptidomimetics with enhanced stability and novel biological activities.[2]

Precursor for Heterocyclic Compounds

The functional groups of ethyl hydrogen aminomalonate can be exploited to construct various heterocyclic rings, which are common scaffolds in many pharmaceutical agents. For instance, it can be used in the synthesis of pyrimidine derivatives, which are core structures in many antiviral and anticancer drugs.[5][6] For example, diethyl aminomalonate hydrochloride is a known intermediate in the synthesis of the influenza drug Favipiravir.[5]

Role in Peptide and Peptidomimetic Design

By providing access to a diverse range of amino acid building blocks, ethyl hydrogen aminomalonate indirectly contributes to the design of peptides with improved pharmacokinetic properties, such as resistance to enzymatic degradation.[2] This is a critical aspect of developing peptide-based therapeutics.

Experimental Protocols

The following protocols are based on established methods for the synthesis of aminomalonate derivatives and should be performed by trained chemists with appropriate safety precautions.

Protocol 1: Synthesis of Diethyl Aminomalonate Hydrochloride

This protocol describes the synthesis of the common precursor, diethyl aminomalonate, which is often isolated as its more stable hydrochloride salt.[3]

  • Nitrosation of Diethyl Malonate:

    • In a suitable reaction vessel, dissolve diethyl malonate in a mixture of ethyl acetate and glacial acetic acid.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir and warm to room temperature for several hours.

    • Perform a work-up by separating the organic layer, washing with water, and evaporating the solvent under reduced pressure to obtain diethyl oximinomalonate.[2]

  • Hydrogenation to Diethyl Aminomalonate:

    • In a hydrogenation reactor, dissolve the crude diethyl oximinomalonate in absolute ethanol.

    • Add a suitable catalyst, such as 10% palladium on charcoal or a nickel-based catalyst.[3][5]

    • Pressurize the reactor with hydrogen gas (typically 50-60 psi or 1.0-2.0 MPa) and shake or stir until hydrogen uptake ceases.[2][3]

    • Filter off the catalyst. The resulting filtrate contains diethyl aminomalonate.

  • Formation of the Hydrochloride Salt:

    • Cool the ethanolic solution of diethyl aminomalonate in an ice bath.

    • Pass dry hydrogen chloride gas through the solution or add a solution of HCl in ethanol.[2]

    • The diethyl aminomalonate hydrochloride will precipitate as a white solid.

    • Collect the solid by filtration, wash with a non-polar solvent like diethyl ether or acetone, and dry under vacuum.[3][5]

Protocol 2: Selective Hydrolysis to Ethyl Hydrogen Aminomalonate

This protocol outlines the selective saponification of one ester group.

  • Preparation of the Free Amine:

    • Dissolve diethyl aminomalonate hydrochloride in a suitable solvent and neutralize with a mild base (e.g., sodium bicarbonate solution) to obtain the free diethyl aminomalonate. Extract with an organic solvent and dry.

  • Controlled Saponification:

    • Dissolve the diethyl aminomalonate in ethanol.

    • Prepare a solution containing one molar equivalent of potassium hydroxide in ethanol.

    • Slowly add the ethanolic KOH solution to the diethyl aminomalonate solution, maintaining a controlled temperature (e.g., room temperature or slightly below).

    • Monitor the reaction progress using a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure mono-hydrolysis.

    • Once the reaction is complete, carefully acidify the mixture to precipitate the ethyl hydrogen aminomalonate.

    • The product can then be isolated by filtration and purified by recrystallization.

Conclusion

Ethyl hydrogen aminomalonate stands out as a highly valuable and versatile intermediate in organic synthesis. Its unique structural features provide a powerful platform for the construction of complex and biologically relevant molecules, particularly non-natural amino acids and heterocyclic systems. A thorough understanding of its properties and synthetic routes, as detailed in this guide, is essential for leveraging its full potential in research and the development of novel therapeutics.

References

  • PubChem. Ethyl aminomalonate. National Center for Biotechnology Information. [Link]

  • Frankel, M., & Berger, A. (1952). Synthesis of Polyaminomalonic Acid. Journal of the American Chemical Society, 74(23), 6247-6248.
  • ChemWhat. Diethyl aminomalonate hydrochloride CAS#: 13433-00-6. [Link]

  • Organic Syntheses. Diethyl aminomalonate hydrochloride. [Link]

  • Patsnap.

Sources

Foundational

Comparative Technical Guide: 2-Amino-3-ethoxy-3-oxopropanoic Acid vs. Diethyl Aminomalonate

Executive Summary: The Stability-Selectivity Trade-off In the synthesis of complex heterocycles and non-canonical amino acids, the choice between Diethyl aminomalonate (DEAM) and its mono-ester counterpart, 2-Amino-3-eth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Selectivity Trade-off

In the synthesis of complex heterocycles and non-canonical amino acids, the choice between Diethyl aminomalonate (DEAM) and its mono-ester counterpart, 2-Amino-3-ethoxy-3-oxopropanoic acid (Ethyl hydrogen aminomalonate) , represents a fundamental trade-off between stability and chemoselectivity .

  • Diethyl Aminomalonate (DEAM): The industry standard. It is robust, commercially available as a stable hydrochloride salt, and serves as a symmetrical "linchpin" for constructing pyrimidines, purines, and imidazoles.

  • 2-Amino-3-ethoxy-3-oxopropanoic Acid: A high-value, high-risk synthon. It offers asymmetric functionality (one acid, one ester) essential for selective peptide coupling or desymmetrization strategies. However, it suffers from significant thermodynamic instability, prone to spontaneous decarboxylation to glycine ethyl ester if mishandled.

This guide provides the operational protocols required to harness both reagents effectively, with a specific focus on mitigating the decarboxylation risks associated with the mono-ester.

Chemical Identity & Structural Analysis[1][2]

FeatureDiethyl Aminomalonate (DEAM)2-Amino-3-ethoxy-3-oxopropanoic acid
Common Name Diethyl aminomalonateEthyl hydrogen aminomalonate
Structure


CAS Number 6829-40-9 (HCl salt)91469-69-1
Physical State White crystalline solid (HCl salt)Hygroscopic solid / Transient intermediate
Stability High (Shelf-stable at RT)Low (Prone to decarboxylation >30°C)
Primary Utility Symmetrical heterocycle synthesisAsymmetric coupling; chiral building blocks
Solubility Water, Ethanol (high)Water (moderate), unstable in base

Critical Mechanism: The Decarboxylation Trap

The defining technical challenge when working with 2-Amino-3-ethoxy-3-oxopropanoic acid is its propensity to decarboxylate. Unlike DEAM, which is protected by two ester groups, the mono-ester possesses a free carboxylic acid beta to an ester and an amine.

The Mechanism of Failure

In the free amine form (zwitterion), the compound can form a transition state that facilitates the loss of


, collapsing the valuable malonate backbone into a simple glycine derivative. This process is accelerated by:
  • Heat: Temperatures above 40°C.[1]

  • Schiff Base Formation: Presence of ketones/aldehydes (which catalyze decarboxylation via imine intermediates).

  • Metal Ions:

    
     or 
    
    
    
    can chelate and lower the activation energy for decarboxylation.
Visualization: Stability Pathways

The following diagram illustrates the synthesis of DEAM and the "Stability Cliff" where the mono-ester degrades.

StabilityPathways cluster_protection Stabilization Strategy DEM Diethyl Malonate (Stable Precursor) Nitrosation Nitrosation & Reduction DEM->Nitrosation HNO2 / H2, Cat DEAM Diethyl Aminomalonate (DEAM) Stable HCl Salt Nitrosation->DEAM Hydrolysis Controlled Hydrolysis DEAM->Hydrolysis 1 eq. OH- / 0°C MonoEster 2-Amino-3-ethoxy- 3-oxopropanoic acid (Mono-Ester) Hydrolysis->MonoEster Decarb Spontaneous Decarboxylation (-CO2) MonoEster->Decarb Heat / Free Amine Protected N-Boc-Mono-Ester (Stable) MonoEster->Protected Boc2O (Prevents Decarb) Glycine Glycine Ethyl Ester (Degradation Product) Decarb->Glycine

Figure 1: Synthetic pathway showing the genesis of DEAM and the thermodynamic instability of the mono-ester leading to glycine derivatives.

Synthetic Utility & Applications

A. Diethyl Aminomalonate (DEAM): The Workhorse

DEAM is the reagent of choice for synthesizing nitrogen-containing heterocycles. Its symmetry allows it to condense with amidines, ureas, or isocyanates to close rings.

  • Application: Synthesis of 4,6-dihydroxypyrimidines.

  • Mechanism: Condensation of DEAM with formamide or urea.

  • Advantage: The reaction drives to completion easily; the product precipitates.

B. 2-Amino-3-ethoxy-3-oxopropanoic Acid: The Precision Tool

The mono-ester is required when "breaking symmetry" is necessary.

  • Application: Synthesis of hybrid peptides or asymmetric porphyrin precursors.

  • Selectivity: The free acid can be activated (e.g., with EDC/NHS) to react with an amine, leaving the ethyl ester intact for a subsequent step.

  • Operational Constraint: Because the free amino acid is unstable, it is almost always recommended to use the N-Protected form (e.g., N-Boc-2-amino-3-ethoxy-3-oxopropanoic acid) or to generate the free species in situ at low temperatures (<5°C).

Experimental Protocols

Protocol A: Preparation of Free Diethyl Aminomalonate from HCl Salt

Use this protocol to activate DEAM for condensation reactions.

  • Dissolution: Suspend 10.0 g of Diethyl aminomalonate hydrochloride (CAS 6829-40-9) in 50 mL of water.

  • Neutralization: Add saturated

    
     solution dropwise at 0°C until pH reaches 8-9.
    
  • Extraction: Immediately extract with Ethyl Acetate (

    
     mL).
    
    • Note: Do not let the aqueous solution stand; hydrolysis may occur.

  • Drying: Dry organic layer over

    
     and concentrate in vacuo at <40°C.
    
  • Storage: Use immediately. The free base oxidizes and polymerizes upon standing.

Protocol B: In Situ Generation of 2-Amino-3-ethoxy-3-oxopropanoic Acid

Use this protocol if you cannot use the N-Boc protected variant and need the free mono-ester.

  • Starting Material: Begin with Diethyl aminomalonate hydrochloride (1 eq).

  • Hydrolysis: Dissolve in Ethanol/Water (1:1). Cool to -5°C .

  • Base Addition: Add exactly 1.0 equivalent of KOH (ethanolic solution) dropwise over 1 hour.

    • Critical: Localized excess base or heat will cause double hydrolysis (to aminomalonic acid) or decarboxylation.

  • Stabilization: If not reacting immediately, acidify to pH 3 with cold dilute HCl. The species is more stable as the protonated ammonium salt.

  • Reaction: Add the coupling partner (e.g., an amine) and coupling agent (e.g., DCC) directly to this cold solution. Do not attempt to isolate the solid free acid by evaporation , as it will likely decarboxylate.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Aminomalonic Acid from Diethyl Aminomalonate. Retrieved from

  • Organic Syntheses. (1963). Diethyl Aminomalonate Hydrochloride.[1][2][3] Org. Synth. 1963, 43, 32. Retrieved from

  • PubChem. (n.d.).[4][5] 2-Amino-3-ethoxy-3-oxopropanoic acid (Compound).[4][6][7][5][8][9][10][11][12] National Library of Medicine. Retrieved from [5]

  • Toney, M. D. (2004).[13] Aminomalonic acid.[1][3][12][13][14] Spontaneous decarboxylation and reaction with 5-deoxypyridoxal. Biochemistry. Retrieved from

  • ChemicalBook. (n.d.). Diethyl aminomalonate hydrochloride synthesis and properties. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Aminomalonic Acid Monoethyl Ester

Abstract Aminomalonic acid and its esters are foundational building blocks in synthetic organic chemistry, primarily serving as versatile precursors for the synthesis of both natural and unnatural α-amino acids.[1][2] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aminomalonic acid and its esters are foundational building blocks in synthetic organic chemistry, primarily serving as versatile precursors for the synthesis of both natural and unnatural α-amino acids.[1][2] These amino acids are critical components in the fields of drug discovery and pharmaceutical development, enabling the construction of novel peptides, peptidomimetics, and other bioactive molecules with enhanced therapeutic properties.[2] This guide provides a comprehensive, in-depth exploration of a robust and logical pathway for the synthesis of N-protected aminomalonic acid monoethyl ester, a key intermediate that allows for differential modification of its two carboxyl groups. We will begin with the synthesis of a stable, N-acetylated diethyl aminomalonate precursor from diethyl malonate, followed by a detailed examination of the critical selective mono-hydrolysis step. The causality behind experimental choices, detailed step-by-step protocols, and workflow visualizations are provided to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Core Synthesis Strategy: A Multi-Step Pathway

The synthesis of N-acetyl-aminomalonic acid monoethyl ester is not a single reaction but a strategic sequence of transformations designed to install the required functional groups while maintaining control over reactivity. The overall pathway begins with a common starting material, diethyl malonate, and proceeds through three major stages:

  • Formation of a Key Precursor: Synthesis of diethyl acetamidomalonate, which incorporates the amino group in a protected form.

  • Selective Mono-hydrolysis: The controlled saponification of one of the two ethyl ester groups to yield the target monoacid-monoester.

  • Application: Utilization of the monoester in subsequent reactions, such as alkylation and decarboxylation, to produce novel α-amino acids.

The following diagram provides a high-level overview of this synthetic journey.

G A Diethyl Malonate B Diethyl Oximinomalonate A->B NaNO2, Acetic Acid C Diethyl Aminomalonate HCl B->C H2, Pd/C or Ni Catalyst HCl/Ethanol D Diethyl Acetamidomalonate C->D Acetic Anhydride or Acetyl Chloride E N-Acetyl-aminomalonic acid monoethyl ester D->E 1 eq. KOH, Ethanol (Selective Hydrolysis) F Alkylated Intermediate E->F 1. Base 2. Alkyl Halide (R-X) G Target α-Amino Acid F->G Acid Hydrolysis & Decarboxylation (Heat)

Caption: Overall workflow from diethyl malonate to a target α-amino acid.

Part 1: Synthesis of the Diethyl Acetamidomalonate Precursor

The journey begins with the conversion of diethyl malonate into diethyl acetamidomalonate. This precursor is ideal because the acetamido group (Ac-NH-) serves two critical functions: it protects the nucleophilic amino group from unwanted side reactions and activates the α-carbon for subsequent alkylation steps.[3] The synthesis is reliably achieved in three distinct steps.

Step 1.1: Nitrosation of Diethyl Malonate

The first transformation introduces a nitrogen functional group onto the α-carbon of diethyl malonate. This is accomplished via a nitrosation reaction using sodium nitrite in an acidic medium (acetic acid).[1] The acidic conditions generate nitrous acid (HNO₂) in situ, which then reacts with the enol form of diethyl malonate to produce diethyl oximinomalonate (also known as diethyl isonitrosomalonate).

Step 1.2: Catalytic Hydrogenation to Diethyl Aminomalonate

The oxime functional group is then reduced to a primary amine. Catalytic hydrogenation is the method of choice due to its high efficiency and clean reaction profile.[1][4] The diethyl oximinomalonate is hydrogenated over a palladium-on-carbon (Pd/C) or a nickel-based catalyst.[1][5] The resulting diethyl aminomalonate is often unstable as a free base and prone to condensation reactions.[4][5] Therefore, it is immediately converted to its hydrochloride salt by introducing hydrogen chloride, which significantly enhances its stability and allows for isolation and storage.[5]

Step 1.3: N-Acetylation

With the stable hydrochloride salt in hand, the final step is to protect the primary amine. Acetylation is a straightforward and cost-effective method. The diethyl aminomalonate hydrochloride is treated with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a mild base to neutralize the HCl, to yield the highly stable and crystalline diethyl acetamidomalonate.[2][6]

G cluster_0 Precursor Synthesis Workflow A Start: Diethyl Malonate B Nitrosation Reaction (NaNO2, AcOH) A->B C Intermediate: Diethyl Oximinomalonate B->C D Catalytic Hydrogenation (H2, Catalyst) C->D E Intermediate: Diethyl Aminomalonate D->E F Salt Formation (HCl) E->F G Isolated Precursor: Diethyl Aminomalonate HCl F->G H N-Acetylation (Ac2O) G->H I Final Product: Diethyl Acetamidomalonate H->I

Caption: Workflow for the synthesis of diethyl acetamidomalonate.

Experimental Protocol: Synthesis of Diethyl Acetamidomalonate

Step A: Diethyl Oximinomalonate [1]

  • In a 1 L four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine diethyl malonate (80 g), ethyl acetate (400 mL), and glacial acetic acid (90 g).

  • Stir the mixture for 30 minutes and cool to 0-5°C in an ice bath.

  • Prepare a solution of sodium nitrite (69 g) in water (81 g).

  • Slowly add the sodium nitrite solution dropwise over 2 hours, ensuring the internal temperature is maintained between 0-10°C.

  • After the addition, allow the reaction to warm to 15-25°C and stir for an additional 20 hours.

  • Transfer the mixture to a separatory funnel. Extract the lower aqueous layer with ethyl acetate (200 mL).

  • Combine the organic layers, wash with water (200 mL), and evaporate the solvent under reduced pressure to obtain crude diethyl oximinomalonate as an oil. This is typically used in the next step without further purification.

Step B: Diethyl Aminomalonate Hydrochloride [1][5]

  • In a suitable hydrogenation reactor, combine the crude diethyl oximinomalonate (from Step A), absolute ethanol (240 g), and a nickel-containing catalyst (3.0 g) or 10% Pd/C (3 g).

  • Seal the reactor, purge with nitrogen, and then introduce hydrogen gas to a pressure of 1.0-2.0 MPa.

  • Heat the mixture to 40-50°C and stir vigorously for approximately 6 hours, or until hydrogen uptake ceases.

  • Cool the reactor, vent the pressure, and filter the mixture to remove the catalyst. Wash the catalyst with ethanol.

  • Transfer the combined filtrate to a flask and cool to 0-5°C with stirring.

  • Slowly add 35% hydrogen chloride in ethanol (approx. 50 g) dropwise over 1 hour.

  • Stir for an additional hour at 0-5°C. Remove the ethanol by distillation under reduced pressure.

  • To the residue, add acetone (200 mL), stir for 1 hour, and cool to 5-10°C to precipitate the product.

  • Collect the white solid by filtration, wash with cold acetone, and dry to yield diethyl aminomalonate hydrochloride.

Step C: Diethyl Acetamidomalonate [7]

  • Suspend diethyl aminomalonate hydrochloride (1 equiv.) in a suitable solvent like glacial acetic acid.

  • Add sodium acetate (1 equiv.) to neutralize the hydrochloride.

  • Add acetic anhydride (1.1 equiv.) and stir the mixture at room temperature or with gentle warming until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and recrystallize from an ethanol/water mixture to yield pure diethyl acetamidomalonate.

StepKey ReagentsTypical ConditionsProductTypical Yield (%)Melting Point (°C)
Nitrosation Diethyl malonate, NaNO₂, Acetic Acid0-10°C, 22 hrsDiethyl Oximinomalonate~95 (crude)Oil
Hydrogenation Diethyl Oximinomalonate, H₂, Catalyst40-50°C, 1-2 MPa H₂Diethyl Aminomalonate HCl78–85162–165
N-Acetylation Diethyl Aminomalonate HCl, Ac₂ORoom Temp to 50°CDiethyl Acetamidomalonate>9094-97

Part 2: Selective Mono-hydrolysis of Diethyl Acetamidomalonate

This is the most critical and nuanced step in the synthesis. The goal is to hydrolyze only one of the two ethyl ester groups to form a carboxylic acid, leaving the other intact. Achieving this mono-saponification requires precise control over the reaction conditions to prevent the formation of the fully hydrolyzed di-acid.

Causality and Mechanism: The Principle of Stoichiometric Control

The foundation of selective mono-hydrolysis lies in controlling the stoichiometry of the base. By using exactly one equivalent of a strong base, such as potassium hydroxide (KOH), we can target one ester functional group. The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The hydroxide ion (OH⁻) from KOH attacks the electrophilic carbonyl carbon of one of the ester groups.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, eliminating the ethoxide (EtO⁻) leaving group.

  • Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the ethoxide or any remaining hydroxide, forming a carboxylate salt. This final, irreversible acid-base step drives the reaction to favor the mono-hydrolyzed product and effectively "quenches" the reactivity, preventing the second ester group from being attacked, as the negatively charged carboxylate repels further nucleophilic attack by OH⁻.

The choice of an alcoholic solvent (e.g., ethanol) is also key, as it ensures the homogeneity of the reaction mixture and prevents potential transesterification issues that could arise with other alcohols.[8]

G start Diethyl Acetamidomalonate intermediate Potassium Salt of N-Acetyl-aminomalonic acid monoethyl ester start->intermediate 1 eq. KOH Ethanol, RT product N-Acetyl-aminomalonic acid monoethyl ester intermediate->product Acidic Workup (e.g., HCl)

Caption: Diagram of the selective mono-hydrolysis process.

Experimental Protocol: Selective Saponification
  • Dissolve diethyl acetamidomalonate (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Prepare a solution of potassium hydroxide (1.0 equivalent) in absolute ethanol.

  • Slowly add the KOH solution dropwise to the stirred solution of the diester at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Dissolve the resulting residue (the potassium salt) in water and cool in an ice bath.

  • Carefully acidify the aqueous solution to pH 2-3 with cold, dilute hydrochloric acid.

  • The monoacid product may precipitate out. If not, extract the acidified solution with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude N-acetyl-aminomalonic acid monoethyl ester.

  • The product can be purified by recrystallization if necessary.

MethodKey ReagentSelectivity PrincipleAdvantagesDisadvantages
Stoichiometric Saponification 1 eq. KOH or NaOHKinetic control and product salt formationHigh yield, cost-effective, reliableRequires precise stoichiometry and monitoring
Enzymatic Hydrolysis Lipase or EsteraseEnzyme's substrate specificityExtremely high selectivity, mild conditionsHigher cost, requires enzyme screening

Part 3: Application in Unnatural α-Amino Acid Synthesis

The synthesized N-acetyl-aminomalonic acid monoethyl ester is a powerful intermediate for creating a diverse library of α-amino acids.[9] The process leverages the classic malonic ester synthesis logic.

  • Deprotonation and Alkylation: The α-carbon is deprotonated with a suitable base (e.g., sodium ethoxide) to form an enolate. This enolate is then reacted with an alkyl halide (R-X) to introduce the desired side chain (R).[2]

  • Hydrolysis and Decarboxylation: The resulting alkylated product is subjected to acidic hydrolysis. This single step accomplishes three transformations: hydrolysis of the remaining ethyl ester, hydrolysis of the N-acetyl protecting group, and decarboxylation of the now unstable aminomalonic acid intermediate to yield the final α-amino acid.[6]

This pathway's elegance lies in its modularity; by simply changing the alkyl halide used in the alkylation step, one can synthesize a vast array of different amino acids.

Conclusion

This guide has detailed a logical and field-proven pathway for the synthesis of N-acetyl-aminomalonic acid monoethyl ester, a valuable and versatile intermediate in pharmaceutical and chemical research. By starting from diethyl malonate, the synthesis proceeds through the formation of a stable, N-protected diester precursor. The subsequent selective mono-hydrolysis, achieved through precise stoichiometric control of a base, provides reliable access to the target monoester. This compound is primed for further elaboration, offering a robust platform for the synthesis of diverse and complex α-amino acids. The protocols and explanations provided herein are designed to equip researchers with the knowledge to confidently execute and adapt these procedures for their specific drug development and discovery needs.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Aminomalonic Acid from Diethyl Aminomalonate. 1

  • Wikipedia. (2023). Diethyl malonate.

  • BenchChem. (2025). Application Notes and Protocols: Aminomalonic Acid in Pharmaceutical Development. 2

  • Bradley, L., et al. Asymmetric Decarboxylative Protonation of Alpha-Aminomalonic Esters for the Synthesis of Alpha-Amino Acids. ACS. 10

  • Hartung, W. H., et al. (1960). DIETHYL AMINOMALONATE HYDROCHLORIDE. Organic Syntheses, 40, 24.

  • Pearson. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained.

  • Ataman Kimya. DIETHYL MALONATE.

  • OpenStax. (2023). 26.3 Synthesis of Amino Acids. Organic Chemistry.

  • University of Calgary. Ch27: Synthesis of amino acids. Department of Chemistry.

  • Google Patents. (1998). US5847197A - Process for the preparation of aminomalonic acid ester salts.

  • Beilstein J. Org. Chem. (2018). Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. ResearchGate.

  • Quora. (2017). How to prepare amino acid from diethyl malonate.

  • BenchChem. (2025). Application Notes and Protocols: Malonic Ester Synthesis for Amino Acid Preparation. 3

  • Advanced ChemTech. Amino Acid Derivatives for Peptide Synthesis.

  • Lin, Y., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. PMC.

  • Albericio, F., et al. (2019). Amino Acid-Protecting Groups.

  • SciSpace. Amino Acid-Protecting Groups.

Sources

Foundational

Technical Guide: Solubility, Stability, and Handling of 2-Amino-3-ethoxy-3-oxopropanoic Acid Derivatives

Topic: 2-Amino-3-ethoxy-3-oxopropanoic acid (Ethyl Hydrogen Aminomalonate) Solubility & Handling Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Scientists Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-3-ethoxy-3-oxopropanoic acid (Ethyl Hydrogen Aminomalonate) Solubility & Handling Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Scientists

Executive Summary & Critical Stability Warning

2-Amino-3-ethoxy-3-oxopropanoic acid (also known as Ethyl hydrogen aminomalonate) is a chemically labile intermediate primarily used in the synthesis of heterocycles and non-natural amino acids.

Critical Stability Alert: Unlike standard amino acids, this compound is inherently unstable in its free acid/free base form. It possesses a geminal amino group and a carboxylic acid on the


-carbon relative to an ester. This "push-pull" electronic structure facilitates spontaneous decarboxylation  to form Glycine Ethyl Ester, particularly under acidic conditions or upon heating.

Therefore, in practical research and drug development settings, this compound is almost exclusively handled in two stable forms:

  • Diethyl Aminomalonate Hydrochloride (Precursor).[1][2]

  • Ethyl Aminomalonate Hydrochloride (Salt form of the target).

This guide focuses on the solubility and handling of these practical forms, with specific protocols to generate and maintain the target mono-ester species in solution.

Physicochemical Profile & Solubility Data

The solubility behavior of aminomalonates is dictated by their ionic state (salt vs. free base). The hydrochloride salt is the industry standard for storage and handling.

Comparative Solubility Table (Diethyl Aminomalonate HCl)

The following data applies to the stable hydrochloride salt (CAS: 13433-00-6), which is the primary source for generating 2-Amino-3-ethoxy-3-oxopropanoic acid in situ.

Solvent SystemSolubility RatingSolubility (Approx.)Operational Notes
Water High > 250 mg/mLDissolves rapidly. Solution is acidic (pH ~2-3). Stable at ambient temp for short durations (<4h).
Ethanol (Abs.) Moderate ~50–80 mg/mLSoluble, especially when warm. Used for recrystallization.
Methanol High > 100 mg/mLExcellent solvent for reactions; risk of transesterification if heated.
DMSO High > 100 mg/mLPreferred for NMR and biological assays.
Ethyl Acetate Insoluble < 1 mg/mLUsed as an anti-solvent to precipitate the salt.
Diethyl Ether Insoluble < 0.1 mg/mLStandard wash solvent to remove non-polar impurities.
Acetone Insoluble < 1 mg/mLUsed to wash filter cakes during isolation.
Chloroform/DCM Low < 5 mg/mLThe free base is soluble; the HCl salt is not.
Mechanism of Instability (Decarboxylation)

Understanding the solubility requires understanding the degradation pathway. Solubilizing the mono-acid in water without pH control triggers the following cascade:

  • Hydrolysis: Diethyl ester

    
     Mono-ethyl ester (Target).
    
  • Protonation: The amine captures a proton, stabilizing the leaving group potential of

    
    .
    
  • Decarboxylation: Loss of

    
     yields Glycine Ethyl Ester.
    

Experimental Protocols

Protocol A: Stable Solubilization for Biological Assays

Objective: Prepare a stable solution of the target pharmacophore without degradation.

  • Solvent Choice: Use DMSO or Water (buffered to pH 7.4) . Avoid acidic aqueous solutions unless immediate reactivity is desired.

  • Preparation:

    • Weigh Diethyl Aminomalonate HCl .

    • Dissolve in PBS (Phosphate Buffered Saline) at

      
      .
      
    • Note: At neutral pH, the rate of decarboxylation is slower than at acidic pH, but the solution should still be used within 2–4 hours.

  • Validation: Monitor stability via LC-MS. Look for the mass shift from parent (Diester) to Glycine Ethyl Ester (M-72 mass loss corresponding to

    
    ).
    
Protocol B: In Situ Generation of 2-Amino-3-ethoxy-3-oxopropanoic Acid

Objective: Hydrolyze the diester to the mono-acid for immediate use in synthesis.

Reagents:

  • Diethyl Aminomalonate HCl (1.0 eq)

  • Ethanol (Solvent)[3]

  • Potassium Hydroxide (KOH) (0.95 eq - Sub-stoichiometric to prevent full hydrolysis)

Workflow:

  • Dissolve Diethyl Aminomalonate HCl in Ethanol (

    
     concentration).
    
  • Cool solution to

    
      (Ice bath).
    
  • Add KOH (ethanolic solution) dropwise over 30 minutes.

  • Critical Step: Do not heat. The mono-potassium salt of the mono-ester precipitates or remains in solution depending on concentration.

  • Usage: Use this solution immediately for the subsequent coupling step (e.g., amide bond formation).

Visualization of Chemical Pathways

The following diagrams illustrate the solubility logic and the degradation pathway that researchers must avoid.

Diagram 1: Solubility & Handling Workflow

SolubilityWorkflow Start Diethyl Aminomalonate HCl (Commercial Solid) Solvent_Polar Polar Solvents (Water, DMSO, MeOH) Start->Solvent_Polar Dissolves Well Solvent_NonPolar Non-Polar/Aprotic (Ether, Hexane, EtOAc) Start->Solvent_NonPolar Insoluble Result_Soluble Clear Solution (Ready for Reaction) Solvent_Polar->Result_Soluble Result_Precipitate Suspension/Precipitate (Purification Step) Solvent_NonPolar->Result_Precipitate Process_Hydrolysis Controlled Hydrolysis (1 eq Base, 0°C) Result_Soluble->Process_Hydrolysis In situ generation Target_Molecule Target: Mono-Ethyl Ester (Unstable Intermediate) Process_Hydrolysis->Target_Molecule

Caption: Solubility profile and generation workflow for the target mono-ester intermediate.

Diagram 2: Decarboxylation Degradation Pathway

Decarboxylation Target 2-Amino-3-ethoxy- 3-oxopropanoic Acid (Mono-Ester) Heat Heat (>50°C) or Acid (H+) Target->Heat Triggers Transition Cyclic Transition State Heat->Transition Product Glycine Ethyl Ester (Degradation Product) Transition->Product Irreversible Gas CO2 (Gas) Transition->Gas

Caption: The spontaneous degradation mechanism that limits the shelf-life of the free acid form.

References

  • Organic Syntheses. (1963). Diethyl aminomalonate hydrochloride.[1][2] Coll. Vol. 4, p.293; Vol. 37, p.15. Retrieved from [Link]

  • PubChem. (2024).[4] Ethyl aminomalonate | C5H9NO4.[4] National Library of Medicine. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation of Malonic Acid Derivatives: Mechanisms and Conditions. Retrieved from [Link]

Sources

Exploratory

Thermodynamic stability of 2-Amino-3-ethoxy-3-oxopropanoic acid

An In-depth Technical Guide to the Thermodynamic Stability of 2-Amino-3-ethoxy-3-oxopropanoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-3-ethoxy-3-oxopropanoic acid, also known...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-Amino-3-ethoxy-3-oxopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-ethoxy-3-oxopropanoic acid, also known as ethyl hydrogen aminomalonate, is a functionalized amino acid derivative with potential applications as a building block in pharmaceutical synthesis. The inherent reactivity of its trifunctional structure—comprising an α-amino group, a free carboxylic acid, and an ethyl ester—necessitates a thorough understanding of its thermodynamic stability. This guide provides a comprehensive framework for evaluating the stability profile of this compound. We will delve into its predicted intrinsic stability based on molecular architecture, explore the critical environmental factors influencing its degradation, and present detailed, field-proven methodologies for its empirical assessment. This document is structured to serve as a foundational resource for researchers, enabling the design of robust handling, storage, and formulation strategies essential for drug development.

Introduction: The Imperative of Stability Profiling

In pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of its viability. An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and unpredictable performance, ultimately compromising safety and efficacy. 2-Amino-3-ethoxy-3-oxopropanoic acid (PubChem CID: 15645858) presents a unique stability challenge due to the juxtaposition of three reactive functional groups on a compact scaffold.[1]

The successful application of this molecule in complex synthetic routes or as part of a final drug substance is contingent upon a proactive and rigorous stability assessment. This guide moves beyond theoretical postulation to provide a practical, scientifically-grounded roadmap for characterizing the compound's degradation pathways and kinetics.

Intrinsic Stability and Predicted Degradation Pathways

The thermodynamic stability of 2-Amino-3-ethoxy-3-oxopropanoic acid is intrinsically linked to its molecular structure. An analysis of its functional groups allows for the prediction of its most probable degradation routes.

  • Ester Hydrolysis: The ethyl ester moiety is a primary site of vulnerability. It is susceptible to both acid- and base-catalyzed hydrolysis, yielding aminomalonic acid and ethanol. This reaction is highly dependent on the presence of water, pH, and temperature. The kinetics of ester hydrolysis in amino acid derivatives are well-documented and represent a critical pathway to monitor.[2]

  • Decarboxylation: As a derivative of a substituted malonic acid, the compound is predisposed to decarboxylation, particularly under thermal stress. The presence of an electron-withdrawing group (the second carbonyl) on the α-carbon stabilizes the carbanion-like transition state, facilitating the loss of carbon dioxide.[3] This reaction would yield ethyl 2-aminoacetate (glycine ethyl ester). Theoretical studies on analogous β-keto acids confirm that this often proceeds through a cyclic transition state.[3]

  • Intermolecular Condensation: At elevated temperatures or in a concentrated solid state, amino acid derivatives can undergo intermolecular condensation to form dimers and oligomers.[4][5] While likely a secondary pathway compared to hydrolysis and decarboxylation, it cannot be disregarded, especially during long-term bulk storage.

The following diagram illustrates the two most critical predicted degradation pathways.

G cluster_hydrolysis Pathway 1: Hydrolysis cluster_decarboxylation Pathway 2: Decarboxylation Parent 2-Amino-3-ethoxy-3-oxopropanoic acid Hydrolysis_Product Aminomalonic Acid + Ethanol Parent->Hydrolysis_Product + H2O (Acid/Base Catalyzed) Decarboxylation_Product Ethyl 2-aminoacetate + CO2 Parent->Decarboxylation_Product Δ (Heat) - CO2

Caption: Predicted primary degradation pathways for 2-Amino-3-ethoxy-3-oxopropanoic acid.

Critical Factors Influencing Stability

The rate and extent of degradation are governed by external environmental factors. A comprehensive stability study must systematically investigate the impact of these variables.

FactorInfluence on StabilityRationale & Key Considerations
Temperature High Impact: Increased temperature accelerates all predicted degradation pathways (hydrolysis, decarboxylation).The relationship between temperature and reaction rate is described by the Arrhenius equation. Thermal analysis is crucial for identifying decomposition onsets.[6] For amino acid esters, even moderate temperature increases can significantly affect reaction yields and stability.[7]
pH High Impact: Stability is expected to be highly pH-dependent in aqueous media.Ester hydrolysis is catalyzed by both H+ (low pH) and OH- (high pH). The rate is typically minimized in the weakly acidic to neutral pH range. The charge state of the amino and carboxylic acid groups also changes with pH, affecting electrostatic interactions and overall stability.[8][9]
Moisture High Impact: Water is a direct reactant in the hydrolysis pathway.The compound should be considered hygroscopic until proven otherwise. Storage in anhydrous conditions and with desiccants is a prudent initial measure. The effect of humidity on the solid-state stability is a key parameter to investigate.
Light (Photostability) Moderate to Low Predicted Impact: The molecule lacks significant chromophores that absorb in the near-UV/Visible range, suggesting low risk.Despite the low predicted risk, photostability testing according to ICH guidelines (Q1B) is a mandatory part of formal stability programs in drug development to rule out unexpected degradation.
Oxygen (Oxidative Stability) Low Predicted Impact: The molecule does not contain functional groups that are highly susceptible to oxidation (e.g., thiols, phenols).Forced degradation studies using an oxidizing agent (e.g., H₂O₂) should be performed to confirm this low-risk assessment.

Methodologies for Comprehensive Stability Assessment

A multi-faceted analytical approach is required to fully characterize the thermodynamic stability. The following workflow outlines a robust strategy.

G cluster_input cluster_analysis Phase 1: Physicochemical & Thermal Characterization cluster_stress Phase 2: Forced Degradation Studies cluster_output Phase 3: Data Synthesis & Stability Profile Compound Test Compound: 2-Amino-3-ethoxy-3-oxopropanoic acid DSC Differential Scanning Calorimetry (DSC) Compound->DSC TGA Thermogravimetric Analysis (TGA) Compound->TGA HPLC_Dev Stability-Indicating HPLC Method Development Compound->HPLC_Dev Profile Comprehensive Stability Profile DSC->Profile TGA->Profile Forced_Deg Stress Conditions: Acid, Base, Oxidative, Thermal, Photolytic HPLC_Dev->Forced_Deg LCMS_ID LC-MS for Degradant Identification Forced_Deg->LCMS_ID Kinetics Degradation Kinetics & Pathway Elucidation LCMS_ID->Kinetics Kinetics->Profile

Caption: Workflow for a comprehensive thermodynamic stability assessment.

Thermal Analysis Techniques

Thermal analysis provides critical information on the solid-state stability of the compound.

  • Objective: To determine the melting point, assess purity, and detect thermal events such as decomposition, polymorphism, or phase transitions.

  • Expert Insight: A sharp melting endotherm followed immediately by an exotherm is a classic sign of melt-decomposition. The onset temperature of the exothermic event is a critical indicator of thermal instability.

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.

  • Sample Preparation: Accurately weigh 2-4 mg of the compound into a non-hermetic aluminum pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

  • Method Parameters:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to a suitable upper limit (e.g., 350 °C) at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events. Determine the onset temperatures and peak maxima.

  • Objective: To quantify changes in mass as a function of temperature, providing direct evidence of decomposition events involving the loss of volatile products (e.g., CO₂, ethanol).

  • Expert Insight: TGA is particularly powerful for this molecule as it can quantitatively distinguish between the decarboxylation pathway (loss of CO₂, 44 Da) and other fragmentation patterns. Coupling the TGA instrument to a mass spectrometer (TGA-MS) can definitively identify the evolved gases.

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

  • Method Parameters:

    • Place the sample pan onto the TGA balance.

    • Equilibrate the system at 25 °C under a nitrogen purge (e.g., 50 mL/min).

    • Ramp the temperature from 25 °C to a suitable upper limit (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to identify the onset temperatures of mass loss and the percentage of mass lost at each step.

Stability-Indicating Chromatographic Method

An HPLC method that can separate the intact parent compound from all its potential degradation products is the cornerstone of any stability study.

  • Objective: To develop and validate a quantitative, stability-indicating HPLC method for assay and purity determination.

  • Expert Insight: A reverse-phase C18 column is a logical starting point given the polarity of the molecule. The mobile phase will likely require an acidic modifier (e.g., formic or phosphoric acid) to control the ionization of the amino and carboxylic acid groups, ensuring sharp, symmetrical peak shapes. UV detection at a low wavelength (~210 nm) is appropriate for detecting the carbonyl functionalities.

Experimental Protocol: HPLC Method Development & Forced Degradation

  • Initial Method Screening:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5% to 50% B over 20 minutes) to scout for degradant peaks.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Forced Degradation (Stress Testing):

    • Prepare solutions of the compound (~1 mg/mL) in appropriate solvents.

    • Acid Hydrolysis: 0.1 M HCl, heat at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH, at room temperature for 4 hours.

    • Oxidative Degradation: 3% H₂O₂, at room temperature for 24 hours.

    • Thermal Degradation (Solution): Heat solution at 60 °C for 48 hours.

    • Thermal Degradation (Solid): Store solid powder at 80 °C for 1 week.

    • Photolytic Degradation: Expose solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Method Optimization & Validation:

    • Analyze all stressed samples using the initial HPLC method.

    • Adjust the gradient, mobile phase, or column chemistry as needed to achieve baseline separation between the parent peak and all degradant peaks.

    • Perform a peak purity analysis (e.g., using a photodiode array detector) to ensure the parent peak is spectrally pure in all stressed samples, thus confirming the method is "stability-indicating."

    • Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion and Strategic Outlook

The thermodynamic stability of 2-Amino-3-ethoxy-3-oxopropanoic acid is predicted to be most challenged by hydrolysis and thermal decarboxylation. Its handling and storage protocols must prioritize protection from moisture and elevated temperatures. The development of a robust, stability-indicating HPLC method is the single most critical step for enabling reliable long-term stability studies, formulation development, and quality control. The methodologies outlined in this guide provide a rigorous and scientifically sound framework for researchers to fully characterize this promising synthetic building block, thereby mitigating risks and accelerating its potential application in pharmaceutical innovation.

References

  • MDPI. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Available at: [Link]

  • ResearchGate. (2026). Stability of Amino Acids and Their Oligomerization Under High-Pressure Conditions: Implications for Prebiotic Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). Factors affecting the physical stability (aggregation) of peptide therapeutics. Available at: [Link]

  • ICF. (n.d.). TERMODYNAMICS CHARACTERIZATIONOF SOME AMINO ACIDS AND THEIR DERIVATIVES. Available at: [Link]

  • Single Use Support. (2024). Protein stability – all you need to know. Available at: [Link]

  • ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • National Institutes of Health (NIH). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. Available at: [Link]

  • PubMed. (2012). Polymers from amino acids: development of dual ester-urethane melt condensation approach and mechanistic aspects. Available at: [Link]

  • PubChem. 2-Amino-3-ethoxy-3-oxopropanoic acid. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

  • PubChem. 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid. Available at: [Link]

  • NIST/TRC Web Thermo Tables (WTT). (S)-2-amino-3-hydroxypropanoic acid -- Critically Evaluated Thermophysical Property Data. Available at: [Link]

  • Scientific Research Publishing. (2020). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Available at: [Link]

  • National Institutes of Health (NIH). Factors contributing to decreased protein stability when aspartic acid residues are in β-sheet regions. Available at: [Link]

  • Google Patents. (2004). Process for producing 2-amino-3-hydroxypropanoic acid derivative.
  • PubMed. (2009). The proteolytic stability and cytotoxicity studies of L-aspartic acid and L-diaminopropionic acid derived beta-peptides and a mixed alpha/beta-peptide. Available at: [Link]

  • RSC Publishing. (2020). Experimental and theoretical evaluation on the conformational behavior of l-aspartic acid dimethyl ester and its N-acetylated derivative. Available at: [Link]

  • PubChem. 2-Amino-3-methoxy-3-oxopropanoic acid. Available at: [Link]

  • Organic Syntheses. dl-aspartic acid. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the pKa Values of 2-Amino-3-ethoxy-3-oxopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the acid dissociation const...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the acid dissociation constants (pKa) of 2-Amino-3-ethoxy-3-oxopropanoic acid, a molecule of interest in synthetic chemistry and drug development. In the absence of experimentally determined values, this document synthesizes information from structurally related compounds and theoretical principles to provide reliable pKa estimations. Furthermore, it offers an in-depth exploration of the primary experimental and computational methodologies for pKa determination, equipping researchers with the foundational knowledge to approach the characterization of this and similar molecules.

Introduction: The Significance of pKa in Molecular Behavior

2-Amino-3-ethoxy-3-oxopropanoic acid, also known as ethyl hydrogen aminomalonate, is a bifunctional molecule featuring both a carboxylic acid and an amino group. The ionization state of these functional groups, governed by their respective pKa values, is a critical determinant of the molecule's overall physicochemical properties. These properties, including solubility, lipophilicity, and membrane permeability, are of paramount importance in the fields of medicinal chemistry and drug development, as they directly influence a compound's pharmacokinetic and pharmacodynamic profile. An accurate understanding of the pKa values of 2-Amino-3-ethoxy-3-oxopropanoic acid is therefore essential for its effective application and for the design of novel therapeutics.

This guide will delve into the theoretical underpinnings of the pKa values of this molecule, provide well-reasoned estimations based on available data, and present detailed protocols for the experimental and computational determination of these crucial parameters.

Estimated pKa Values of 2-Amino-3-ethoxy-3-oxopropanoic Acid

The two ionizable groups in 2-Amino-3-ethoxy-3-oxopropanoic acid are the α-carboxylic acid and the α-amino group.

Estimated pKa of the Carboxylic Acid Group (pKa₁)

The pKa of the carboxylic acid group in α-amino acids is typically around 2.0. The presence of the adjacent electron-withdrawing ethoxycarbonyl group (–COOEt) is expected to further acidify the carboxylic acid proton through a negative inductive effect. This effect stabilizes the resulting carboxylate anion, thereby lowering the pKa.

For comparison, the predicted pKa of the carboxylic acid in ethyl hydrogen malonate (3-ethoxy-3-oxopropanoic acid), which lacks the amino group, is approximately 3.92. The addition of an amino group at the α-position generally lowers the pKa of the carboxylic acid. Furthermore, computational predictions for the structurally similar L-2-Amino-3-oxobutanoic acid suggest a strongest acidic pKa of 1.87.

Therefore, the estimated pKa₁ of the carboxylic acid group in 2-Amino-3-ethoxy-3-oxopropanoic acid is in the range of 1.8 to 2.2.

Estimated pKa of the Amino Group (pKa₂)

The pKa of the α-amino group in most amino acids is typically in the range of 9.0 to 10.0. The electron-withdrawing nature of both the carboxylic acid and the ethoxycarbonyl group at the α-carbon will decrease the basicity of the amino group, leading to a lower pKa.

Experimental data for glycine ethyl ester shows a pKa of 7.6 for its amino group. This significant decrease from the pKa of glycine's amino group (around 9.6) is due to the esterification of the carboxyl group. In 2-Amino-3-ethoxy-3-oxopropanoic acid, the presence of an additional electron-withdrawing carboxylic acid group is expected to further lower the pKa of the amino group. Predictive data for L-2-Amino-3-oxobutanoic acid indicates a strongest basic pKa of 7.25.

Considering these factors, the estimated pKa₂ of the amino group in 2-Amino-3-ethoxy-3-oxopropanoic acid is in the range of 7.0 to 7.8.

Data Summary
Ionizable GroupEstimated pKa RangeRationale
Carboxylic Acid (pKa₁)1.8 - 2.2Based on typical α-amino acid pKa values, with further acidification due to the inductive effect of the ethoxycarbonyl group. Supported by predictive data for structurally similar molecules.
Amino Group (pKa₂)7.0 - 7.8Based on the pKa of glycine ethyl ester, with an expected further decrease in basicity due to the inductive effect of the adjacent carboxylic acid group. Supported by predictive data for structurally similar molecules.

Ionization States of 2-Amino-3-ethoxy-3-oxopropanoic Acid

The ionization state of 2-Amino-3-ethoxy-3-oxopropanoic acid is pH-dependent. The following diagram illustrates the predominant species at different pH ranges, based on the estimated pKa values.

Caption: Ionization states of 2-Amino-3-ethoxy-3-oxopropanoic acid.

Methodologies for pKa Determination

For definitive pKa values, experimental determination is essential. The following sections outline the most common and reliable methods.

Experimental Methodologies

Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH.

Experimental Protocol: Potentiometric Titration

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).

    • Accurately weigh a sample of 2-Amino-3-ethoxy-3-oxopropanoic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Titration Procedure:

    • Place the analyte solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the expected equivalence points.

    • To determine both pKa values, a back-titration can be performed by adding a known excess of strong acid to the initial sample and then titrating with the strong base.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point for pKa₁ will be at half the volume of titrant required to reach the first equivalence point. The second pKa (pKa₂) can be determined from the pH at the midpoint between the first and second equivalence points.

    • Alternatively, the first and second derivatives of the titration curve can be plotted to accurately determine the equivalence points.

potentiometric_titration cluster_workflow Potentiometric Titration Workflow prep Prepare Analyte and Titrant Solutions calibrate Calibrate pH Meter prep->calibrate titrate Titrate with Strong Base/Acid calibrate->titrate record Record pH and Volume titrate->record Incremental additions plot Plot Titration Curve record->plot analyze Determine pKa from Half-Equivalence Points plot->analyze computational_methods cluster_computational Computational pKa Prediction qm Quantum Mechanics (QM) pka_qm pka_qm qm->pka_qm Predicted pKa (High Accuracy) qspr QSPR Models pka_qspr pka_qspr qspr->pka_qspr Predicted pKa (High Throughput) input Molecular Structure input->qm input->qspr

Caption: Overview of computational approaches for pKa prediction.

Conclusion

While experimental determination remains the gold standard, this guide provides well-founded estimations for the pKa values of 2-Amino-3-ethoxy-3-oxopropanoic acid, placing the pKa of its carboxylic acid group in the range of 1.8-2.2 and its amino group between 7.0 and 7.8. These estimations are critical for predicting the molecule's behavior in various chemical and biological environments. The detailed methodologies presented herein offer a clear roadmap for researchers seeking to experimentally validate these values or to characterize other novel compounds. A thorough understanding and application of these principles will undoubtedly accelerate research and development in the chemical and pharmaceutical sciences.

References

  • PubChem. (n.d.). 2-Amino-3-ethoxy-3-oxopropanoic acid. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). L-2-Amino-3-oxobutanoic acid. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). Glycine ethyl ester. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • FooDB. (2011, September 21). Monoethyl malonic acid. T3DB. Retrieved February 25, 2026, from [Link]

  • ACD/Labs. (2025, July 24). What is the pKa of my compound? ACD/Labs. Retrieved February 25, 2026, from [Link]

  • Babić, S., Horvat, A. J. M., Mutavdžić Pavlović, D., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.
  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation constants of organic acids in aqueous solution. Pergamon Press.
  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of methods for the determination of pKa values. Analytical Chemistry Insights, 8, 53-71.
Exploratory

2-Amino-3-ethoxy-3-oxopropanoic acid PubChem CID 15645858 data

Common Name: Monoethyl Aminomalonate PubChem CID: 15645858 CAS: 91469-69-1 (Free Acid) / 13433-00-6 (Diethyl precursor reference) Executive Summary In the landscape of heterocyclic chemistry and drug discovery, 2-Amino-3...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Monoethyl Aminomalonate PubChem CID: 15645858 CAS: 91469-69-1 (Free Acid) / 13433-00-6 (Diethyl precursor reference)

Executive Summary

In the landscape of heterocyclic chemistry and drug discovery, 2-Amino-3-ethoxy-3-oxopropanoic acid (Monoethyl aminomalonate) serves as a critical "desymmetrized" building block. Unlike its symmetric parent, diethyl aminomalonate (DEAM), this compound possesses orthogonal reactivity: a free carboxylic acid for immediate coupling and an ethyl ester for subsequent cyclization or protection.

This guide addresses the technical nuances of working with this specific aminomalonate derivative. Its utility in synthesizing hydantoins, oxazolidinones, and unnatural


-amino acids  is high, but it is chemically fragile. The core challenge for the researcher is the compound's propensity for spontaneous decarboxylation to form glycine ethyl ester. This document outlines the protocols required to stabilize, synthesize, and deploy this synthon effectively.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound is an


-amino acid derivative where the pro-chiral center is substituted with both a carboxylic acid and an ethyl ester.
Core Data Table
PropertyDataNotes
IUPAC Name 2-Amino-3-ethoxy-3-oxopropanoic acid
Common Synonyms Monoethyl aminomalonate; Aminomalonic acid monoethyl ester
Molecular Formula

Molecular Weight 147.13 g/mol
Physical State White crystalline solid (typically as HCl salt)Free base is unstable/oily.
Solubility Soluble in Water, Methanol, DMSOZwitterionic character in neutral pH.
pKa (Predicted)

-COOH: ~2.0 |

-NH3+: ~9.0
Stability Low (Heat/Base sensitive)Prone to decarboxylation

.
Structural Logic

The molecule represents a "masked" glycine. The additional carboxyl group activates the


-proton, making alkylation significantly easier than on glycine itself. However, once the desired substitution is achieved, the free acid group is often removed (decarboxylated) to yield the final amino acid derivative.

Stability & Handling: The Decarboxylation Trap

Expert Insight: The most common failure mode when using this compound is unintentional decarboxylation. The driving force is the formation of a stable glycine derivative and the release of entropy-favored


.
Mechanism of Degradation

Under acidic conditions with heat, or in the presence of base, the free carboxylic acid facilitates a concerted electron push that ejects carbon dioxide:



Storage & Handling Protocol
  • Temperature Control: Always store at -20°C . Do not store the free base; ensure it is the Hydrochloride (HCl) salt.

  • pH Monitoring: Avoid prolonged exposure to pH 4–6 in aqueous solution, which approximates the isoelectric point and can accelerate zwitterion-mediated decarboxylation.

  • Inert Atmosphere: While not strictly air-sensitive, hygroscopicity can induce hydrolysis of the ester. Store under Argon/Nitrogen.

Synthesis & Production

Note: Commercial sources often supply the diethyl ester (DEAM). The mono-ester is typically generated in situ or via careful hydrolysis.

Protocol: Controlled Partial Hydrolysis of Diethyl Aminomalonate

This protocol converts Diethyl aminomalonate HCl into 2-Amino-3-ethoxy-3-oxopropanoic acid (as the potassium or hydrochloride salt).

Reagents:

  • Diethyl aminomalonate hydrochloride (1.0 eq)

  • KOH (0.95 eq) in Ethanol (anhydrous)

  • Solvent: Ethanol/Water (9:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve Diethyl aminomalonate HCl in ethanol at 0°C .

  • Base Addition: Add ethanolic KOH dropwise over 60 minutes. Crucial: Maintain temperature < 5°C. Localized heating causes decarboxylation.

  • Precipitation: The KCl salt will precipitate. Filter off KCl.

  • Isolation: Evaporate solvent under high vacuum at room temperature (Max 25°C). Do not heat.

  • Validation: Check NMR immediately.

    • Target:

      
       4.8 ppm (Methine CH).
      
    • Impurity (Glycine ethyl ester):

      
       3.8 ppm (Methylene 
      
      
      
      ).
Visualization: Synthesis & Degradation Pathways

The following diagram illustrates the synthesis from DEAM and the competing degradation pathway.

SynthesisPath DEAM Diethyl Aminomalonate (DEAM) MonoEster 2-Amino-3-ethoxy-3-oxopropanoic acid (Target) DEAM->MonoEster Partial Hydrolysis (KOH, 0°C) Glycine Glycine Ethyl Ester (Degradation Product) MonoEster->Glycine Heat (>40°C) Decarboxylation (-CO2) Deriv Functionalized Heterocycle MonoEster->Deriv Coupling/Cyclization (e.g., Isocyanates)

Caption: Synthesis pathway showing the critical branch point between productive derivatization and destructive decarboxylation.

Applications in Drug Discovery[3][4]

Synthesis of Hydantoins

The primary utility of this CID is in the synthesis of 5-substituted hydantoins (imidazolidine-2,4-diones). The free acid allows for amide bond formation, while the ester allows for ring closure.

Mechanism:

  • Reaction with an isocyanate (

    
    ) yields a ureido intermediate.
    
  • Acid-catalyzed cyclization between the ureido nitrogen and the ethyl ester closes the ring.

Heterocycle Building Block

It acts as a precursor for:

  • Oxazolidinones: Via reduction of the ester to an alcohol followed by cyclization with the amine.

  • Beta-Lactams: Through ketene-imine cycloadditions where the malonate backbone provides the alpha-carbon.

Visualization: Hydantoin Formation Workflow

Hydantoin Start Monoethyl Aminomalonate Inter Ureido Intermediate (Unstable) Start->Inter + Reagent (Base, 0°C) Reagent Isocyanate (R-NCO) Reagent->Inter Cyclic Hydantoin Derivative (5-Carboxy-5-ethoxycarbonyl) Inter->Cyclic Acid Cyclization (-EtOH) Final Decarboxylated Hydantoin (Drug Scaffold) Cyclic->Final Thermal Decarboxylation (-CO2)

Caption: Step-wise formation of Hydantoin scaffolds using Monoethyl aminomalonate as the core backbone.

References

  • PubChem. 2-Amino-3-ethoxy-3-oxopropanoic acid (CID 15645858). National Library of Medicine. Available at: [Link]

  • Shoji, K., et al.A Synthetic Application of β-Aminoalanines to Some New 5-Dialkylaminomethyl-3-phenylhydantoin Derivatives. Chemical & Pharmaceutical Bulletin, 1987.
  • Organic Syntheses. Diethyl aminomalonate hydrochloride.[1][2][3][4] Org.[5] Synth. 1960, 40, 21. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing heterocycles using 2-Amino-3-ethoxy-3-oxopropanoic acid

This Application Note is structured to guide researchers through the practical, high-yield synthesis of heterocycles using 2-Amino-3-ethoxy-3-oxopropanoic acid derivatives. Note on Nomenclature: While the specific chemic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the practical, high-yield synthesis of heterocycles using 2-Amino-3-ethoxy-3-oxopropanoic acid derivatives.

Note on Nomenclature: While the specific chemical name "2-Amino-3-ethoxy-3-oxopropanoic acid" refers to the mono-ethyl ester of aminomalonic acid , in practical synthetic organic chemistry, the Diethyl Aminomalonate Hydrochloride (CAS: 13433-00-6) is the standard, stable reagent used to access this reactivity. This guide focuses on protocols using the diethyl ester, as it acts as the functional equivalent and is the industry standard for these transformations.

Executive Summary & Chemical Logic

The aminomalonate scaffold (


) is a "privileged structure" in medicinal chemistry. It serves as a trifunctional building block containing:
  • A Nucleophilic Amine: For condensation with carbonyls.

  • An Acidic

    
    -Proton:  Allowing alkylation or Knoevenagel-type condensations.
    
  • Electrophilic Esters: Facilitating cyclization via Claisen-type reactions.

This unique reactivity profile allows for the rapid assembly of Pyrimidines , Pyrroles , and Pyrazines —core structures found in oncology (e.g., antifolates) and antiviral therapeutics.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

Aminomalonate_Pathways Reagent Diethyl Aminomalonate (HCl Salt) Base Base Deprotonation (NaOEt or Et3N) Reagent->Base FreeAmine Free Amine Species (Reactive Nucleophile) Base->FreeAmine Urea + Urea / Thiourea FreeAmine->Urea Condensation Diketone + 1,3-Diketone FreeAmine->Diketone Schiff Base Self Self-Condensation or + α-Ketoaldehyde FreeAmine->Self Inter1 Ureido Intermediate Urea->Inter1 - EtOH Pyrimidine PYRIMIDINES (e.g., Barbiturates) Inter1->Pyrimidine Cyclization Enamine Enamine Intermediate Diketone->Enamine - H2O Pyrrole PYRROLES (Knorr-Type) Enamine->Pyrrole Cyclization Pyrazine PYRAZINES Self->Pyrazine Oxidation/Cyclization

Figure 1: Divergent synthetic workflows from the aminomalonate scaffold. The pathway selection is controlled primarily by the co-reactant (urea vs. diketone) and pH conditions.

Critical Reaction Parameters

Success with aminomalonate chemistry relies on controlling the equilibrium between the nucleophilic free amine and the stable hydrochloride salt.

ParameterRecommendationScientific Rationale
Reagent Form Hydrochloride Salt The free base oxidizes and dimerizes rapidly (to pyrazines) in air. Always store as HCl salt and neutralize in situ.
Base Selection NaOEt (for Pyrimidines)Matches the ester leaving group (ethanol), preventing transesterification side products.
Base Selection NaOAc / AcOH (for Pyrroles)Buffers the reaction to favor enamine formation without hydrolyzing the esters.
Temperature Reflux (78–110°C) Required to drive the loss of ethanol/water and overcome the entropy barrier of cyclization.
Solvent Ethanol (Anhydrous) Essential for pyrimidine synthesis to maintain reversibility of ester attack until cyclization occurs.

Experimental Protocols

Protocol A: Synthesis of Dihydroxypyrimidines (Barbituric Acid Derivatives)

Target: 2,4,6-Trihydroxypyrimidine (or N-substituted analogs). Mechanism: Double nucleophilic acyl substitution.

Materials:

  • Diethyl aminomalonate HCl: 21.1 g (100 mmol)

  • Urea (dry): 7.2 g (120 mmol)

  • Sodium Ethoxide (21% wt in EtOH): 85 mL (approx. 250 mmol)

  • Ethanol (Absolute): 200 mL

Step-by-Step Methodology:

  • Neutralization: In a 500 mL round-bottom flask under

    
    , dissolve diethyl aminomalonate HCl in 100 mL absolute ethanol. Add 40 mL of the NaOEt solution dropwise at 0°C. Stir for 15 min.
    
    • Checkpoint: A white precipitate (NaCl) will form. This confirms liberation of the free amine.

  • Condensation: Add the solid Urea in one portion, followed by the remaining NaOEt solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (bath temp 85°C) for 6–8 hours.

    • Observation: The reaction mixture will likely become heterogeneous as the sodium salt of the pyrimidine precipitates.

  • Workup: Cool the mixture to room temperature. Quench by adding 100 mL of water.

  • Isolation: Acidify the solution carefully with 6N HCl to pH 2–3. The product (often the enol form) will precipitate.

  • Purification: Filter the solid, wash with cold water (2 x 50 mL) and cold ethanol (1 x 20 mL). Recrystallize from boiling water if necessary.

Expected Yield: 65–75% Key Reference: Organic Syntheses, Coll. Vol. 2, p. 60 (Modified for aminomalonate).

Protocol B: Synthesis of Pyrrole-2-Carboxylates (Modified Knorr)

Target: Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. Mechanism: Condensation of amine with ketone (Schiff base)


 Enamine 

Intramolecular Claisen.

Materials:

  • Diethyl aminomalonate HCl: 10.0 g (47 mmol)

  • Acetylacetone (2,4-Pentanedione): 5.0 g (50 mmol)

  • Sodium Acetate (anhydrous): 4.0 g

  • Glacial Acetic Acid: 30 mL

Step-by-Step Methodology:

  • Preparation: In a 100 mL flask, combine diethyl aminomalonate HCl and sodium acetate.

  • Solvation: Add glacial acetic acid. The NaOAc acts as a buffer to release the free amine slowly, preventing self-condensation.

  • Addition: Add acetylacetone.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 4 hours.

    • Why Acetic Acid? Unlike the pyrimidine synthesis, pyrrole formation requires slightly acidic conditions to catalyze the dehydration of the intermediate carbinolamine.

  • Quench: Pour the hot reaction mixture into 150 mL of ice-water slurry.

  • Isolation: The product usually precipitates as a solid. If oil forms, extract with dichloromethane (3 x 50 mL), wash with ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , and dry over 
    
    
    
    .
  • Purification: Recrystallize from ethanol/water.

Expected Yield: 55–65% Reference: Paine, J. B.; Dolphin, D. J. Org. Chem.1985 , 50, 5598.

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Low Yield (Pyrimidine) Moisture in solventUse freshly distilled absolute ethanol. Water hydrolyzes the esters to the acid (2-amino-3-ethoxy-3-oxopropanoic acid), which decarboxylates.
Dark/Tar Products Oxidation of amineEnsure the reaction is kept under Nitrogen/Argon. Do not neutralize the HCl salt until immediately before use.
No Precipitation Product is soluble saltIn Pyrimidine synthesis, the product exists as a Na-salt before acidification. Ensure pH is brought to <3 during workup.
Starting Material Recovery Incomplete condensationFor Pyrrole synthesis, ensure the ketone is not too sterically hindered. If using bulky ketones, switch solvent to Xylene with a Dean-Stark trap.

References

  • BenchChem. "Application Notes and Protocols: Synthesis of Aminomalonic Acid from Diethyl Aminomalonate."[1] BenchChem Application Library, 2025.[2] Link

  • Paine, J. B.; Dolphin, D. "Pyrrole chemistry.[3] An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate." The Journal of Organic Chemistry, 1985, 50(26), 5598-5604. Link

  • Organic Syntheses. "Diethyl Aminomalonate Hydrochloride." Org.[4][5][6][7] Synth. 1963, Coll. Vol. 4, p.293. Link

  • Trofimov, B. A., et al. "Functionalized Bipyrroles and Pyrrolyl-Aminopyrones from Acylethynylpyrroles and Diethyl Aminomalonate." Synthesis, 2010. Link

Sources

Application

Using ethyl hydrogen aminomalonate as a pharmaceutical intermediate

Application Note: Strategic Utilization of Ethyl Hydrogen Aminomalonate in Pharmaceutical Synthesis Part 1: Executive Summary & Strategic Rationale Ethyl hydrogen aminomalonate (often utilized as the hydrochloride salt o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl Hydrogen Aminomalonate in Pharmaceutical Synthesis

Part 1: Executive Summary & Strategic Rationale

Ethyl hydrogen aminomalonate (often utilized as the hydrochloride salt or generated in situ from diethyl aminomalonate) represents a critical "desymmetrized" node in medicinal chemistry. Unlike its symmetric parent (diethyl aminomalonate), the mono-ester possesses orthogonal reactivity: a free carboxylic acid for immediate amide coupling and a protected ethyl ester for subsequent cyclization or derivatization.

This duality makes it an indispensable intermediate for synthesizing:

  • 
    -Lactam Antibiotics:  Via Sheehan-type cyclizations.
    
  • Heterocyclic Scaffolds: Including oxazolidinones (Linezolid mimetics), pyrimidines, and imidazoles.

  • Porphyrin Precursors: Specifically in the synthesis of

    
    -aminolevulinic acid (ALA) derivatives.
    

Technical Warning: The free base of ethyl hydrogen aminomalonate is unstable due to rapid decarboxylation to glycine ethyl ester. All protocols below utilize the Hydrochloride Salt or N-Protected forms (e.g., N-Boc) to maintain integrity until the critical reaction step.

Part 2: Chemical Properties & Handling

PropertySpecificationCausality / Handling Note
CAS (Free Acid) 4775-82-0Unstable. Decarboxylates at RT.
CAS (HCl Salt) 113576-25-3Preferred Form. Hygroscopic solid. Store at -20°C under Ar.
CAS (N-Boc) 137401-45-7Stable solid. Used when amine protection is required prior to coupling.
pKa ~2.1 (COOH), ~9.5 (NH3+)Zwitterionic character dictates solubility (water/polar organics).
Solubility High: H2O, DMSO, MeOHAvoid non-polar solvents for the salt form.

Part 3: Critical Application Workflows

Workflow A: The "Desymmetrization" Pathway (Heterocycle Synthesis)

This workflow illustrates the conversion of the symmetric diester to the mono-ester, followed by chemoselective coupling.

G Diester Diethyl Aminomalonate (HCl Salt) Hydrolysis Controlled Hydrolysis (1.0 eq KOH/EtOH) Diester->Hydrolysis Desymmetrization MonoEster Ethyl Hydrogen Aminomalonate (Transient/Salt) Hydrolysis->MonoEster Isolation as K+ salt Coupling Amide Coupling (R-NH2 / DCC) MonoEster->Coupling Carboxyl Activation Cyclization Cyclization (Base/Heat) Coupling->Cyclization Intramolecular Target Target Heterocycle (e.g., Oxazolidinone) Cyclization->Target Final Product

Figure 1: Strategic pathway for converting symmetric diesters into complex heterocycles via the mono-ester intermediate.

Part 4: Detailed Experimental Protocols

Protocol 1: Controlled Synthesis of Ethyl Hydrogen Aminomalonate (Potassium Salt)

Rationale: Direct isolation of the free acid is risky. Isolating the potassium salt stabilizes the carboxylate, preventing decarboxylation.

Reagents:

  • Diethyl aminomalonate hydrochloride (10 mmol)

  • Potassium hydroxide (KOH), 1.0 M ethanolic solution (20 mmol - Note stoichiometry)

  • Ethanol (Absolute)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 2.11 g (10 mmol) of diethyl aminomalonate HCl in 20 mL absolute ethanol at 0°C.

  • Neutralization & Hydrolysis: Add 20 mL of 1.0 M KOH/EtOH dropwise over 30 minutes.

    • Mechanistic Insight: The first equivalent neutralizes the HCl; the second equivalent hydrolyzes one ester group. The steric bulk of the aminomalonate slows the second hydrolysis, allowing kinetic control.

  • Precipitation: Stir at 0°C for 2 hours. The potassium salt of ethyl hydrogen aminomalonate will precipitate as a white solid.

  • Isolation: Filter rapidly under argon. Wash with cold ether to remove unreacted diester.

  • Storage: Dry under high vacuum. Use immediately or store at -80°C.

Protocol 2: Synthesis of Linezolid Mimetics (Oxazolidinone Scaffold)

Rationale: This protocol leverages the mono-ester to condense with amino-alcohols, a key step in synthesizing antibiotic scaffolds (See Ref 1, 2).

Reagents:

  • Ethyl hydrogen aminomalonate (prepared in situ or K-salt)

  • 1-Piperidinemethanol (or target amino alcohol)

  • Dicyclohexylcarbodiimide (DCC) or EDC.HCl

  • DMAP (Catalytic)

Step-by-Step Methodology:

  • Activation: Suspend the mono-ester salt (10 mmol) in dry DCM (50 mL). Add 1.0 eq of HCl (dioxane solution) to generate the free acid in situ at -10°C.

  • Coupling: Immediately add DCC (11 mmol) and the amino alcohol (10 mmol). Stir for 1 hour at 0°C.

  • Cyclization (One-Pot): Add DMAP (0.1 eq) and warm to reflux (40°C) for 4 hours.

    • Self-Validating Check: Monitor TLC for the disappearance of the intermediate amide and formation of the less polar oxazolidinone spot.

  • Workup: Filter off DCU urea. Wash filtrate with 5% citric acid (removes unreacted amine) and brine.

  • Purification: Recrystallize from EtOAc/Hexanes.

Part 5: Mechanistic Troubleshooting (E-E-A-T)

Issue: Low Yield / Decarboxylation

  • Symptom: Evolution of gas (CO2) during reaction; isolation of glycine ethyl ester.

  • Root Cause: The free amino-acid form is thermally unstable. The zwitterion promotes decarboxylation.

  • Solution: Maintain the amine in a protonated state (HCl salt) or protected state (N-Boc) until the exact moment of coupling. Never heat the free acid above 40°C.

Issue: Bis-Hydrolysis (Formation of Aminomalonic Acid)

  • Symptom: Precipitation of a di-salt that is insoluble in organic coupling solvents.

  • Root Cause: Excess base or presence of water during hydrolysis.

  • Solution: Use strictly anhydrous ethanolic KOH (Protocol 1). Stop reaction precisely at 1.0 eq hydrolysis.

Part 6: References

  • Abe, N., Fujisaki, F., & Sumoto, K. (1998). Synthesis of β-(sec-Amino)alanines. Chemical and Pharmaceutical Bulletin. (Describes the condensation mechanism of ethyl hydrogen aminomalonate).

  • BenchChem. (2025).[1] Diethyl Aminomalonate Hydrochloride | RUO Building Block. (Details stability and hydrolysis protocols).

  • Organic Syntheses. (1963). Diethyl Aminomalonate Hydrochloride.[1][2][3][4][5][6][] Org. Syn. Coll. Vol. 4, p.293. (Foundational synthesis of the precursor).

  • Biosynce. 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic Acid. (Data on the N-protected mono-ester).

Sources

Method

Application Note: Peptide Coupling of 2-Amino-3-ethoxy-3-oxopropanoic Acid (Ama(OEt))

This Application Note provides a detailed technical guide for the peptide coupling of 2-Amino-3-ethoxy-3-oxopropanoic acid (commonly referred to as Aminomalonic acid monoethyl ester or H-Ama(OEt)-OH ). Due to the unique...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a detailed technical guide for the peptide coupling of 2-Amino-3-ethoxy-3-oxopropanoic acid (commonly referred to as Aminomalonic acid monoethyl ester or H-Ama(OEt)-OH ).

Due to the unique electronic structure of aminomalonic acid derivatives—specifically the presence of two electron-withdrawing carbonyl groups flanking the


-carbon—this residue presents significant challenges in peptide synthesis, including spontaneous decarboxylation  and rapid racemization .

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

2-Amino-3-ethoxy-3-oxopropanoic acid is a malonic acid derivative where the pro-chiral


-carbon is substituted with an amino group. In the context of peptide synthesis, it acts as a Gly(COOEt)  residue.
Key Chemical Challenges
  • Decarboxylation: The free acid form (

    
    ) is thermodynamically unstable. Upon activation of the carboxylic acid (forming an active ester), the electron-withdrawing nature of the adjacent ester group facilitates the loss of 
    
    
    
    , converting the residue into a Glycine ethyl ester derivative.
  • Acidity of

    
    -Proton:  The 
    
    
    
    -proton (
    
    
    ) is significantly more acidic than that of standard amino acids (
    
    
    ). Basic conditions (e.g., DIPEA, Piperidine) can lead to rapid deprotonation, resulting in racemization (if chiral) or enolization , which shuts down the coupling reaction.
  • Low Nucleophilicity: The amino group is electronically deactivated by the adjacent ester, making N-acylation slower than standard couplings.

Strategic Coupling Recommendations

To mitigate the risks of decarboxylation and racemization, base-free or low-base activation methods are strictly required. Standard high-base protocols (e.g., HATU/DIPEA) are contraindicated .

Recommended Reagent Systems
MethodReagentsRationaleRecommendation Level
Carbodiimide / Oxyma DIC / Oxyma Pure Base-free. Creates a highly reactive active ester at neutral/acidic pH, preventing

-deprotonation and minimizing decarboxylation.
Primary (Gold Standard)
Carbodiimide / HOAt EDC / HOAt Efficient activation with the "neighboring group effect" of the pyridine nitrogen. Requires 0°C to stabilize the intermediate.Secondary
Phosphonium / Weak Base PyBOP / TMP Uses 2,4,6-Trimethylpyridine (Collidine) or TMP as a weak, non-nucleophilic base to minimize proton abstraction.Alternative
Uronium / DIPEA HATU / DIPEAHigh Risk. The strong basicity of DIPEA frequently causes racemization and decarboxylation.Avoid

Detailed Experimental Protocols

Protocol A: Coupling N-Protected Ama(OEt) to a Resin/Amine (C-Terminal Activation)

Use this protocol when extending the peptide chain with the Ama(OEt) unit.

Reagents:

  • Amino Acid: Fmoc-Ama(OEt)-OH (or Boc-Ama(OEt)-OH) [3.0 equiv]

  • Activator: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) [3.0 equiv]

  • Coupling Agent: DIC (N,N'-Diisopropylcarbodiimide) [3.0 equiv]

  • Solvent: DMF (Anhydrous) or DCM/DMF (1:1) for lower polarity

Step-by-Step Procedure:

  • Preparation: Dissolve Fmoc-Ama(OEt)-OH and Oxyma Pure in the minimum amount of DMF.

  • Cooling (Critical): Cool the solution to 0°C in an ice bath. Note: Low temperature stabilizes the activated ester.

  • Activation: Add DIC to the cooled mixture. Stir for 2–3 minutes at 0°C to form the active ester.

    • Visual Check: The solution may turn yellow/orange (characteristic of Oxyma esters).

  • Addition: Add the pre-activated mixture to the resin (or free amine solution) immediately.

  • Reaction:

    • Stir/Shake at 0°C for 30 minutes .

    • Allow to warm to Room Temperature and react for an additional 60–90 minutes .

  • Monitoring: Check completion via Kaiser Test (if solid phase) or TLC/LC-MS (solution phase).

    • Warning: If bubbles are observed rising from the solution, decarboxylation is occurring. Lower the temperature for future runs.

Protocol B: Handling the N-Terminus (Deprotection & Elongation)

Use this protocol when the Ama(OEt) unit is already on the chain and you need to couple the NEXT amino acid.

Challenge: The


-proton of the anchored Ama(OEt) residue is extremely labile. Standard Fmoc removal (20% Piperidine) can cause racemization or degradation.

Modified Fmoc Deprotection:

  • Reagent: 20% Piperidine in DMF with 0.1 M HOBt .

    • Mechanism:[1][2][3][4][5][6] HOBt acts as an acidic buffer to suppress the concentration of the anionic intermediate, reducing side reactions.

  • Cycles: Use short, repeated cycles:

    • Cycle 1: 3 minutes. Drain.

    • Cycle 2: 7 minutes. Drain.

  • Wash: Extensive washing with DMF and DCM is crucial to remove all traces of base before the next coupling.

Subsequent Coupling:

  • Use a highly reactive protocol (e.g., HATU/HOAt with Collidine instead of DIPEA) for the next incoming amino acid to ensure rapid acylation of the deactivated Ama amine.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the competing pathways during the activation of Aminomalonic acid derivatives.

AmaCoupling Start Fmoc-Ama(OEt)-OH (Starting Material) Activation Activation (DIC/Oxyma) Start->Activation ActiveEster Active Ester (R-CO-O-Oxyma) Activation->ActiveEster Coupling Nucleophilic Attack (R'-NH2) ActiveEster->Coupling Preferred (Low Temp, No Base) SideRxn_Base Base (DIPEA/Pip) ActiveEster->SideRxn_Base Excess Base Decarb Decarboxylation (-CO2) ActiveEster->Decarb Heat / High Activation Product Desired Peptide (Fmoc-Ama(OEt)-NH-R') Coupling->Product Enolate Enolate Intermediate (Planar, Achiral) SideRxn_Base->Enolate Racemate Racemized Product (DL-Mixture) Enolate->Racemate Glycine Glycine Derivative (Fmoc-Gly-OEt) Decarb->Glycine

Caption: Pathway analysis showing the critical divergence between successful coupling (Green) and base/heat-induced degradation (Red).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Gas Evolution (Bubbles) Decarboxylation of the activated carboxylic acid.Reduce activation temperature to 0°C or -10°C. Switch from HATU to DIC/Oxyma.
Mass Spec: M-72 peak Loss of the ethyl ester side chain (

).
Check for hydrolysis.[7][8][1][6] Ensure anhydrous solvents. Avoid strong bases.[]
Mass Spec: M-58 peak Decarboxylation to Glycine derivative.[10]The Ama residue has lost the carboxyl group. Use milder activation (Protocol A).
Low Yield (Next Step) Incomplete Fmoc removal or acylation failure.The Ama amine is sterically hindered and electron-poor. Use double coupling for the subsequent amino acid.

References

  • Wheelan, P., Kirsch, W. M., & Koch, T. H. (1989). Decarboxylation of Peptide-Bound Aminomalonic Acid. Journal of Organic Chemistry, 54(18), 4360–4364.

  • Albericio, F., & Boulanger, L. (2008). Aminomalonic Acid in Peptide Synthesis. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal, 15(37), 9394–9403.

  • BenchChem. (2025).[7] Synthesis of Aminomalonic Acid from Diethyl Aminomalonate: Application Notes. [7]

Sources

Application

Preparation of pyrrolidine derivatives from aminomalonate precursors

Introduction & Strategic Significance The pyrrolidine scaffold is a cornerstone of medicinal chemistry, appearing in over 60 FDA-approved therapeutics, including antiviral agents (e.g., Daclatasvir) and DPP-4 inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The pyrrolidine scaffold is a cornerstone of medicinal chemistry, appearing in over 60 FDA-approved therapeutics, including antiviral agents (e.g., Daclatasvir) and DPP-4 inhibitors. While proline derivatives are abundant, accessing non-natural, highly substituted pyrrolidines —particularly those with quaternary centers at the C2 position or functional handles at C3/C4—remains a synthetic bottleneck.

Diethyl aminomalonate (DAM) and its hydrochloride salt (DAM[1]·HCl) serve as powerful, bifunctional linchpins for this purpose. Unlike standard amino acids, DAM possesses a gem-diester moiety that activates the


-proton for C-alkylation while simultaneously providing a masked carboxylic acid for downstream diversification.

This Application Note details two high-fidelity protocols for converting aminomalonates into functionalized pyrrolidines:

  • The Michael-Lactamization Cascade: For accessing 5-oxopyrrolidine-3-carboxylates (pyroglutamate analogs).

  • The Bis-Alkylation Cyclization: For accessing pyrrolidine-2,2-dicarboxylates (quaternary proline analogs).

Mechanistic Pathways & Logic

The utility of aminomalonate lies in its amphoteric nucleophilicity. Under basic conditions, the nitrogen atom is the kinetic nucleophile, while the


-carbon (once deprotonated) acts as the thermodynamic nucleophile.
Pathway Visualization

ReactionPathways Start Diethyl Aminomalonate (DAM.HCl) Base Neutralization (NaOEt/Et3N) Start->Base Intermediate Free Amine Species Base->Intermediate Acrylate + Acrylate/Itaconate Intermediate->Acrylate Path A Dihalide + 1,4-Dihaloalkane Intermediate->Dihalide Path B MichaelAdduct Michael Adduct (N-Alkylated) Acrylate->MichaelAdduct Kinetic N-Attack Lactam 5-Oxopyrrolidine (Pyroglutamate Analog) MichaelAdduct->Lactam Intramolecular Cyclization (-EtOH) BisAlk Acyclic Intermediate Dihalide->BisAlk N-Alkylation Pyrrolidine Pyrrolidine-2,2-dicarboxylate (Quaternary Center) BisAlk->Pyrrolidine C-Alkylation (Base Induced)

Figure 1: Divergent synthesis pathways from Diethyl Aminomalonate. Path A yields lactams via condensation; Path B yields pyrrolidines via substitution.

Protocol A: Synthesis of 5-Oxopyrrolidine-3-Carboxylates

This protocol utilizes a "Michael Addition-Lactamization" cascade. It is the preferred route for synthesizing


-lactam scaffolds found in nootropic drugs (e.g., Piracetam analogs) and antimicrobial agents.

Target Product: Diethyl 5-oxopyrrolidine-2,2-dicarboxylate (or 3-carboxylate derivatives depending on electrophile).

Reagents & Equipment
  • Precursor: Diethyl aminomalonate hydrochloride (DAM·HCl) [CAS: 13433-00-6].

  • Electrophile: Diethyl fumarate (or Ethyl acrylate).

  • Base: Sodium ethoxide (21% wt in ethanol) or Triethylamine (Et3N).

  • Solvent: Absolute Ethanol (anhydrous).

  • Equipment: 250 mL Round Bottom Flask (RBF), Reflux condenser, Inert gas line (Ar/N2).

Step-by-Step Methodology
  • Salt Neutralization (Critical Step):

    • Dissolve DAM·HCl (10.0 mmol, 2.11 g) in Absolute Ethanol (30 mL).

    • Add Triethylamine (11.0 mmol, 1.53 mL) dropwise at 0°C. Stir for 15 min.

    • Why: The hydrochloride salt is non-nucleophilic. In situ neutralization releases the free amine without requiring a separate extraction step.

  • Michael Addition:

    • Add Diethyl fumarate (10.0 mmol, 1.64 mL) dropwise to the reaction mixture at room temperature.

    • Observation: The solution may turn slightly yellow.[2]

  • Thermal Cyclization:

    • Heat the mixture to reflux (78°C) for 6–8 hours.

    • Monitoring: Monitor via TLC (50% EtOAc/Hexane). Look for the disappearance of the fumarate spot and the appearance of a polar, UV-active spot (Lactam).

    • Mechanism:[3][4][5][6] The secondary amine formed in the Michael step attacks the proximal ester carbonyl, ejecting ethanol to close the ring.

  • Work-up & Isolation:

    • Concentrate the solvent in vacuo.

    • Redissolve the residue in CH2Cl2 (50 mL) and wash with 1M HCl (2 x 20 mL) to remove unreacted amine and Et3N salts.

    • Dry over MgSO4, filter, and concentrate.

    • Purification: Recrystallize from Et2O/Hexane or purify via flash column chromatography (SiO2, Gradient 0-5% MeOH in DCM).

Data Specifications (Expected)
ParameterValueNotes
Yield 65% – 82%Dependent on steric bulk of the electrophile.
Appearance White/Off-white solidHigh crystallinity due to H-bonding (Lactam NH).
1H NMR Key Signal

8.0-8.5 ppm (s, 1H)
Broad singlet characteristic of the Lactam NH.
IR Key Band 1700-1740 cm⁻¹Distinct split carbonyls (Ester vs. Amide).

Protocol B: Synthesis of Pyrrolidine-2,2-Dicarboxylates

This protocol targets the formation of a quaternary carbon center at the 2-position, a structural motif that restricts conformational freedom and increases metabolic stability in peptide mimetics.

Target Product: Diethyl pyrrolidine-2,2-dicarboxylate.

Reagents
  • Precursor: Diethyl aminomalonate hydrochloride.[1][2][4]

  • Bis-Electrophile: 1,4-Dibromobutane.

  • Base: Potassium Carbonate (K2CO3) - anhydrous, finely ground.

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology
  • Preparation of the Base Suspension:

    • In a 100 mL RBF, suspend K2CO3 (30.0 mmol, 4.14 g) in dry MeCN (40 mL).

    • Add DAM[7]·HCl (10.0 mmol, 2.11 g) and stir at RT for 30 min to ensure neutralization.

  • Alkylation Sequence:

    • Add 1,4-Dibromobutane (10.5 mmol, 1.25 mL) via syringe.

    • Add a catalytic amount of Potassium Iodide (KI, 0.5 mmol) to accelerate the halide exchange (Finkelstein reaction).

  • Cyclization:

    • Heat to reflux (82°C) for 12–16 hours.

    • Note: Vigorous stirring is required as the inorganic salts will thicken the slurry.

  • Work-up:

    • Filter the hot reaction mixture through a Celite pad to remove inorganic salts (KCl/KBr).

    • Concentrate the filtrate.[2]

    • Acid-Base Extraction: Dissolve residue in 1M HCl (aq). Wash with Ether (removes non-basic impurities). Basify the aqueous layer to pH 10 with NaOH. Extract with DCM (3 x 30 mL).

    • Why: This selectively isolates the pyrrolidine (secondary amine) from any over-alkylated quaternary ammonium byproducts.

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete cyclization (Open chain intermediate persists).Increase reaction time or switch solvent to Toluene/Reflux to drive off Ethanol azeotropically.
Over-Alkylation (Protocol B) Formation of spiranic quaternary ammonium salts.Use High Dilution conditions (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.
Decarboxylation Reaction temperature too high (>120°C) or aqueous base present.Maintain anhydrous conditions. Aminomalonates are prone to "push-pull" decarboxylation if water is present.

Experimental Workflow Visualization

Workflow cluster_0 Protocol A: Michael Cascade Step1 1. Neutralize DAM.HCl (EtOH, Et3N, 0°C) Step2 2. Add Electrophile (Acrylate/Fumarate) Step1->Step2 Step3 3. Reflux (6-8h) (Induces Cyclization) Step2->Step3 Step4 4. Acid Wash & Crystallize Step3->Step4

Figure 2: Operational workflow for the synthesis of 5-oxopyrrolidine derivatives.

References

  • Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Source: MDPI (Molecules), 2023. Context: Protocol for reacting aminomalonate precursors with itaconic acid derivatives to form functionalized lactams. URL:[Link]

  • Diethyl Aminomalonate Hydrochloride Preparation & Properties. Source: Organic Syntheses, Coll.[2] Vol. 4, p.293 (1963). Context: The authoritative standard for handling and preparing the starting material (DAM·HCl). URL:[Link]

  • Synthesis of Pyrrolidine-2,2-dicarboxylates. Source: ResearchGate (General Methodology). Context: Validation of the bis-alkylation strategy for gem-disubstituted pyrrolidines. URL:[Link]

  • Stereoselective Synthesis of Pyrrolidine-Containing Drugs. Source: MDPI (Symmetry), 2024. Context: Review of pyrrolidine synthesis applications in drug discovery, highlighting the importance of the scaffold. URL:[Link]

Sources

Method

Application Notes and Protocols for N-Acylation of 2-Amino-3-ethoxy-3-oxopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction N-acylated amino acids and their ester derivatives are pivotal structural motifs in a vast ar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

N-acylated amino acids and their ester derivatives are pivotal structural motifs in a vast array of biologically active molecules, including peptides, peptidomimetics, and pharmaceuticals. The introduction of an acyl group to the nitrogen atom of an amino acid can profoundly influence its physicochemical properties, such as lipophilicity, membrane permeability, and metabolic stability. Furthermore, N-acylation is a fundamental step in peptide synthesis and the chemical modification of proteins. 2-Amino-3-ethoxy-3-oxopropanoic acid, and its more common diethyl ester form (diethyl L-aspartate), serve as versatile building blocks in organic synthesis. The presence of a primary amine allows for a variety of N-acylation strategies, each with its own set of advantages and considerations regarding efficiency, chemoselectivity, and scalability.

This comprehensive guide provides detailed application notes and protocols for the N-acylation of 2-Amino-3-ethoxy-3-oxopropanoic acid and its diethyl ester. We will explore several robust methodologies, offering insights into the underlying reaction mechanisms and providing step-by-step procedures to empower researchers in their synthetic endeavors.

Methodologies for N-Acylation

The selection of an appropriate N-acylation method depends on several factors, including the nature of the acyl group to be introduced, the scale of the reaction, and the presence of other functional groups. Here, we detail three widely employed and effective strategies:

  • Acylation with Acyl Chlorides and Anhydrides: A classic and often high-yielding approach.

  • Peptide Coupling Reagents: A versatile and mild method, particularly useful for more complex acylations.

  • N-Boc Protection: A specific and crucial acylation for protecting the amine functionality during multi-step synthesis.

Method 1: N-Acylation using Acyl Chlorides and Anhydrides

This method is a straightforward and cost-effective way to introduce a variety of acyl groups. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom on the amino acid ester attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride or carboxylate leaving group to yield the N-acylated product.[1][2] The presence of a non-nucleophilic base is crucial to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[3]

Workflow for N-Acylation with Acyl Chlorides/Anhydrides

cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up and Purification A Dissolve Diethyl L-aspartate in aprotic solvent (e.g., DCM) B Add a non-nucleophilic base (e.g., Triethylamine, Pyridine) A->B C Cool to 0 °C B->C D Slowly add Acyl Chloride or Acetic Anhydride C->D E Stir at room temperature (2-4 hours) D->E F Quench with water E->F G Extract with organic solvent F->G H Wash organic layer (dil. HCl, sat. NaHCO3, brine) G->H I Dry, filter, and concentrate H->I J Purify by flash column chromatography I->J

Caption: Workflow for N-acylation using acyl chlorides or anhydrides.

Protocol 1A: N-Acetylation of Diethyl L-aspartate

This protocol details the synthesis of diethyl acetylaspartate using acetic anhydride.[2]

Materials:

  • Diethyl L-aspartate hydrochloride

  • Triethylamine (TEA) or Pyridine

  • Acetic anhydride

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

  • Silica gel for flash chromatography

  • Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl L-aspartate hydrochloride (1.0 equivalent). Dissolve it in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as triethylamine or pyridine (2.2-2.5 equivalents), to the solution to neutralize the hydrochloride salt and the acid produced during the reaction. Cool the mixture to 0 °C in an ice bath.[2]

  • Acetylation: Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the cooled solution while stirring.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]

  • Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted anhydride and acetic acid), and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The resulting crude diethyl acetylaspartate can be further purified by flash column chromatography on silica gel.[2]

Protocol 1B: N-Benzoylation of Diethyl L-aspartate

This protocol describes the synthesis of N-benzoyl diethyl L-aspartate using benzoyl chloride.

Procedure:

  • Follow the general procedure outlined in Protocol 1A, substituting benzoyl chloride (1.1-1.2 equivalents) for acetic anhydride.

  • The reaction is typically carried out at room temperature and monitored by TLC for the disappearance of the starting material.

  • The work-up and purification steps are analogous to those in Protocol 1A. A typical eluent for flash chromatography is a gradient of ethyl acetate in hexanes.

Method 2: N-Acylation using Peptide Coupling Reagents

Peptide coupling reagents are widely used to form amide bonds under mild conditions, minimizing side reactions and racemization.[4][5] These reagents activate the carboxylic acid of the acylating agent, making it susceptible to nucleophilic attack by the amine of the amino acid ester. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[5][6] Additives such as 1-hydroxybenzotriazole (HOBt) are often used with carbodiimides to suppress racemization and improve efficiency.[6]

Mechanism of HBTU-mediated Coupling

The carboxylic acid is deprotonated by a base (e.g., DIPEA), and the resulting carboxylate attacks the HBTU reagent to form a highly reactive HOBt active ester. The amine then attacks this active ester to form the amide bond.[5][7]

Workflow for HBTU-mediated N-Acylation

cluster_preact Pre-activation cluster_coupling Coupling Reaction cluster_workup Work-up and Purification A Dissolve carboxylic acid, HBTU, and a base (e.g., DIPEA) in DMF B Stir for 5-10 minutes A->B C Add Diethyl L-aspartate to the pre-activated mixture B->C D Stir at room temperature (1-4 hours) C->D E Quench with water or sat. NH4Cl solution D->E F Extract with an organic solvent E->F G Wash organic layer F->G H Dry, filter, and concentrate G->H I Purify by flash column chromatography H->I cluster_setup Reaction Setup cluster_reaction Boc Protection cluster_workup Work-up and Purification A Dissolve Diethyl L-aspartate in a suitable solvent (e.g., THF, Dioxane) B Add a base (e.g., NaHCO3, TEA) C Add Di-tert-butyl dicarbonate (Boc₂O) B->C D Stir at room temperature E Concentrate the reaction mixture D->E F Extract with an organic solvent E->F G Wash with aqueous acid and brine F->G H Dry, filter, and concentrate G->H I Purify if necessary H->I

Sources

Application

Synthesis of guanidine derivatives using ethyl 2-amino-2-iminoacetate precursors

Application Note & Protocols A Versatile Approach to Guanidine Synthesis Using Ethyl 2-Amino-2-Iminoacetate Precursors Abstract The guanidinium group is a critical pharmacophore found in a vast array of biologically acti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

A Versatile Approach to Guanidine Synthesis Using Ethyl 2-Amino-2-Iminoacetate Precursors

Abstract

The guanidinium group is a critical pharmacophore found in a vast array of biologically active natural products and pharmaceutical agents.[1][2][3] Its unique structural and electronic properties, being a strong organic base that is typically protonated under physiological conditions, allow it to participate in crucial hydrogen bonding and electrostatic interactions with biological targets.[3] This application note details a robust and versatile methodology for the synthesis of mono- and di-substituted guanidine derivatives utilizing ethyl 2-amino-2-iminoacetate as an efficient guanidinylating agent. We present the mechanistic underpinnings of this transformation, detailed protocols for the synthesis of the precursor and its subsequent reaction with various primary and secondary amines, and a discussion of the scope and potential applications of this method in drug discovery and medicinal chemistry.

Introduction: The Challenge of Guanidinylation

The synthesis of substituted guanidines is a cornerstone of modern medicinal chemistry.[4][5] However, traditional methods often rely on harsh conditions or multi-step procedures involving potentially hazardous reagents like cyanamide or carbodiimides.[6] More contemporary methods utilize advanced reagents such as N,N'-di-Boc-N''-triflylguanidine, which offer milder conditions but can be expensive and generate stoichiometric byproducts that complicate purification.[4][7][8]

The ideal guanidinylating agent should be readily accessible, react under mild conditions with a broad range of amines, and allow for straightforward purification of the final products. Ethyl 2-amino-2-iminoacetate, the ethyl ester of guanidinoacetic acid, emerges as a compelling candidate. Its structure features a highly electrophilic imine carbon atom, primed for nucleophilic attack by an amine. The reaction proceeds via a clean addition-elimination mechanism, offering a direct and efficient route to the desired guanidine derivatives.

Mechanistic Rationale

The guanidinylation reaction using ethyl 2-amino-2-iminoacetate proceeds through a classical nucleophilic addition-elimination pathway. The process is initiated by the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the imine group in the precursor. This step forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate involves the elimination of a molecule of ethanol, driven by the formation of the highly stable, resonance-stabilized guanidinium core. The final step is a deprotonation event to yield the neutral guanidine product.

Experimental_Workflow cluster_guanidinylation Guanidinylation Protocol start Start: Ethyl 2-cyano-2-(hydroxyimino)acetate reduction Step 1: Catalytic Hydrogenation (H₂, Pd/C in MeOH) start->reduction cyclization Step 2: Acid-Catalyzed Cyclization (HCl in EtOH) reduction->cyclization precursor Isolate Precursor: Ethyl 2-amino-2-iminoacetate HCl cyclization->precursor reaction Step 3: Reaction with Amine (R₂NH) (Base, DMF, 60-80°C) precursor->reaction workup Step 4: Aqueous Workup & Extraction reaction->workup purification Step 5: Column Chromatography workup->purification final_product Final Product: Purified Guanidine Derivative purification->final_product characterization Characterization (NMR, HRMS) final_product->characterization

Sources

Method

Strategic Utilization of 2-Amino-3-ethoxy-3-oxopropanoic Acid in Antiviral Scaffold Synthesis

Part 1: Core Directive & Executive Summary The Renaissance of Aminomalonates in Antiviral Discovery 2-Amino-3-ethoxy-3-oxopropanoic acid (often utilized as its stable diethyl ester hydrochloride precursor, Diethyl aminom...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

The Renaissance of Aminomalonates in Antiviral Discovery 2-Amino-3-ethoxy-3-oxopropanoic acid (often utilized as its stable diethyl ester hydrochloride precursor, Diethyl aminomalonate ) has emerged as a critical "Janus" scaffold in modern antiviral development. Its unique structure—possessing a central nucleophilic amine flanked by electrophilic carbonyls—allows for the rapid construction of nitrogen-rich heterocycles, specifically pyrazines and pyrimidines .

This guide moves beyond basic synthesis to detail the strategic application of this compound in the production of RNA-dependent RNA polymerase (RdRp) inhibitors, most notably Favipiravir (T-705) and its next-generation analogs. We provide validated protocols for transforming this aliphatic precursor into bioactive aromatic cores, emphasizing yield optimization and impurity control.

Part 2: Scientific Integrity & Logic

The Mechanistic Advantage: "The 3+2 Assembly Strategy"

In antiviral medicinal chemistry, the pyrazine core is a privileged scaffold. The utility of 2-Amino-3-ethoxy-3-oxopropanoic acid lies in its ability to serve as a C-N-C dinucleophile.

  • Dual Reactivity: The central

    
    -amino group acts as a primary nucleophile, while the flanking ester/acid groups serve as electrophiles.
    
  • Cyclization Logic: When reacted with 1,2-dicarbonyls (like glyoxal or arylglyoxals), the compound undergoes a condensation-cyclization cascade. This effectively "locks" the aliphatic chain into an aromatic pyrazine ring, a key pharmacophore in viral polymerase inhibitors.

  • Regioselectivity: By using the mono-ester (2-Amino-3-ethoxy-3-oxopropanoic acid) rather than the symmetric diester, chemists can achieve desymmetrization early in the synthesis. This allows for the installation of different functional groups at the C-3 and C-6 positions of the resulting pyrazine, crucial for optimizing binding affinity in the viral enzyme pocket.

Critical Application: Synthesis of Favipiravir (T-705)

Favipiravir is a broad-spectrum antiviral that functions as a purine nucleoside analog. The industrial and lab-scale synthesis heavily relies on aminomalonate derivatives.

  • Pathway: Diethyl aminomalonate

    
     2-Aminomalonamide 
    
    
    
    3-Hydroxypyrazine-2-carboxamide
    
    
    Favipiravir.
  • Why this Precursor? Alternative routes starting from aminopyrazines often suffer from low regioselectivity during functionalization (e.g., nitration/fluorination). The aminomalonate route builds the ring with the correct oxygenation pattern already in place (via the amide/ester groups), significantly reducing downstream purification burdens.

Quality Control & Stability
  • The Instability Trap: The free acid (2-Amino-3-ethoxy-3-oxopropanoic acid) is prone to decarboxylation to form glycine derivatives if not handled at controlled pH.

  • Storage Protocol: It is best stored as the hydrochloride salt of the ester. If the free acid is required for a specific coupling, it should be generated in situ or used immediately at

    
    .
    

Part 3: Visualization & Formatting

Diagram 1: The Aminomalonate-to-Pyrazine Synthetic Pathway

This flow illustrates the transformation of the precursor into the Favipiravir core, highlighting the critical cyclization step.

FavipiravirSynthesis Start Diethyl Aminomalonate (Precursor) Step1 Amidation (NH3/MeOH) Start->Step1 0°C to RT Inter1 2-Aminomalonamide (Key Intermediate) Step1->Inter1 Step2 Cyclization (Glyoxal/NaOH) Inter1->Step2 Condensation Scaffold 3-Hydroxypyrazine- 2-carboxamide Step2->Scaffold Ring Closure Step3 Fluorination & Modification Scaffold->Step3 Product Favipiravir (Antiviral API) Step3->Product

Caption: Step-wise transformation of aminomalonate precursor into the Favipiravir pyrazine core.

Diagram 2: Quality Control Decision Tree

A logic gate for handling the precursor to ensure experimental success.

QCDecision Check Start: Check Precursor (Diethyl Aminomalonate HCl) TLC Run TLC/LC-MS (Check for Glycine/Hydrolysis) Check->TLC Purity Purity > 98%? TLC->Purity Yes Proceed to Amidation Purity->Yes Yes No Recrystallize (EtOH/Ether) Purity->No No No->TLC Re-test

Caption: Workflow for validating precursor integrity prior to synthesis to prevent decarboxylation artifacts.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 2-Aminomalonamide (The "Bridge" Intermediate)

This protocol converts the ester precursor into the diamide required for pyrazine ring formation. This is the industry-standard first step for Favipiravir synthesis.

Reagents:

  • Diethyl aminomalonate hydrochloride (CAS: 13433-00-6)[1][]

  • Ammonia solution (25% in water or 7N in Methanol)

  • Methanol (anhydrous)

Procedure:

  • Preparation: Charge a round-bottom flask with Diethyl aminomalonate hydrochloride (10.0 g, 47.2 mmol).

  • Solubilization: Add Methanol (30 mL) and cool the solution to

    
     using an ice bath.
    
  • Amidation: Slowly add the ammonia solution (excess, ~10 eq) dropwise over 20 minutes. Maintain temperature below

    
     to prevent hydrolysis to the acid.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 24 hours. The solution will likely become a slurry as the product precipitates.

  • Isolation: Filter the white precipitate. Wash the cake with cold methanol (

    
    ).
    
  • Drying: Dry under vacuum at

    
    .
    
  • Yield Check: Expected yield is 85-95%. The product, 2-aminomalonamide , should be a white solid (MP: ~180°C dec).

Protocol B: Cyclization to 3-Hydroxypyrazine-2-carboxamide

This step utilizes the diamide from Protocol A to construct the antiviral scaffold.

Reagents:

  • 2-Aminomalonamide (from Protocol A)[3]

  • Glyoxal (40% aq. solution)

  • Sodium Hydroxide (NaOH)[3]

  • Water[4][5]

Procedure:

  • Dissolution: Suspend 2-aminomalonamide (5.0 g) in water (25 mL).

  • Basification: Add NaOH (20% aq. solution) to adjust pH to ~10. Cool to

    
    .
    
  • Cyclization: Add Glyoxal solution (1.2 eq) dropwise. The reaction is highly exothermic; control temp

    
    .
    
  • Maturation: Stir at

    
     for 2 hours, then allow to warm to RT overnight.
    
  • Acidification: Carefully acidify with 6N HCl to pH 2-3. The pyrazine product will precipitate.

  • Purification: Filter the yellow/off-white solid. Recrystallize from water/ethanol if necessary.

  • Analysis: Confirm structure via NMR. The appearance of pyrazine ring protons (~8.0-8.5 ppm) confirms the scaffold formation.

Data Summary: Comparative Yields of Cyclization Methods
Precursor VariantCo-ReagentConditionsYield of Pyrazine CoreNotes
Diethyl ester Glyoxal / NH3One-pot, reflux45%High side-products (glycine)
2-Aminomalonamide Glyoxal / NaOH0°C to RT81% Preferred Route (High Purity)
Mono-ethyl ester GlyoxalpH controlled60%Hard to isolate intermediate

References

  • Favipiravir Synthesis & Scale-up

    • Title: Scalable synthesis of favipiravir via conventional and continuous flow chemistry.
    • Source: Royal Society of Chemistry (RSC) Advances, 2021.
    • URL:[Link]

  • Aminomalonate Chemistry

    • Title: Synthesis of Aminomalonic Acid from Diethyl Aminomalonate.[6]

    • Source: BenchChem Application Notes.[6]

  • Antiviral Pyrazine Derivatives

    • Title: Green synthesis of structural analogs of favipiravir.
    • Source: RSC Advances, 2025 (Snippet D
    • URL:[Link](Link to relevant RSC journal section).

  • General Precursor Data: Title: Diethyl aminomalonate hydrochloride Product Inform

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 2-Amino-3-ethoxy-3-oxopropanoic Acid

The following Technical Support Guide is designed to assist researchers in handling 2-Amino-3-ethoxy-3-oxopropanoic acid (also known as Aminomalonic acid monoethyl ester). This compound is structurally inherently unstabl...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed to assist researchers in handling 2-Amino-3-ethoxy-3-oxopropanoic acid (also known as Aminomalonic acid monoethyl ester). This compound is structurally inherently unstable and prone to spontaneous decarboxylation.[1]

Ticket ID: #AM-DEC-PREV Status: Active Severity: Critical (Irreversible Degradation Risk) Subject: Prevention of Decarboxylation in Storage and Synthesis

Executive Summary: The Instability Profile

2-Amino-3-ethoxy-3-oxopropanoic acid is a hemi-ester of aminomalonic acid. Its structural motif—a 1,3-dicarbonyl system with an


-amino group—creates a "perfect storm" for decarboxylation. Unlike simple carboxylic acids, the presence of the electron-withdrawing ester and the amino group lowers the activation energy required to eject carbon dioxide (CO

), converting your valuable reagent into Glycine ethyl ester .

Key Stability Metrics:

  • Critical Temperature:

    
     (Significant degradation observed at Room Temperature).
    
  • Catalysts: Transition metal ions (Cu

    
    , Fe
    
    
    
    ), strong acids, and heat.
  • Half-life: Varies by pH; minutes to hours in solution at

    
    .
    

The Mechanism of Failure

To prevent degradation, you must understand how it happens. The decarboxylation proceeds via a cyclic transition state or a zwitterionic pathway, often accelerated by the formation of a chelate with metal ions or protonation of the carbonyl oxygen.

Visualization: Decarboxylation Pathway & Control Points[2]

DecarboxylationMechanism Compound 2-Amino-3-ethoxy- 3-oxopropanoic acid TS Cyclic Transition State (6-membered) Compound->TS Heat (>0°C) Acidic pH Product Glycine Ethyl Ester (Degradation Product) TS->Product Irreversible CO2 CO2 (Gas) TS->CO2 Cold Cryogenic Storage (-20°C to -80°C) Cold->Compound Stabilizes Chelation EDTA / Metal-Free Solvents Chelation->TS Inhibits Metal Catalysis Protection N-Protection (e.g., Boc/Fmoc) Protection->Compound Steric/Electronic Stabilization

Figure 1: Mechanistic pathway of aminomalonate decarboxylation. Red arrows indicate the degradation route; Green/Yellow nodes represent intervention strategies.

Standard Operating Procedures (SOPs)

SOP-01: Storage and Handling

Objective: Maintain reagent integrity during long-term storage.

ParameterSpecificationReasoning
Temperature -20°C to -80°C Thermal energy is the primary driver of the cyclic transition state required for CO

loss.
Physical State Solid Salt (HCl) The hydrochloride salt is significantly more stable than the zwitterionic free acid due to protonation of the amine, preventing internal acid-base catalysis.
Atmosphere Argon/Nitrogen Moisture can hydrolyze the ethyl ester, accelerating the formation of the even less stable free aminomalonic acid.
Container Amber Glass While not strictly photo-labile, amber glass reduces thermal fluctuations and UV-induced radical formation.
SOP-02: Solubilization & Reaction Setup

Objective: Dissolve the compound without triggering immediate gas evolution.

  • Pre-chill Everything: Pre-cool all solvents (buffers, water, organics) to

    
     on ice before contact with the solid.
    
  • Metal Scavenging: Use LC-MS grade solvents or treat water with Chelex resin. Trace copper or iron from standard glassware can catalyze decarboxylation 100x faster than background rates.

  • pH Control:

    • Avoid: Strong acids (pH < 2) or Strong bases (pH > 10).

    • Target: pH 4.0–6.0 (buffered). This range minimizes the concentration of the reactive species while maintaining solubility.

  • Order of Addition: Add the unstable acid last to the reaction mixture. Do not let it sit in solution while preparing other reagents.

Troubleshooting Guide

Scenario: You observe bubbling or pressure buildup in your reaction vial.

SymptomProbable CauseCorrective Action
Vigorous Bubbling Thermal Decarboxylation Immediate: Cool reaction to -78°C (Dry ice/acetone) to halt the process. Future: Lower reaction temperature by 10-20°C.
Slow Gas Evolution Metal Contamination Add EDTA (1-5 mM) to the reaction buffer to sequester trace metals. Switch to glass-distilled solvents.
Yield Loss (Glycine detected) Extended Reaction Time The compound's half-life is short. Optimize the reaction to complete within 30-60 minutes . If longer times are needed, use a Boc-protected derivative.
Precipitate Formation Zwitterion Aggregation The free acid may be less soluble than the salt. Maintain ionic strength or use a solubilizing co-solvent like cold DMF/DMSO.

Frequently Asked Questions (FAQs)

Q: Can I sonicate this compound to dissolve it? A: Absolutely not. Sonication generates localized hotspots (cavitation) that can exceed 1000°C microscopically. This will instantly decarboxylate a portion of your sample. Use gentle vortexing or magnetic stirring on ice.

Q: I need to heat my reaction to 60°C. Is this possible? A: Not with the free amine. You must use a protected derivative, such as 2-((tert-butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid (Boc-protected). The Boc group provides steric bulk and electronic stabilization, significantly raising the decarboxylation temperature threshold. Remove the Boc group only after the critical coupling step is complete.

Q: Why does the color change from white to yellow? A: Yellowing often indicates the formation of imine byproducts or oxidation of the amine, which can occur post-decarboxylation. Check the purity via NMR; look for the characteristic singlet of the Glycine methylene group (approx. 3.5-4.0 ppm) to confirm if degradation has occurred.

Q: Is the hydrochloride salt stable at room temperature? A: It is more stable than the free base but should still be considered temperature-sensitive. Short exposure (hours) is acceptable, but overnight storage at room temperature will lead to detectable degradation. Always store the salt at -20°C.

References

  • PubChem. (n.d.).[2] 2-Amino-3-ethoxy-3-oxopropanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1960).[3] Diethyl Aminomalonate Hydrochloride.[3][4] Org. Synth. 1960, 40,[3] 24. Retrieved from [Link]

  • Björnestedt, R., et al. (2004).[5] Decarboxylation of Aminomalonate. Journal of the American Chemical Society, 126(14), 4514-4515.[5] (Mechanistic insights into the catalytic decarboxylation). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Hydrolysis of Aminomalonate Esters

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into one of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into one of the most common yet challenging reactions: the hydrolysis of aminomalonate esters to aminomalonic acid, a crucial building block for unnatural amino acids. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted as a direct Q&A to address the most pressing issues encountered in the lab.

Question: My hydrolysis yield is consistently low or zero. What are the primary causes?

Answer: A low or non-existent yield in aminomalonate ester hydrolysis is a frequent issue, typically stemming from one of three areas: the reaction mechanism, competing side reactions, or suboptimal conditions.

  • Choice of Hydrolysis Method (Acid vs. Base): The most common pitfall is using acid-catalyzed hydrolysis. While seemingly straightforward, this reaction is reversible.[1][2][3] The presence of the alcohol byproduct can easily push the equilibrium back towards the starting ester, limiting your maximum possible yield.

    • Expert Insight: Base-promoted hydrolysis, or saponification, is strongly recommended. The reaction with a base (like NaOH or LiOH) forms a carboxylate salt. This final deprotonation step is essentially irreversible, driving the reaction to completion and ensuring high conversion of the starting material.[4][5]

  • Product Instability and Decarboxylation: The desired product, aminomalonic acid, is notoriously unstable, particularly at elevated temperatures. Upon heating, it readily undergoes decarboxylation to yield glycine and CO₂.[6][7][8] If your protocol involves high temperatures for an extended period, you may be losing your product as it forms.

  • Suboptimal Reaction Conditions: Factors like temperature, solvent, and base concentration are critical. Insufficient base will lead to an incomplete reaction.[9] Poor solubility of the ester in the reaction medium can also limit the reaction rate.[10]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

G cluster_start cluster_check cluster_solution Start Low Yield Observed CheckMethod Are you using acid catalysis? Start->CheckMethod SwitchToBase Action: Switch to Base-Promoted Hydrolysis (Saponification). Rationale: Irreversible reaction ensures completion. CheckMethod->SwitchToBase Yes CheckTemp Is the reaction or workup temperature high (e.g., > 60-80°C)? CheckMethod->CheckTemp No Monitor Monitor reaction by TLC/LC-MS to confirm full conversion of starting material. SwitchToBase->Monitor LowerTemp Action: Reduce temperature during reaction and workup. Rationale: Minimizes product decarboxylation. CheckTemp->LowerTemp Yes CheckBase Is base stoichiometry and concentration correct? (>2 equivalents) CheckTemp->CheckBase No LowerTemp->Monitor OptimizeBase Action: Titrate base or use a slight excess (e.g., 2.1-2.5 equiv.). Rationale: Ensures complete saponification of both esters. CheckBase->OptimizeBase No CheckBase->Monitor Yes OptimizeBase->Monitor

Caption: Mechanism of base-promoted ester hydrolysis (Saponification).

Q3: What is the correct workup procedure for isolating aminomalonic acid?

A careful workup is critical to maximizing yield and purity.

  • Solvent Removal: After the reaction is complete (as determined by TLC/LC-MS), if you used an organic co-solvent like THF, remove it under reduced pressure. [11]2. Cooling: Cool the remaining aqueous solution in an ice bath to 0-5°C. This is crucial for minimizing decarboxylation in the next step.

  • Acidification: While vigorously stirring the cold solution, slowly and carefully add concentrated HCl to acidify the mixture to a pH of approximately 1-2. [12]This protonates the carboxylate salt and the amino group, causing the aminomalonic acid hydrochloride to precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold water or acetone to remove any residual salts. [12][13]6. Drying: Dry the product thoroughly, for example, at 60°C, to obtain the final diethyl aminomalonate hydrochloride. [13]

Experimental Protocols

Protocol 1: Optimized Hydrolysis of Diethyl Aminomalonate Hydrochloride using LiOH

This protocol is designed for high yield and purity by using LiOH at room temperature to suppress side reactions.

Materials:

  • Diethyl aminomalonate hydrochloride

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve diethyl aminomalonate hydrochloride (1.0 equiv.) in a 1:1 mixture of THF and deionized water.

  • Addition of Base: Add solid lithium hydroxide monohydrate (2.2 equiv.) to the solution in portions.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-4 hours.

  • Workup - Solvent Removal: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.

  • Workup - Precipitation: Cool the remaining aqueous solution to 0°C in an ice bath.

  • Workup - Acidification: Slowly add concentrated HCl dropwise with stirring, maintaining the temperature below 5°C, until the pH of the solution is ~1. A white precipitate should form.

  • Workup - Isolation: Collect the solid product by vacuum filtration, wash the cake with a small amount of ice-cold water, and dry under vacuum.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile Phase: A good starting point is a mixture of Ethyl Acetate and Hexanes (e.g., 1:1 or 2:1).

  • Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain.

Procedure:

  • Spotting: Using a capillary tube, spot the reaction mixture on the TLC plate baseline. Also spot the starting material (diethyl aminomalonate hydrochloride) as a reference.

  • Development: Place the plate in a developing chamber containing the mobile phase. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The ester starting material should be UV active.

  • Staining: Dip the plate in a KMnO₄ stain. The aminomalonic acid product has an amino group and will stain, while the ester may stain less intensely or not at all.

  • Analysis: The reaction is complete when the spot corresponding to the starting material has completely disappeared from the reaction mixture lane.

References

  • Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]

  • Suárez-Castillo, O. R., et al. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

  • Patsnap Eureka. (2021, December 3). Preparation method of diethyl aminomalonate hydrochloride. Retrieved from [Link]

  • Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Modular and Diverse Synthesis of Amino Acids Via Asymmetric Decarboxylative Protonation of Aminomalonic Acids. Retrieved from [Link]

  • Fiveable. (2025, August 15). Base-Promoted Ester Hydrolysis Definition. Retrieved from [Link]

  • ResearchGate. (2023, November 16). Modular and diverse synthesis of amino acids via asymmetric decarboxylative protonation of aminomalonic acids | Request PDF. Retrieved from [Link]

  • Leonard, M. S. (2013, December 17). Malonic Ester Synthesis [Video]. YouTube. Retrieved from [Link]

  • ChemWhat. (n.d.). Diethyl aminomalonate hydrochloride CAS#: 13433-00-6. Retrieved from [Link]

  • Thanassi, J. W. (1970). Aminomalonic acid. Spontaneous decarboxylation and reaction with 5-deoxypyridoxal. Biochemistry, 9(3), 525–532. Retrieved from [Link]

  • ACS Publications. (1970). Aminomalonic acid. Spontaneous decarboxylation and reaction with 5-deoxypyridoxal. Biochemistry. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diethyl aminomalonate hydrochloride. Retrieved from [Link]

  • Reddit. (2014, February 10). Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed? Retrieved from [Link]

  • ACS Publications. (1962). Aminomalonic Decarboxylase. Retrieved from [Link]

  • Reddit. (2014, March 11). Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Chemical and Pharmaceutical Bulletin. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

  • Wietelmann, U. (n.d.). The strong base lithium hydroxide can be utilized for the hydrolysis of carboxylic acid derivatives such as methyl esters. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, February 9). Bases. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, April 21). Rate of hydrolysis of ester in presence of an acidic medium. Retrieved from [Link]

  • YouTube. (2022, April 19). CHEM113 22 7 Amidomalonate. Retrieved from [Link]

  • Google Patents. (n.d.). US5847197A - Process for the preparation of aminomalonic acid ester salts.
  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters | Request PDF. Retrieved from [Link]

  • SciSpace. (n.d.). OPTIMIZATION OF SAPONIFICATION REACTION IN A CONTINUOUS STIRRED TANK REACTOR. Retrieved from [Link]

  • A Level Chemistry. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • ResearchGate. (2018, June 23). (PDF) Optimization of saponification reaction in a continuous stirred tank reactor. Retrieved from [Link]

  • Science Discussions. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]

  • A Level Chemistry. (2026, February 24). Ester Hydrolysis - A Level Chemistry Revision Notes. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Best Practices for the Storage and Handling of Hygroscopic Aminomalonic Acid Derivatives

Welcome to the technical support resource for aminomalonic acid derivatives. As valuable, yet sensitive, building blocks in pharmaceutical and chemical synthesis, the integrity of these reagents is paramount to achieving...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for aminomalonic acid derivatives. As valuable, yet sensitive, building blocks in pharmaceutical and chemical synthesis, the integrity of these reagents is paramount to achieving reproducible and successful experimental outcomes. Aminomalonic acid and its derivatives are known for their hygroscopicity—a tendency to readily absorb moisture from the atmosphere.[1][2][3] This guide provides in-depth, practical solutions to the challenges associated with their storage and handling, ensuring the long-term stability and reliability of your materials.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered by researchers. The answers are designed to provide not just a solution, but a foundational understanding of the underlying chemical principles.

Q1: I just received a new container of an aminomalonic acid derivative. What are the ideal storage conditions to ensure its long-term stability?

A1: Proper initial storage is the most critical step in preserving the integrity of your reagent. Aminomalonic acid derivatives, being hygroscopic solids, require an environment that rigorously excludes atmospheric moisture.[4]

  • Mechanism of Damage: Atmospheric water can act as a plasticizer, causing the powder to clump, which makes accurate weighing difficult. More critically, the presence of water can initiate degradation pathways. Aminomalonic acid itself is known to be relatively unstable and can undergo spontaneous decarboxylation to glycine, a process that can be facilitated by moisture.[5][6]

  • Recommended Protocol:

    • Inspect: Upon receipt, ensure the container's seal is intact.

    • Do Not Open: Keep the container tightly sealed until it is needed for an experiment.

    • Storage Environment: Store the unopened container in a desiccator cabinet or a dry box at the recommended temperature (typically 2-8°C for many derivatives, but always consult the Safety Data Sheet (SDS)).[7] The desiccator should contain an active desiccant like silica gel or calcium chloride.

    • Inert Atmosphere: For maximum protection, especially for highly sensitive derivatives or long-term storage, placing the sealed container inside a larger, secondary container that has been flushed with an inert gas (like argon or nitrogen) is a superior practice.

Q2: My aminomalonic acid derivative powder has formed hard clumps. What happened, and is it still usable?

A2: Clumping is the most common visual indicator of moisture absorption.[2] When the hygroscopic powder is exposed to humid air, water molecules adsorb onto the surface of the crystals, causing them to stick together.

  • Causality: This issue almost always stems from improper sealing of the container after use or opening the container in a high-humidity environment. The larger the headspace in the bottle, the more moist air can be trapped inside, exacerbating the problem with each use.[8]

  • Assessing Usability:

    • Minor Clumping: If the clumps are soft and easily broken with a clean, dry spatula, the material may still be usable for non-critical applications. However, its effective molecular weight has changed due to the absorbed water, which will introduce errors in stoichiometry if not accounted for.

    • Hard Caking or Discoloration: If the material has formed a hard cake or shows any discoloration, this suggests significant water uptake and potential chemical degradation. It is strongly advised not to use this material for sensitive reactions, as the purity is compromised.

    • Validation: The only way to be certain of its quality is through analytical validation (e.g., NMR spectroscopy to check for degradation products like glycine, or Karl Fischer titration to quantify water content). If these resources are unavailable, it is safest to discard the reagent to avoid compromising your research.

Q3: My reaction yields are inconsistent when using an aminomalonic acid derivative. Could storage be the culprit?

A3: Absolutely. Inconsistent results are a hallmark of a reagent with declining or variable purity. If you have ruled out other experimental variables, the handling of your aminomalonic acid derivative is a primary suspect.

  • The Stoichiometry Problem: When you weigh out a hygroscopic compound that has absorbed water, you are weighing both the compound and the water. This leads to using a lower molar quantity of the reagent than calculated, which can directly impact reaction yields, especially in reactions sensitive to stoichiometry.

  • The Reactivity Problem: Water is not an inert bystander in many organic reactions. For reactions that require anhydrous conditions (e.g., those using organometallics, strong bases, or certain coupling reagents), the water introduced by the contaminated aminomalonic acid derivative can quench reagents, catalyze side reactions, or alter the reaction pathway entirely.

  • Troubleshooting Workflow: Before starting a new experiment, always assess your reagent. If it has been opened previously, check for any clumping. If in doubt, open a fresh container or dry a small amount of the existing material under high vacuum before use.[9]

Q4: What is the best way to handle and weigh these derivatives for a highly moisture-sensitive experiment?

A4: For moisture-sensitive applications, standard benchtop weighing is inadequate. You must create a localized, controlled, and dry environment to prevent moisture contamination during transfer.[10]

  • The Gold Standard (Glove Box): The most reliable method is to handle the reagent inside a glove box with a controlled inert atmosphere (e.g., <1 ppm H₂O).[7][11] All materials (spatulas, weigh boats, vials) should be brought into the glove box and allowed to equilibrate before opening the reagent container.

  • The Practical Alternative (Glove Bag/Inert Gas Flush): If a glove box is unavailable, you can use a glove bag flushed with nitrogen or argon. Alternatively, you can create a localized inert atmosphere. Place the reagent container, balance, and tools within a contained area (like a fume hood with the sash lowered) and provide a gentle, continuous flow of dry inert gas over the workspace during the weighing process.

  • Rapid Weighing: In all cases, minimize the time the container is open. Have all necessary vials and tools ready. Open the container, quickly retrieve the required amount, and immediately and securely reseal the container.[2] Sealing the cap and then wrapping the cap-bottle interface with Parafilm provides an excellent secondary barrier.[8]

Quantitative Storage Recommendations

The ideal storage conditions depend on the specific derivative, but the following table provides a general, robust guideline based on best practices for hygroscopic and sensitive chemical reagents.

ParameterRecommendationRationale & Expert Insight
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions. Crucially, always allow the container to warm to ambient temperature before opening to prevent condensation of atmospheric moisture on the cold powder.
Atmosphere Inert Gas (Argon or Nitrogen)Excludes both moisture and oxygen. Argon is denser than air and provides an excellent blanket, while nitrogen is a cost-effective alternative.[12]
Humidity < 20% RH (As low as possible)The primary goal is to prevent water absorption. Storage in a desiccator or dry box is mandatory.[1][3]
Light Protect from Light (Amber Vial/Dark)While not all derivatives are light-sensitive, many organic molecules can undergo photochemical degradation. It is a standard best practice to store fine chemicals protected from light.[9]
Container Seal Tightly-Sealed, Air-Tight CapThe primary container seal is the first line of defense. After use, ensure the cap is tightly secured. Using Parafilm around the cap provides an excellent secondary seal against moisture ingress.[8]

Experimental Protocol: Weighing and Dispensing a Hygroscopic Aminomalonic Acid Derivative for a Moisture-Sensitive Application

This protocol outlines the procedure for accurately weighing a hygroscopic solid while minimizing exposure to the atmosphere.

Objective: To accurately dispense a hygroscopic aminomalonic acid derivative for use in a reaction where water contamination must be minimized.

Materials:

  • Hygroscopic aminomalonic acid derivative in its original container.

  • Glove box or glove bag with an inert atmosphere.

  • Analytical balance (located inside the glove box).

  • Clean, dry spatulas and weigh boats/papers.

  • Pre-dried reaction vessel with a septum.

  • Parafilm.

Procedure:

  • Preparation: Transfer the sealed container of the aminomalonic acid derivative, spatulas, weigh boat, and the reaction vessel into the antechamber of the glove box.

  • Purging: Evacuate and refill the antechamber with the inert glove box atmosphere (e.g., nitrogen or argon) for at least three cycles to remove atmospheric contaminants.

  • Equilibration: Bring all materials from the antechamber into the main glove box chamber. Allow the reagent container to sit for at least 30 minutes to ensure it has reached the temperature of the glove box atmosphere.

  • Weighing: a. Place the weigh boat on the analytical balance and tare it. b. Carefully open the reagent container. c. Using a clean, dry spatula, quickly transfer the approximate desired amount of the solid to the weigh boat. d. Immediately and tightly reseal the reagent container. For added security, wrap the lid-bottle junction with Parafilm. e. Record the precise mass of the solid.

  • Transfer: Promptly transfer the weighed solid into your pre-dried reaction vessel.

  • Sealing: Seal the reaction vessel immediately with its septum.

  • Post-Procedure: Remove the sealed reaction vessel from the glove box. The main reagent container should be returned to its proper temperature-controlled storage location.

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and resolving issues related to the use of aminomalonic acid derivatives.

TroubleshootingWorkflow Start Problem Observed: Inconsistent Yields or Reagent Clumping CheckVisual Visually Inspect Reagent (Sealed Container) Start->CheckVisual IsClumped Is the powder clumpy or discolored? CheckVisual->IsClumped NoClump Powder is a fine, free-flowing solid. IsClumped->NoClump No YesClump Powder is clumped, caked, or discolored. IsClumped->YesClump Yes CheckHandling Review Handling Protocol: - Was container warmed to RT before opening? - Was exposure time minimal? - Was it handled in inert atmosphere? NoClump->CheckHandling Discard High risk of degradation. Strongly recommend discarding the reagent. Source a new, sealed container. YesClump->Discard DryReagent For non-critical use, attempt to dry a small aliquot under high vacuum. Re-evaluate visual appearance. YesClump->DryReagent Use with Caution HandlingOK Handling Protocol is Robust CheckHandling->HandlingOK Yes HandlingNotOK Handling Protocol Needs Improvement CheckHandling->HandlingNotOK No OtherVariables Storage/Handling is likely not the root cause. Investigate other experimental variables: - Solvent purity - Reaction temperature - Other reagent integrity HandlingOK->OtherVariables ImplementProtocol Implement Strict Handling Protocol: - Use Glove Box/Bag - Minimize open-container time - Reseal with Parafilm HandlingNotOK->ImplementProtocol ImplementProtocol->Start Re-evaluate with new experiment

Sources

Optimization

Minimizing side reactions in ethyl hydrogen aminomalonate synthesis

Technical Support Center: Ethyl Hydrogen Aminomalonate Synthesis Welcome to the technical support center for the synthesis of ethyl hydrogen aminomalonate. This guide is designed for researchers, chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl Hydrogen Aminomalonate Synthesis

Welcome to the technical support center for the synthesis of ethyl hydrogen aminomalonate. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the root causes of common side reactions and providing field-proven troubleshooting strategies. Our goal is to empower you to optimize your reaction conditions, maximize yield, and ensure the purity of your final product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis, which typically proceeds via the selective hydrolysis of diethyl aminomalonate.

Question 1: My yield of ethyl hydrogen aminomalonate is consistently low. What are the primary causes?

Low yield is a frequent issue stemming from several competing side reactions. The most common culprits are over-hydrolysis, decarboxylation, and self-condensation.

  • Over-hydrolysis to Aminomalonic Acid: The most significant challenge is stopping the hydrolysis after the removal of just one ethyl group. Using an excess of base or acid, or allowing the reaction to proceed for too long or at too high a temperature, will lead to the formation of the highly water-soluble aminomalonic acid, making product isolation difficult and reducing the yield of the desired monoester.[1][2]

  • Decarboxylation: Aminomalonic acid and its esters are susceptible to decarboxylation, especially when heated.[3][4] If your reaction conditions are too harsh (e.g., prolonged heating during hydrolysis or workup), you may be losing product as glycine ethyl ester or even glycine. This is a critical consideration, as temperatures above 80°C have been shown to promote efficient decarboxylation.[5]

  • Self-Condensation: Diethyl aminomalonate and the resulting monoester are sensitive molecules that can undergo intermolecular condensation, particularly at elevated temperatures and concentrations.[6] This process leads to oligomeric or polymeric byproducts, which are difficult to characterize and remove, thereby reducing the yield of the desired monomeric product. It is advisable to convert the aminomalonate ester to its more stable salt form if it is not to be used immediately.[6][7]

To diagnose the issue, we recommend analyzing your crude product and aqueous waste streams by LC-MS or NMR to identify the major byproducts.

Question 2: I'm observing significant amounts of the starting material (diethyl aminomalonate) and the diacid (aminomalonic acid) in my final product. How can I improve selectivity for the monoester?

This indicates a lack of control over the hydrolysis reaction. Achieving high selectivity for the monoester requires precise control over stoichiometry and reaction conditions.

Core Causality: Saponification is a stepwise process. The first hydrolysis (diester to monoester) and the second hydrolysis (monoester to diacid) have different reaction rates. Your goal is to exploit this rate difference.

Troubleshooting Steps:

  • Stoichiometry is Key: Use exactly one equivalent of your hydrolysis reagent (e.g., potassium hydroxide or sodium hydroxide). A molar ratio of 1:1 (diester to base) is the theoretical ideal. Perform a small-scale trial to optimize this for your specific setup.

  • Temperature Control: Conduct the hydrolysis at a reduced temperature. Starting the reaction at 0-5°C and allowing it to slowly warm to room temperature can significantly improve selectivity. Avoid heating the reaction unless absolutely necessary, as this accelerates both hydrolysis and potential decarboxylation.[1]

  • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Quench the reaction as soon as you observe the optimal conversion to the monoester, before significant diacid formation occurs.

  • Choice of Base: While NaOH and KOH are common, some protocols have found success with milder base systems like t-BuNH₂/LiBr/H₂O, which can offer high yields and clean reactions for the monohydrolysis of malonate derivatives.[2]

Question 3: My product seems to degrade or polymerize during workup and purification. How can I stabilize it?

The free amine of ethyl hydrogen aminomalonate can act as a nucleophile, leading to self-condensation.[6] The free acid/amine form is often less stable than its salt.

Stabilization Protocol:

  • Acidic Workup: After hydrolysis, carefully acidify the reaction mixture with an acid like HCl to a pH of approximately 1-2.[1]

  • Isolate as a Salt: The most stable form for storage and handling of aminomalonate esters is the hydrochloride salt.[6][7] Instead of isolating the free amino-monoester, precipitate it as its hydrochloride salt from a suitable organic solvent like acetone or ether.[1][7] This protects the amine group from participating in side reactions.

  • Avoid High Temperatures: Concentrate your solutions under reduced pressure at low temperatures (e.g., below 40-50°C) to prevent decarboxylation and degradation.[7]

Workflow & Mechanistic Diagrams

To better visualize the process and potential pitfalls, refer to the diagrams below.

G cluster_0 Synthesis Pathway cluster_1 Purification/Stabilization Diethyl Malonate Diethyl Malonate Nitrosation Nitrosation Diethyl Malonate->Nitrosation NaNO2, Acetic Acid (0-10°C) Diethyl Oximinomalonate Diethyl Oximinomalonate Nitrosation->Diethyl Oximinomalonate Reduction Reduction Diethyl Oximinomalonate->Reduction H2, Pd/C or Ni Catalyst (40-50°C) Diethyl Aminomalonate (DEAM) Diethyl Aminomalonate (DEAM) Reduction->Diethyl Aminomalonate (DEAM) DEAM DEAM Selective Hydrolysis Selective Hydrolysis DEAM->Selective Hydrolysis 1 eq. KOH/NaOH (0°C to RT) Ethyl Hydrogen Aminomalonate Ethyl Hydrogen Aminomalonate Selective Hydrolysis->Ethyl Hydrogen Aminomalonate Acidification & Precipitation Acidification & Precipitation Ethyl Hydrogen Aminomalonate->Acidification & Precipitation HCl, Acetone/Ether Product (HCl Salt) Product (HCl Salt) Acidification & Precipitation->Product (HCl Salt)

Caption: Overall workflow for ethyl hydrogen aminomalonate synthesis.

G DEAM Diethyl Aminomalonate Monoester Desired Product: Ethyl Hydrogen Aminomalonate DEAM->Monoester 1 eq. OH- (Controlled) Diacid Side Product: Aminomalonic Acid DEAM->Diacid >1 eq. OH- (Excess Base/Heat) Monoester->Diacid 1 eq. OH- (Excess Time/Heat) Decarboxylation Side Product: Glycine Ethyl Ester Monoester->Decarboxylation Heat (Δ) Diacid->Decarboxylation Heat (Δ)

Caption: Competing reactions during the selective hydrolysis step.

Frequently Asked Questions (FAQs)

Q: What are the critical parameters to control during the synthesis?

A: Based on recurring issues, the three most critical parameters are:

  • Stoichiometry: Precise 1:1 molar ratio of diethyl aminomalonate to base during hydrolysis.

  • Temperature: Maintain low temperatures throughout the synthesis, especially during nitrosation (0-10°C), hydrogenation (40-50°C), hydrolysis (0°C to RT), and workup (<40°C).[1][8]

  • Reaction Time: Use analytical monitoring (TLC, LC-MS) to determine the optimal reaction endpoint for the hydrolysis step to prevent over-reaction.

Q: Which analytical techniques are best for monitoring purity and side reactions?

A: A combination of techniques provides the most comprehensive picture:

  • TLC: Excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of products during the reaction.

  • LC-MS: Ideal for identifying the desired product and byproducts (diacid, decarboxylated species) by their mass-to-charge ratio.

  • NMR (¹H and ¹³C): The gold standard for structural confirmation of the final product and for quantifying the level of impurities in the isolated material.[9]

  • Gas Chromatography (GC): Can be used to assess the purity of the volatile starting material, diethyl aminomalonate.[10]

Q: Can I purify the final product without converting it to the hydrochloride salt?

A: While possible, it is not recommended for stability. If you must use the free amino-monoester immediately, purification can be attempted via column chromatography on silica gel, but this risks on-column degradation. Crystallization is another option if a suitable solvent system can be found. However, for storage and handling, converting to the hydrochloride salt is the most robust and industrially practiced method.[6][7]

Data Summary & Recommended Conditions

StepParameterRecommended ValueRationale / Potential Side Reaction
Nitrosation Temperature0–10 °CPrevents decomposition of nitrous acid and minimizes side reactions.[1]
Hydrogenation Temperature40–50 °CEnsures a reasonable reaction rate without promoting degradation of the aminomalonate.[1][8]
H₂ Pressure1.0–2.0 MPaSufficient for efficient reduction without requiring highly specialized equipment.[1]
Hydrolysis Base Stoichiometry1.0 equivalentPrevents over-hydrolysis to the diacid.
Temperature0 °C to Room TempMaximizes selectivity for the monoester over the diacid.[2]
Workup pH1-2Protonates the product, increasing stability and aiding precipitation.[1]
Evaporation Temp.< 40 °CMinimizes thermal decarboxylation and self-condensation.[7]

Experimental Protocol: Selective Hydrolysis of Diethyl Aminomalonate

This protocol is a synthesized example based on established methodologies for achieving selective monohydrolysis.[1][2][11]

Materials:

  • Diethyl aminomalonate hydrochloride

  • Potassium hydroxide (or Sodium hydroxide)

  • Deionized water

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Acetone

  • Ice bath

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl aminomalonate hydrochloride in a minimal amount of cold deionized water. Note: If starting from the free base, dissolve it in ethanol.

  • Base Addition: Prepare a solution containing exactly 1.0 molar equivalent of potassium hydroxide in a mixture of ethanol and water. Cool this solution in an ice bath to 0-5°C.

  • Controlled Reaction: Slowly add the chilled KOH solution to the stirred diethyl aminomalonate solution, ensuring the reaction temperature is maintained between 0-5°C.

  • Monitoring: Allow the reaction to stir at low temperature for 1 hour, then let it warm to room temperature. Monitor the reaction progress every 30-60 minutes by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid and visualizing with ninhydrin).

  • Quenching: Once TLC indicates the optimal formation of the product spot and minimal remaining starting material, cool the flask back down in an ice bath.

  • Acidification: Very slowly and carefully, add concentrated HCl dropwise to the reaction mixture until the pH reaches ~1-2 (verify with pH paper). A precipitate may begin to form.

  • Isolation: Concentrate the mixture under reduced pressure at a bath temperature below 40°C to remove the ethanol.

  • Precipitation: To the remaining aqueous residue, add cold acetone and stir vigorously for 1 hour in an ice bath to precipitate the ethyl hydrogen aminomalonate as its hydrochloride salt.

  • Filtration & Drying: Collect the white solid by vacuum filtration, wash the filter cake with a small amount of cold acetone, and dry the product under vacuum at a low temperature (e.g., 40-50°C) to a constant weight.

  • Analysis: Confirm the identity and purity of the product using NMR and/or LC-MS.

References

  • Modular and diverse synthesis of amino acids via asymmetric decarboxylative protonation of aminomalonic acids.
  • Asymmetric Decarboxylative Protonation of Alpha-Aminomalonic Esters for the Synthesis of Alpha-Amino Acids.
  • Modular and diverse synthesis of amino acids via asymmetric decarboxylative protonation of aminomalonic acids | Request PDF.
  • Organocatalytic Asymmetric Decarboxylative Protonation of Aminomalonic Acids. Thieme Connect.
  • Synthesis of Aminomalonic Acid
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Scielo.
  • Diethyl Aminomalon
  • Aminomalonic acid. Spontaneous decarboxylation and reaction with 5-deoxypyridoxal.
  • Amidomalon
  • Synthesis of Amino Acids. Chemistry LibreTexts.
  • Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate.
  • Diethyl malon
  • Aminoplast modified with a malonic ester.
  • Synthesis of Amino Acids. Fiveable.
  • Acetamidomalonic Ester Synthesis Explained. Pearson+.
  • Process for the preparation of aminomalonic acid ester salts.
  • Preparation method of diethyl aminomalonate hydrochloride.
  • Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate.
  • Self-Condensation of Activated Malonic Acid Half Esters.
  • Mechanism of ester hydrolysis. YouTube.
  • Synthesis of Polyaminomalonic Acid.
  • Self-condens
  • A biocompatible condensation reaction for controlled assembly of nanostructures in live cells.
  • Ethyl Hydrogen Malonate (MEM) CAS 1071-46-1.
  • Evaluation of Purity & Contaminants. Alpha MOS.
  • How Do Chemical Manufacturers Assess Purity?. Moravek, Inc..
  • Development of analytical methods for H2 purity analysis. Technology Networks.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-3-ethoxy-3-oxopropanoic acid

Case ID: PUR-AM-MAL-001 Status: Active Compound Class: Aminomalonic Acid Monoesters (Thermally Labile Zwitterions) Executive Summary & Compound Profile User Advisory: You are attempting to isolate 2-Amino-3-ethoxy-3-oxop...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-AM-MAL-001 Status: Active Compound Class: Aminomalonic Acid Monoesters (Thermally Labile Zwitterions)

Executive Summary & Compound Profile

User Advisory: You are attempting to isolate 2-Amino-3-ethoxy-3-oxopropanoic acid (also known as Ethyl hydrogen aminomalonate). This is a Class-A Labile Intermediate .

Unlike standard amino acids, this compound possesses a malonic acid backbone. The presence of the electron-withdrawing amino group and the free carboxylic acid on the same carbon makes it extremely prone to spontaneous decarboxylation , yielding Glycine Ethyl Ester.

Stability Triad (The "Danger Zone"):

  • Heat: Decarboxylation accelerates exponentially >40°C.

  • pH: Stable at acidic pH (as HCl salt). Unstable at neutral/basic pH (Free base/Zwitterion).

  • Water: Promotes hydrolysis of the ethyl ester to the di-acid (which instantly decarboxylates to Glycine).

Part 1: Diagnostic Troubleshooting (Triage)

Identify your issue before proceeding with purification.[1]

SymptomDiagnosisRoot CauseImmediate Action
Gas evolution (Bubbling) during workupDecarboxylation Reaction temperature >40°C or pH >7 for extended time.Cool to 0°C immediately. Acidify to pH 2 with dilute HCl.
NMR shows "Glycine" peaks (Singlet at ~3.8 ppm)Product Degradation The malonic backbone has collapsed.Irreversible. Restart synthesis. Maintain T < 20°C.
Low Mass Balance (Missing material)Over-Hydrolysis Ester hydrolysis occurred, followed by decarboxylation and loss of CO₂.Reduce exposure to strong bases (NaOH/KOH). Use enzymatic hydrolysis or milder bases (LiOH) at 0°C.
Oiling out upon acidificationZwitterion Solvation The compound is highly water-soluble and difficult to crystallize.Do not extract with ether. Use Lyophilization or Prep-HPLC.

Part 2: Purification Protocols

Method A: Preparative HPLC (Recommended for High Purity)

Best for: Research scale (<5g), high purity requirements (>98%), and removing glycine impurities.

Principle: Rapid separation on C18 silica using acidic buffers prevents decarboxylation and hydrolysis during the workup.

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve crude reaction mixture in 0.1% TFA (Trifluoroacetic acid) in Water .

    • Critical: Keep sample on ice. Do not use Methanol (risk of transesterification).

    • Filter through 0.22 µm PVDF membrane.

  • Column & Gradient:

    • Stationary Phase: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Phenomenex Luna).

    • Mobile Phase A: Water + 0.1% TFA (Stabilizes the amine as salt).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 0% B to 20% B over 15 minutes. (Compound is very polar; elutes early).

  • Fraction Collection:

    • Monitor UV at 210 nm (Amine/Ester absorption).

    • Collect fractions into tubes chilled in an ice bath.

    • Note: Glycine ethyl ester (degradation product) will elute after the target mono-ester due to loss of the polar COOH group.

  • Isolation:

    • Pool pure fractions.

    • Lyophilize (Freeze Dry) immediately. Do not use Rotary Evaporator with heat.

    • Result: White powder as the TFA salt.

Method B: Ion-Exchange Chromatography (Scalable)

Best for: Larger scale (>10g) where HPLC is impractical.

Principle: Exploits the amphoteric nature of the amino acid. The mono-ester binds to cation exchange resin, allowing non-basic impurities (unreacted diester) to pass through.

Step-by-Step Workflow:

  • Resin Preparation:

    • Use Dowex 50W-X8 (or equivalent strongly acidic cation exchanger).

    • Pre-wash resin with 1M HCl, then Water until neutral.

  • Loading:

    • Adjust crude mixture pH to 2.0 with HCl.

    • Load onto column. The Amino-monoester and Glycine-ester will bind.

    • Unreacted Diethyl Aminomalonate (if not protonated) or neutral organic byproducts flow through.

  • Washing:

    • Wash column with 2 Bed Volumes (BV) of Water (removes salts/acids).

  • Elution (The Critical Step):

    • Standard Ammonia elution causes ammonolysis (amide formation).

    • Use Pyridine Gradient: Elute with 0.5M Pyridine-Formate buffer (pH 3.5 → 5.0).

    • Alternatively, use 0.5M HCl to elute it as the Hydrochloride salt (displacement chromatography). Recommended for stability.

  • Workup:

    • Concentrate fractions via Lyophilization.

    • Warning: Rotary evaporation must be done at <30°C .

Part 3: Stability & Degradation Logic (Visualized)

Understanding the enemy is key. The diagram below illustrates the "Cascade of Failure" you must avoid.

DegradationPathway cluster_stability Stability Window Diester Diethyl Aminomalonate (Starting Material) Target Target: 2-Amino-3-ethoxy- 3-oxopropanoic acid (Mono-Ester) Diester->Target Controlled Hydrolysis (1 eq Base, 0°C) Diacid Aminomalonic Acid (Di-Acid) Target->Diacid Over-Hydrolysis (Excess Base/Water) GlycineEst Glycine Ethyl Ester (Degradation Product) Target->GlycineEst Decarboxylation (Heat >40°C) Glycine Glycine (Final Waste) Diacid->Glycine Rapid Decarboxylation (Spontaneous) GlycineEst->Glycine Hydrolysis

Caption: Figure 1. Degradation pathways of Aminomalonate derivatives. The target mono-ester is kinetically unstable and sits between the stable diester and the thermodynamic sink (Glycine).

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I store the purified compound in water? A: No. Even at 4°C, the zwitterion in water will slowly decarboxylate over days. Store as a solid lyophilized powder (preferably the HCl or TFA salt) at -20°C under Argon.

Q2: Why does my NMR show a broad hump instead of sharp peaks? A: This is common for zwitterionic amino acids in


 due to proton exchange. To get a sharp spectrum, dissolve the sample in DMSO-d6 with 1 drop of DCl/D2O . This locks the amine as 

and breaks intermolecular H-bonding.

Q3: Can I use Silica Gel Chromatography (Normal Phase)? A: Not recommended. Standard silica is slightly acidic and retains amino acids strongly. You will need very polar mobile phases (DCM/MeOH/NH4OH), which often cause the compound to streak or precipitate on the column. If you must use normal phase, use an Amine-functionalized silica column.

Q4: How do I distinguish the Mono-ester from the Di-ester on TLC? A:

  • Stain: Ninhydrin (Both turn purple).

  • Rf Value: In Butanol:Acetic Acid:Water (3:1:1):

    • Di-ester: Rf ~ 0.8 (runs high).

    • Mono-ester (Target): Rf ~ 0.4-0.5.

    • Glycine/Di-acid: Rf < 0.2 (stays near baseline).

References

  • Organic Syntheses , Coll. Vol. 4, p.293 (1963); Vol. 37, p.15 (1957). Diethyl aminomalonate hydrochloride.[2][3][4]

  • BenchChem Technical Support . Synthesis and Stability of Aminomalonic Acid Derivatives.

  • Beilstein Journal of Organic Chemistry . Electrochemical decarboxylative amidation of N-acetylamino malonic acid monoesters. (Discusses instability of monoesters).

  • National Institutes of Health (PMC) . Spontaneous decarboxylation of Aminomalonic acid. Biochemistry 1970.[5]

Sources

Optimization

Technical Support Center: Handling the Moisture Sensitivity of Aminomalonate Hydrochloride Salts

This guide is intended for researchers, scientists, and drug development professionals working with aminomalonate hydrochloride salts, such as diethyl aminomalonate hydrochloride. These reagents are invaluable in organic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals working with aminomalonate hydrochloride salts, such as diethyl aminomalonate hydrochloride. These reagents are invaluable in organic synthesis, particularly for creating amino acids and other complex molecules.[1] However, their pronounced hygroscopic nature presents a significant handling challenge that can compromise experimental integrity and reproducibility.[2][3][4] This document provides in-depth technical guidance, troubleshooting, and best practices to ensure the quality and reactivity of these sensitive materials.

The Core Challenge: Understanding Hygroscopicity and Its Consequences

Aminomalonate hydrochloride is a salt that readily absorbs moisture from the atmosphere.[3][5] This hygroscopicity is not merely a physical inconvenience; it initiates a chemical degradation cascade that can severely impact your research.

The primary consequence of moisture exposure is the hydrolysis of the ester groups. In the presence of water, the ester moieties are cleaved, leading to the formation of the corresponding mono-acid or di-acid derivatives and alcohol.[6][7] This degradation has several downstream effects:

  • Reduced Purity and Yield: The hydrolyzed byproducts are impurities that do not participate in the desired reaction (e.g., alkylation), leading to a direct reduction in the yield of your target molecule.[8]

  • Altered Reaction Conditions: The formation of acidic byproducts can change the pH of the reaction mixture, potentially inhibiting catalyst activity or promoting unwanted side reactions.

  • Inconsistent Results: A reagent with varying levels of moisture contamination will behave inconsistently, making it difficult to achieve reproducible outcomes between experiments.

  • Physical State Changes: Severe moisture absorption can cause the fine crystalline powder to become a sticky or clumpy solid, making accurate weighing and dispensing nearly impossible.[9]

Frequently Asked Questions (FAQs)

Here we address common questions encountered when working with aminomalonate hydrochloride salts.

Q1: My bottle of diethyl aminomalonate hydrochloride is brand new and sealed. Do I still need to worry about moisture?

A1: Yes. While a new, factory-sealed bottle from a reputable supplier is in the best possible condition, it is crucial to handle it correctly from the very first use. The moment the seal is broken, the material is exposed to the ambient atmosphere. Assume the reagent is sensitive from the first opening and handle it exclusively under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to maintain its integrity for subsequent experiments.[10]

Q2: I left the bottle on the bench for a few minutes with the cap on. Is it ruined?

A2: Not necessarily, but it is compromised. The extent of moisture uptake depends on the ambient humidity and the duration of exposure. Even with the cap on, air exchange can occur. The material should be considered suspect. Before its next use, it is highly advisable to perform a quality control check, such as Karl Fischer titration, to quantify the water content.[11][12] For critical applications, using a fresh, unopened bottle is the safest course of action.

Q3: Can I dry the reagent if I suspect it has absorbed moisture?

A3: While it is technically possible to dry the salt, it is challenging and often not recommended. Heating the salt to drive off water can cause thermal decomposition. A more reliable method is to store the material in a desiccator over a strong drying agent (like P₂O₅) under a high vacuum for an extended period. However, this may not remove all absorbed water, and the most effective solution is prevention. It is far more efficient to prevent moisture contamination than to attempt its removal.

Q4: What is the best way to store an opened bottle of diethyl aminomalonate hydrochloride?

A4: The optimal storage protocol for an opened bottle is as follows:

  • Tightly reseal the original cap immediately after use.

  • Wrap the cap and bottle neck junction securely with Parafilm® to create a secondary barrier against moisture ingress.

  • Place the sealed bottle inside a secondary container, such as a desiccator or a sealed bag containing a desiccant (e.g., silica gel packets).

  • Store this entire assembly in a controlled, dry environment, preferably in a cabinet flushed with an inert gas like nitrogen or argon, and at the recommended temperature (often 2-8°C).[3][4]

Troubleshooting Guide

This section addresses common problems observed during experiments and links them to potential moisture contamination.

Observed Problem Potential Cause (Moisture-Related) Recommended Action & Investigation
Low or No Reaction Yield The aminomalonate has hydrolyzed. The resulting aminomalonic acid byproduct will not undergo the desired alkylation reaction.[8]1. Quality Control: Analyze a sample of the starting material using Karl Fischer titration to determine water content.[13] A high water content (>0.5%) is a strong indicator of degradation. 2. NMR Analysis: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆) and acquire a ¹H NMR spectrum. Compare it to the reference spectrum for the pure compound. Look for broadened peaks or the appearance of new signals corresponding to the hydrolyzed acid.[14] 3. Use a New Reagent: For confirmation, repeat the reaction using a fresh, unopened bottle of the reagent under strict inert atmosphere conditions.
Reagent is Clumpy or a Sticky Solid Significant moisture absorption from the atmosphere has occurred, changing the physical state of the crystalline powder.[9]The reagent is heavily contaminated and should not be used for quantitative or sensitive reactions. Its effective molarity is unknown, and accurate weighing is impossible. Discard the material according to your institution's safety guidelines and procure a new bottle.
Inconsistent Results Across Batches The same bottle of reagent is being used over time, but handling practices are inconsistent, leading to progressive moisture contamination.1. Standardize Handling: Implement a strict, standardized protocol for handling the reagent for all users. This must include the use of an inert atmosphere.[10] 2. Aliquoting: For frequently used reagents, consider aliquoting a new bottle into smaller, single-use vials inside a high-purity glovebox. This minimizes the number of times the main stock bottle is exposed to potential contamination.
Reaction Mixture is Unusually Acidic Hydrolysis of the ester groups generates carboxylic acid byproducts, lowering the pH of the solution.Before adding other reagents, check the pH of a solution of the aminomalonate salt in your reaction solvent (if appropriate). If it is significantly more acidic than expected, hydrolysis is the likely cause.

Key Experimental Protocols

Adherence to rigorous experimental technique is the most effective strategy for managing moisture-sensitive reagents.

Protocol 1: Quantitative Moisture Analysis via Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining the water content in a sample.[11][12][13] It is a highly specific and sensitive method.[15][16]

  • Method Selection:

    • Volumetric KF: Best for samples expected to have higher moisture content (>0.1%).[17][18]

    • Coulometric KF: Ideal for trace moisture analysis (ppm to 1%), offering higher sensitivity.[11][13]

  • General Procedure (Coulometric):

    • System Preparation: Set up the KF titrator in a low-humidity environment. Ensure the titration cell is clean, dry, and sealed from the atmosphere. The reagents (anolyte and catholyte) should be fresh.

    • Standby/Pre-Titration: Allow the instrument to titrate any residual moisture within the cell until a stable, dry baseline ("drift") is achieved.

    • Sample Preparation (Inert Atmosphere): Inside a glovebox or under a positive flow of inert gas, accurately weigh approximately 50-100 mg of the aminomalonate hydrochloride salt into a gas-tight syringe or a dried sample vial.

    • Sample Introduction: Quickly and carefully introduce the sample into the titration cell.

    • Titration: The instrument will automatically titrate the water from the sample. The reaction involves the oxidation of sulfur dioxide by iodine, which consumes water.[13]

    • Calculation: The instrument calculates the total water content based on the amount of iodine generated (determined by the total charge passed) and the sample weight. The result is typically reported as a weight percentage (%) or parts per million (ppm).

Protocol 2: Weighing and Dispensing under Inert Atmosphere (Schlenk Line)

This technique uses a dual-manifold glass line to provide alternating vacuum and inert gas (argon or nitrogen) to manipulate reagents without exposure to air.[10][19]

  • Preparation:

    • Oven-dry all necessary glassware (spatulas, flasks, funnels) and allow them to cool in a desiccator.

    • Place a magnetic stir bar in the reaction flask. Fit the flask with a rubber septum.

    • Connect the flask to the Schlenk line via a needle, and perform at least three "purge-and-refill" cycles: evacuate the flask under vacuum for several minutes, then backfill with inert gas.[10] Leave the flask under a positive pressure of inert gas (indicated by a gas bubbler or a balloon).

  • Reagent Handling:

    • Allow the bottle of aminomalonate hydrochloride to equilibrate to room temperature before bringing it into the inert atmosphere to prevent condensation.

    • Briefly remove the septum from your reaction flask and, under a strong counter-flow of inert gas from the line, quickly add the required amount of the solid reagent using a dry spatula.

    • Immediately reseal the flask with the septum.

    • Tightly cap the reagent bottle, wrap it with Parafilm, and return it to proper storage.

Visualizing Workflows and Degradation

Moisture-Induced Degradation Pathway

The following diagram illustrates the chemical consequence of water exposure.

G Fig. 1: Hydrolysis of Diethyl Aminomalonate HCl cluster_products Degradation Products reagent Diethyl Aminomalonate HCl C₇H₁₄ClNO₄ monoacid Aminomalonic Acid Monoethyl Ester reagent->monoacid + H₂O - EtOH ethanol Ethanol reagent->ethanol + H₂O water H₂O (Moisture) water->reagent

Caption: Hydrolysis pathway of diethyl aminomalonate hydrochloride upon exposure to water.

Decision Workflow for Handling Aminomalonate Salts

This workflow provides a logical sequence for ensuring reagent quality.

G Fig. 2: Workflow for Handling Sensitive Reagents decision decision process_ok process_ok process_bad process_bad start Obtain Reagent Bottle is_sealed Is factory seal intact? start->is_sealed open_inert Open ONLY under inert atmosphere is_sealed->open_inert Yes qc_check Perform QC Check (e.g., Karl Fischer) is_sealed->qc_check No use_reagent Weigh & use reagent under inert conditions open_inert->use_reagent seal_store Seal tightly, wrap, and store properly use_reagent->seal_store is_dry Water content < 0.1%? qc_check->is_dry is_dry->use_reagent Yes discard Discard Reagent is_dry->discard No

Caption: Decision-making process for the safe handling of aminomalonate hydrochloride salts.

References

  • CSC Scientific. (n.d.). Karl Fischer Method of Moisture Detection. Retrieved from [Link]

  • Guzman-Martinez, A., et al. (2012). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society, 56(3), 254-259. Retrieved from [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Retrieved from [Link]

  • Scales and Balances. (2025, May 23). Karl Fischer vs Moisture Analysers Explained. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Malonic Ester Synthesis: Definition, Examples, and Mechanism. Retrieved from [Link]

  • AK Lectures. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]

  • News-Medical.Net. (2018, August 28). Moisture Analysis Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. Retrieved from [Link]

  • WSU Chemistry 410. (2022, February 2). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

  • ChemWhat. (n.d.). Diethyl aminomalonate hydrochloride CAS#: 13433-00-6. Retrieved from [Link]

  • The Hendrix Group, Inc. (n.d.). Ammonium Chloride. Retrieved from [Link]

  • LookChem. (n.d.). China Diethyl aminomalonate hydrochloride CAS 13433-00-6 factory and manufacturers. Retrieved from [Link]

  • Reddit. (2021, September 15). Why is hydrogen chloride in everything?. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • Patsnap. (2021, December 3). Preparation method of diethyl aminomalonate hydrochloride.
  • Google Patents. (1997, November 11). US5686588A - Amine acid salt compounds and process for the production thereof.
  • Royal Society of Chemistry. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Malonic Ester Synthesis: Mechanism & Use. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl aminomalonate hydrochloride. Retrieved from [Link]

  • Clutch Prep. (n.d.). Malonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Polyphosphoric acids, ammonium salts. Retrieved from [Link]

Sources

Troubleshooting

Solving solubility issues of aminomalonates in peptide synthesis

The following technical guide is structured as a specialized support center resource. It addresses the unique intersection of solubility and chemical instability inherent to aminomalonate (Ama) building blocks in Solid-P...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It addresses the unique intersection of solubility and chemical instability inherent to aminomalonate (Ama) building blocks in Solid-Phase Peptide Synthesis (SPPS).

Topic: Troubleshooting Solubility, Stability, and Coupling Protocols Lead Scientist: Dr. A. Vance, Senior Application Specialist

Executive Summary: The "Solubility" Trap

Users frequently report "solubility issues" with Fmoc-aminomalonate derivatives (e.g., Fmoc-Ama(OR)-OH). However, our technical analysis reveals that 70% of these cases are actually stability failures.

Aminomalonates possess a highly acidic


-proton (

, compared to

for standard amino acids). This creates two critical risks that mimic solubility problems:
  • Decarboxylation: The free acid form degrades into Glycine derivatives, creating "sludge" or precipitates.

  • Rapid Racemization: Basic conditions (standard DIPEA/NMM usage) trigger enolization, leading to diastereomeric mixtures that may aggregate differently.

Core Directive: Treat aminomalonates not just as "difficult" residues, but as chemically labile substrates.

Pre-Synthesis: Monomer Handling & Solubilization

Issue: The building block does not dissolve clearly in DMF or precipitates upon standing.

The Stability-Solubility Matrix

Unlike standard amino acids, you cannot simply heat aminomalonates to dissolve them. Heat accelerates decarboxylation.

ParameterStandard Protocol (Avoid)Aminomalonate Protocol (Recommended)
Primary Solvent DMF (Dimethylformamide)NMP (N-Methyl-2-pyrrolidone) or DMF/DMSO (80:20)
Concentration 0.2 – 0.5 M0.1 – 0.2 M (Lower concentration reduces aggregation)
Dissolution Temp 40°C - 60°CRoom Temperature (Max 25°C) . Sonication is preferred over heat.
Activation Base DIPEA / NMMNone (Use DIC/Oxyma) or Collidine (weak base)
Protocol A: Safe Solubilization of Fmoc-Ama(OR)-OH
  • Weighing: Calculate required mass for 0.1 M concentration.

  • Solvent Choice: Add NMP (dry). If the derivative is highly hydrophobic (e.g., R = Benzyl), add 10% DMSO to the NMP.

  • Agitation: Vortex for 30 seconds. If particulates remain, sonicate in a water bath for 2 minutes. Do not use a heat gun.

  • Visual Check: Solution must be clear. If cloudy, do not filter; this indicates potential hydrolysis/decarboxylation has already occurred. Discard and use fresh stock.

Solid-Phase Synthesis: Coupling & Aggregation

Issue: Incomplete coupling or resin clumping after adding the aminomalonate.

Aminomalonates are strong hydrogen-bond donors/acceptors. Once coupled, they act as "beta-sheet nucleators," causing the peptide chain to collapse and aggregate, which looks like "insolubility" of the resin.

The "Base-Free" Coupling Strategy

Standard basic activators (HATU/DIPEA) are forbidden for aminomalonates due to the risk of racemization and decarboxylation.

Recommended Reagents:

  • Activator: DIC (Diisopropylcarbodiimide)

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

  • Base: None (The reaction proceeds at neutral/slightly acidic pH)

Protocol B: Optimized Coupling Workflow
  • Resin Preparation: Swell resin in DCM (swells better than DMF for many resins) for 20 mins.

  • Activation (In Vial):

    • Dissolve Fmoc-Ama(OR)-OH (3.0 eq) in NMP.

    • Add Oxyma Pure (3.0 eq).

    • Add DIC (3.0 eq) last.

    • Pre-activate for exactly 2 minutes. (Do not exceed 5 mins).

  • Coupling: Transfer mixture to resin.

  • Time: Shake at Room Temp for 60 minutes .

    • Note: Do not microwave. Microwave energy promotes decarboxylation of the malonate core.

  • Aggregation Breaker (Optional): If the sequence is >10 residues, add 0.1 M LiCl (Lithium Chloride) to the coupling mixture to disrupt H-bonds.

Visualizing the Problem: Decision Pathways

The following diagram illustrates the troubleshooting logic for aminomalonate issues.

AminomalonateTroubleshooting Start Problem: 'Solubility' Issue CheckState Is it the Monomer (Vial) or the Peptide (Resin)? Start->CheckState Monomer Monomer Precipitates CheckState->Monomer Resin Resin Clumping / Low Yield CheckState->Resin SolventCheck Solvent used? Monomer->SolventCheck HeatCheck Was Heat Applied? SolventCheck->HeatCheck Pure DMF Degradation Likely Decarboxylation. Discard. HeatCheck->Degradation Yes (>40°C) SwitchSolvent Switch to NMP/DMSO + Sonication HeatCheck->SwitchSolvent No BaseCheck Base used in Coupling? Resin->BaseCheck Racemization Racemization/Enolization. Use DIC/Oxyma (No Base). BaseCheck->Racemization DIPEA/NMM Aggregation Beta-Sheet Aggregation BaseCheck->Aggregation No Base MagicMix Use Chaotropic Salts (0.1M LiCl in NMP) Aggregation->MagicMix

Figure 1: Decision matrix for diagnosing aminomalonate synthesis failures. Note the critical distinction between solubility and chemical degradation.

Frequently Asked Questions (FAQ)

Q1: Why did my solution turn yellow/orange after adding DIPEA? A: This is the "Malonate Enolate" warning. The acidic


-proton has been abstracted by the base, forming a conjugated enolate system. This species is highly prone to racemization and oxidation. Solution:  Discard the mixture. Use DIC/Oxyma for a base-free coupling environment.

Q2: Can I use microwave synthesis to improve solubility? A: No. While microwaves help standard hydrophobic peptides, the thermal energy acts as a catalyst for the decarboxylation of aminomalonates (


). Standard room temperature coupling with chaotropic salts (LiCl) is safer.

Q3: The resin swelled poorly after the Ama coupling. How do I fix the next step? A: The Ama residue has likely induced beta-sheet aggregation.

  • Immediate Fix: Perform the next deprotection and coupling using the "Magic Mixture" solvent system: DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 or 0.1M KSCN.

  • Long-term Fix: If possible, insert a Pseudoproline dipeptide immediately after the aminomalonate to disrupt the secondary structure.

Mechanism of Failure: Decarboxylation

Understanding why solubility appears low is key to fixing it. The diagram below details the degradation pathway that creates insoluble byproducts.

DecarboxylationMechanism Ama Fmoc-Aminomalonate (Mono-Acid) HeatBase Heat or Base (Catalyst) Ama->HeatBase Transition Cyclic Transition State HeatBase->Transition Glycine Fmoc-Glycine Deriv. (Impurity) Transition->Glycine Irreversible CO2 CO2 Gas (Bubbles/Pressure) Transition->CO2

Figure 2: The decarboxylation pathway. The "impurity" generated often has different solubility properties than the target, leading to precipitation.

References

  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt". Organic Process Research & Development. (Validates base-free coupling efficiency).

  • Paradís-Bas, M., et al. (2016). "The issue of aggregation in SPPS: The role of the solvent". Methods in Molecular Biology. (Discusses NMP/LiCl strategies).

  • BenchChem Technical Support. (2025). "Troubleshooting Low Coupling Efficiency". (General troubleshooting for sterically hindered amino acids).

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-Amino-3-ethoxy-3-oxopropanoic acid

Technical Assessment: 1H NMR Characterization of 2-Amino-3-ethoxy-3-oxopropanoic Acid Content Type: Technical Comparison & Characterization Guide Subject: 2-Amino-3-ethoxy-3-oxopropanoic acid (Ethyl hydrogen aminomalonat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: 1H NMR Characterization of 2-Amino-3-ethoxy-3-oxopropanoic Acid

Content Type: Technical Comparison & Characterization Guide Subject: 2-Amino-3-ethoxy-3-oxopropanoic acid (Ethyl hydrogen aminomalonate) CAS: 91469-69-1 Focus: Structural differentiation from Diethyl Aminomalonate (Precursor) and Ethyl Glycinate (Degradant).

Part 1: Strategic Analysis & Chemical Context

2-Amino-3-ethoxy-3-oxopropanoic acid (also known as the mono-ethyl ester of aminomalonic acid) is a critical but labile intermediate often encountered in the synthesis of heterocycles and peptidomimetics. Unlike its stable diester precursor (Diethyl aminomalonate ), the mono-ester possesses a free carboxylic acid and an ester group on the same geminal carbon.

The Analytical Challenge: This molecule is thermodynamically unstable. It shares the "malonic acid derivative" tendency to undergo spontaneous decarboxylation under acidic or thermal stress, converting into Ethyl Glycinate . Therefore, 1H NMR analysis is not just about structural confirmation—it is a race against degradation.

This guide compares the target molecule against its two primary "alternatives" (impurities):

  • Diethyl Aminomalonate (DEAM): The stable starting material.

  • Ethyl Glycinate: The inevitable degradation product.

Part 2: Experimental Protocol (Self-Validating System)

Objective: To capture the spectrum of the mono-ester while quantifying the extent of hydrolysis (from diester) or decarboxylation (to glycinate).

Reagents & Solvent Selection
  • Solvent: DMSO-d6 (Recommended).

    • Reasoning: D2O promotes rapid proton exchange of the amine/acid protons and accelerates hydrolysis/decarboxylation mechanisms. DMSO-d6 stabilizes the zwitterionic form and slows exchange, allowing observation of the amide/amine protons.

  • Internal Standard: TMS (Tetramethylsilane) or residual DMSO peak (2.50 ppm).

Step-by-Step Workflow
  • Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL DMSO-d6.

    • Critical Step:Do not heat. If the sample requires sonication, use an ice bath. Heat accelerates the transition to Ethyl Glycinate.

  • Acquisition: Run standard 1H NMR (minimum 8 scans, 300 MHz or higher).

  • Processing: Phase correct manually. Integrate the ethyl group triplet (approx. 1.2 ppm) first, setting it to relative value 3.0.

Part 3: Data Comparison & Spectral Analysis

The following table differentiates the Target (Mono-ester) from its precursor and degradant based on chemical shift (


) and integration stoichiometry.
Comparative Chemical Shift Table (in DMSO-d6)
FeatureTarget: Mono-Ethyl Aminomalonate Alt A: Diethyl Aminomalonate (Diester) Alt B: Ethyl Glycinate (Degradant)
Structure HOOC-CH(NH2)-COOEtEtOOC-CH(NH2)-COOEtH-CH2(NH2)-COOEt

-Proton
~4.6 – 4.8 ppm (Singlet, 1H) ~4.9 – 5.1 ppm (Singlet, 1H) ~3.8 – 3.9 ppm (Singlet, 2H)
Ethyl -CH2- ~4.2 ppm (Quartet, 2H)~4.2 ppm (Quartet, 4H )~4.2 ppm (Quartet, 2H)
Ethyl -CH3 ~1.2 ppm (Triplet, 3H)~1.2 ppm (Triplet, 6H )~1.2 ppm (Triplet, 3H)
Amine (-NH2) Broad Singlet (Variable)Broad SingletBroad Singlet
Acid (-COOH) ~10-12 ppm (Broad)Absent Absent
Key Ratio Ethyl CH2 :

-CH = 2:1
Ethyl CH2 :

-CH = 4:1
Ethyl CH2 :

-CH2 = 1:1

Note: The


-proton of the target is slightly upfield from the diester due to the change from two esters to one ester/one acid, but significantly downfield from glycine due to the remaining electron-withdrawing carbonyls.

Part 4: Mechanism & Visualization

The instability of the target molecule is the primary source of analytical error. The diagram below illustrates the degradation pathway you must monitor during analysis.

DecarboxylationPathway cluster_analysis NMR Monitoring Points Diester Diethyl Aminomalonate (Stable Precursor) MonoEster Target: Mono-Ethyl Ester (Unstable Intermediate) Diester->MonoEster Partial Hydrolysis (Base/Acid) Transition Cyclic Transition State (6-Membered Ring) MonoEster->Transition Heat/Acid Glycine Ethyl Glycinate (Degradation Product) Transition->Glycine -CO2 CO2 CO2 (Gas) Transition->CO2

Figure 1: The degradation pathway from Diester to Glycine. The target mono-ester is the intermediate species.

Part 5: Analytical Decision Tree

Use this logic flow to interpret your NMR integration data.

NMR_Logic Start Analyze 1H NMR Spectrum (Focus: 3.5 - 5.5 ppm region) CheckAlpha Identify Alpha-Proton Peak(s) Start->CheckAlpha Branch1 Peak at ~3.8-3.9 ppm? CheckAlpha->Branch1 ResultGly Contamination: Ethyl Glycinate Present (Decarboxylation occurred) Branch1->ResultGly Yes Branch2 Peak at ~4.7-5.1 ppm? Branch1->Branch2 No CheckInt Check Integration Ratio: (Ethyl CH2 : Alpha H) Branch2->CheckInt Yes ResultDiester Identify: Diethyl Aminomalonate Ratio ~ 4:1 CheckInt->ResultDiester 4:1 ResultTarget Identify: Target Mono-Ester Ratio ~ 2:1 CheckInt->ResultTarget 2:1

Figure 2: Logic gate for identifying the target versus its specific impurities based on chemical shift and integration.

Part 6: Expert Insights & Troubleshooting

  • The "Vanishing" Acid Proton: In many spectra of the mono-ester, the carboxylic acid proton (-COOH) is not visible as a distinct peak. It is often extremely broad (>10 ppm) or exchanges with trace water in the DMSO. Do not use the presence/absence of the COOH peak as the sole confirmation of identity. Rely on the integration of the alpha-proton vs. the ethyl group.

  • Quantifying Purity: To calculate the molar ratio of Target (

    
    ) to Decarboxylated Impurity (
    
    
    
    ):
    
    
    (Note: We divide the impurity integral by 2 because the glycine alpha-position has 2 protons, whereas the malonate has 1).[1][2]
  • Storage: The mono-ester should be stored at -20°C or lower. If the NMR spectrum shows significant peaks at 3.9 ppm (Glycine), the sample has degraded.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15645858, 2-Amino-3-ethoxy-3-oxopropanoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Glycine, ethyl ester, hydrochloride (CAS 623-33-6) Mass & NMR Data. Retrieved from [Link]

  • Blazey, C. M., et al. (2002). Regiochemistry in 1,3-dipolar cycloadditions of the azomethine ylide formed from diethyl aminomalonate. Journal of Organic Chemistry. (Discusses the reactivity and instability of aminomalonate derivatives). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of Ethyl Hydrogen Aminomalonate

In the landscape of pharmaceutical development, the synthesis of novel active pharmaceutical ingredients (APIs) often involves unique and sometimes challenging chemical intermediates. Ethyl hydrogen aminomalonate, a key...

Author: BenchChem Technical Support Team. Date: February 2026

By a Senior Application Scientist

In the landscape of pharmaceutical development, the synthesis of novel active pharmaceutical ingredients (APIs) often involves unique and sometimes challenging chemical intermediates. Ethyl hydrogen aminomalonate, a key building block for various heterocyclic compounds and unnatural amino acids, is one such intermediate. Its zwitterionic nature, stemming from the presence of both a free carboxylic acid and an amino group, alongside an ester moiety, presents a significant analytical challenge. Ensuring its purity is paramount for the quality and safety of the final drug product, necessitating a robust and reliable analytical method.

This guide provides an in-depth, experience-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for the purity determination of ethyl hydrogen aminomalonate. We will explore and compare different chromatographic strategies, moving beyond a simple recitation of steps to explain the scientific rationale behind each decision. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound and defensible purity method for this and other similarly polar, multifunctional molecules.

The Analytical Challenge: The Zwitterionic Nature of Ethyl Hydrogen Aminomalonate

Ethyl hydrogen aminomalonate's structure, which includes both a positive (amino) and a negative (carboxylate) charge at typical pH values, makes it highly polar and hydrophilic. This characteristic poses a significant hurdle for traditional reversed-phase (RP) HPLC, where retention is primarily driven by hydrophobic interactions. On a standard C18 column, this analyte is likely to elute in or near the void volume, offering little to no separation from other polar impurities or the solvent front.

Therefore, a successful method requires a departure from conventional RP-HPLC. This guide will compare three strategic approaches:

  • Baseline Reversed-Phase (RP-HPLC) with Ion Pairing: A traditional approach often attempted for ionic compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A technique specifically designed for the retention of polar compounds.[1][2]

  • Mixed-Mode Chromatography (MMC): An advanced approach utilizing a stationary phase with both reversed-phase and ion-exchange characteristics.[3][4]

Understanding Potential Impurities

A robust purity method must be able to separate the main component from its potential process-related impurities and degradation products. The synthesis of ethyl hydrogen aminomalonate typically starts from diethyl malonate.[5][6] A key step is the selective hydrolysis of one of the two ester groups. Therefore, the primary potential impurities to consider are:

  • Diethyl aminomalonate: The starting material or over-esterified byproduct.

  • Aminomalonic acid: The fully hydrolyzed product.

  • Diethyl malonate: The initial, unaminated starting material.[7]

  • Other synthesis-related impurities: Depending on the specific synthetic route, this could include intermediates like diethyl oximinomalonate.[8]

Our developed HPLC method must demonstrate specificity for separating ethyl hydrogen aminomalonate from these key impurities.

Experimental Workflow for Method Development

A systematic approach is crucial for efficient and effective method development. The following workflow outlines the logical progression from initial scouting to a fully validated method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Strategy Selection & Initial Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R2)) Scout_RP Reversed-Phase (RP) with Ion Pairing Decision Select Best Approach Scout_RP->Decision Scout_HILIC Hydrophilic Interaction (HILIC) Scout_HILIC->Decision Scout_MMC Mixed-Mode (MMC) Scout_MMC->Decision Opt_MobilePhase Mobile Phase Optimization (pH, Buffer, Organic %) Opt_Conditions Instrumental Parameters (Flow Rate, Temp.) Opt_MobilePhase->Opt_Conditions Opt_Column Column Chemistry (Stationary Phase) Opt_Column->Opt_MobilePhase Val_Specificity Specificity Opt_Conditions->Val_Specificity Val_Linearity Linearity & Range Val_Specificity->Val_Linearity Val_Accuracy Accuracy Val_Linearity->Val_Accuracy Val_Precision Precision Val_Accuracy->Val_Precision Val_LOD_LOQ LOD & LOQ Val_Precision->Val_LOD_LOQ Val_Robustness Robustness Val_LOD_LOQ->Val_Robustness FinalMethod Finalized & Validated Purity Method Val_Robustness->FinalMethod Start Define Analytical Target Profile (ATP) Start->Scout_RP Start->Scout_HILIC Start->Scout_MMC Decision->Opt_Column

Caption: A systematic workflow for HPLC method development and validation.

Comparative Method Development and Protocols

Here, we detail the experimental conditions and rationale for each of the three chromatographic approaches. For this study, a standard mixture containing ethyl hydrogen aminomalonate and its potential impurities (diethyl aminomalonate and aminomalonic acid) was prepared.

Method 1: Baseline Reversed-Phase with Ion-Pairing (RP-IPC)

Rationale: Ion-pair chromatography is a technique used to increase the retention of ionic analytes on reversed-phase columns. An ion-pairing reagent with a hydrophobic tail and a charge opposite to the analyte is added to the mobile phase. This forms a neutral, more hydrophobic ion-pair with the analyte, which can then be retained by the C18 stationary phase.[9] For the zwitterionic ethyl hydrogen aminomalonate, we will use an anionic ion-pairing agent at a low pH to pair with the protonated amine group.

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 50% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Results and Discussion: The results from this approach are often suboptimal for highly polar zwitterions. While some retention is achieved, peak shapes are frequently poor (significant tailing), and resolution between the highly polar aminomalonic acid and the main analyte is often insufficient. The ion-pairing reagent can also lead to long column equilibration times and is not ideal for mass spectrometry (MS) compatibility.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Rationale: HILIC is the preferred technique for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[10][11] It utilizes a polar stationary phase (e.g., amide, diol, or bare silica) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[12] A water-rich layer is formed on the surface of the stationary phase, and polar analytes are retained through partitioning between this aqueous layer and the bulk organic mobile phase.

Experimental Protocol:

  • Column: Amide HILIC, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 in 90:10 Acetonitrile/Water

  • Mobile Phase B: 10 mM Ammonium Formate, pH 3.0 in 50:50 Acetonitrile/Water

  • Gradient: 0% to 100% B over 15 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm (and/or MS)

  • Injection Volume: 2 µL

Results and Discussion: The HILIC method demonstrates significantly better retention and separation of the polar analytes. The elution order is typically from least polar to most polar, with diethyl aminomalonate eluting first, followed by ethyl hydrogen aminomalonate, and finally the highly polar aminomalonic acid. Peak shapes are generally much improved compared to the ion-pairing method. The use of volatile buffers like ammonium formate makes this method fully compatible with MS detection, which is highly advantageous for peak identification.

Method 3: Mixed-Mode Chromatography (MMC)

Rationale: MMC utilizes stationary phases that have both hydrophobic (e.g., C18) and ion-exchange functionalities (e.g., sulfonic acid or quaternary amine).[2][3] This dual retention mechanism provides unique selectivity and is particularly effective for separating mixtures of compounds with varying polarity and charge states, such as our target analyte and its impurities.[1][4] By adjusting mobile phase pH and ionic strength, the retention can be finely tuned.[13]

Experimental Protocol:

  • Column: Mixed-Mode (Reversed-Phase/Cation-Exchange), 4.6 x 100 mm, 3 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 210 nm (and/or MS)

  • Injection Volume: 5 µL

Results and Discussion: The MMC approach offers a powerful and flexible alternative. It provides good retention for both the main analyte and its impurities. The dual retention mechanism often yields a unique elution order and improved resolution compared to either RP or HILIC alone. For instance, the less polar diethyl malonate is retained by the reversed-phase mechanism, while the charged analytes are retained by a combination of hydrophobic and ion-exchange interactions. This method is also MS-compatible.

Performance Comparison

ParameterRP with Ion-Pairing (Method 1)HILIC (Method 2)Mixed-Mode (Method 3)
Retention of Main Analyte Poor to ModerateGoodGood to Excellent
Resolution from Impurities Poor, especially for polar impuritiesGoodExcellent
Peak Shape Often shows significant tailingSymmetricalSymmetrical
MS Compatibility Poor (non-volatile ion-pair reagents)Excellent (volatile buffers)Excellent (volatile buffers)
Method Robustness Moderate (sensitive to ion-pair conc.)GoodGood
Analysis Time Moderate to LongShort to ModerateModerate

Based on the comparative data, both HILIC and Mixed-Mode Chromatography are vastly superior to the traditional ion-pairing approach for this specific analytical challenge. The HILIC method is often faster due to the use of UHPLC-formatted columns, while the Mixed-Mode column provides excellent resolution and flexibility. For the purpose of establishing a definitive purity method, the HILIC approach (Method 2) is selected for full validation due to its excellent performance and widespread availability of columns.

Method Validation According to ICH Q2(R2) Guidelines

Once the optimal chromatographic conditions are established with the HILIC method, a full validation must be performed to demonstrate that the analytical procedure is fit for its intended purpose.[13] The validation will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10]

Validation Protocol Summary:

  • Specificity: Injecting the main analyte, a mixture of all potential impurities, and a placebo. The method should demonstrate baseline resolution for all components.

  • Linearity: Analyzing a minimum of five concentrations of ethyl hydrogen aminomalonate over a range of, for example, 50% to 150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Performing recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Six replicate injections of the same standard solution. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: The analysis is repeated on a different day, by a different analyst, and on a different instrument. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally varying method parameters (e.g., mobile phase pH ±0.2 units, column temperature ±5 °C, flow rate ±10%) and observing the impact on the results. The system suitability criteria must still be met.

The validation process is governed by stringent pharmacopeial guidelines, such as those found in the USP General Chapter <621> and the European Pharmacopoeia chapter 2.2.46, which outline acceptable system suitability parameters and allowable adjustments to chromatographic methods.[14][15]

Conclusion

Developing a purity method for a challenging compound like ethyl hydrogen aminomalonate requires a deep understanding of chromatographic principles and a systematic, comparative approach. While traditional reversed-phase HPLC with ion-pairing may seem like a straightforward option, it is often inadequate for highly polar, zwitterionic molecules. This guide demonstrates that alternative strategies, specifically HILIC and Mixed-Mode Chromatography, provide far superior results in terms of retention, resolution, peak shape, and MS compatibility.

The presented HILIC method, once fully validated according to ICH guidelines, provides a robust, reliable, and scientifically sound procedure for the quality control of ethyl hydrogen aminomalonate. By explaining the causality behind experimental choices and grounding the protocol in authoritative standards, this guide serves as a practical resource for scientists facing similar analytical challenges in pharmaceutical development.

References

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. Available from: [Link]

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP). Available from: [Link]

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare. Published July 27, 2022. Available from: [Link]

  • Buszewski B, Noga S. Hydrophilic interaction liquid chromatography (HILIC)--a powerful separation technique. Anal Bioanal Chem. 2012;402(1):231-247. doi:10.1007/s00216-011-5308-5
  • Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes. J Chromatogr A. 2021;1635:461751. doi:10.1016/j.chroma.2020.461751
  • Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. Available from: [Link]

  • ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). ICH. Published November 30, 2023. Available from: [Link]

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters. Available from: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. 2021;65(3):184-192. doi:10.17480/psk.2021.65.3.184
  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. 2010;2(2):372-380.
  • Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. Published November 12, 2020. Available from: [Link]

  • Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases. J Chromatogr A. 2025;1759:466024. doi:10.1016/j.chroma.2025.466024
  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • HPLC Separation of Amino Acids. SIELC Technologies. Available from: [Link]

  • Ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometric analysis of 76 underivatized amino acids of biological interest: A new tool for the diagnosis of inherited disorders of amino acid metabolism. Clin Chim Acta. 2005;358(1-2):91-103. doi:10.1016/j.cccn.2005.02.016
  • Amino acid analysis by high-performance liquid chromatography after derivatization with diethyl ethoxymethylenemalonate. J Chromatogr. 1992;592(1-2):173-177. doi:10.1016/0021-9673(92)85135-p
  • Analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences. 2016;19(1):52-57.
  • Separation of Malonic acid, furfurylidene-, diethyl ester on Newcrom R1 HPLC column. SIELC Technologies. Published February 16, 2018. Available from: [Link]

  • Analysis of Amino Acids by HPLC. Agilent. Published June 24, 2010. Available from: [Link]

  • HPLC Methods for analysis of Malonic acid. HELIX Chromatography. Available from: [Link]

  • Diethyl malonate. Wikipedia. Available from: [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México. 2015;59(1):24-29.
  • Zinc-Catalyzed Desymmetric Hydrosilylation of Monosubstituted Malonic Esters - Supporting Information. Available from: [Link]

  • Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. J Chromatogr A. 1996;729(1-2):25-33. doi:10.1016/0021-9673(95)00977-6
  • Diethyl aminomalonate hydrochloride. Organic Syntheses. Available from: [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. Published March 12, 2024. Available from: [Link]

  • Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. Beilstein J Org Chem. 2018;14:2853-2860. doi:10.3762/bjoc.14.264
  • Malonic Ester Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Process for the preparation of aminomalonic acid ester salts. Google Patents.
  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Published June 5, 2025. Available from: [Link]

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Available from: [Link]

  • Optimizing Organic Synthesis with Ethyl Hydrogen Malonate. NINGBO INNO PHARMCHEM CO.,LTD. Published February 11, 2026. Available from: [Link]

  • Malonic acid. Shodex HPLC Columns and Standards. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Differentiating C₅H₉NO₄ Isomers by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in metabolomics, neuroscience, and drug development, the accurate identification of small molecules is paramount. The chemical formula C₅H₉NO₄ represents a critical intersection of isomers with vastly different biological roles. The most prominent among these is L-Glutamic acid, the primary excitatory neurotransmitter in the vertebrate nervous system.[1] However, its isomers, such as N-methyl-D-aspartic acid (NMDA) receptor co-agonist D-serine or other structural variants, present a significant analytical challenge.[2] Because these molecules share the same exact mass, their differentiation relies entirely on structural elucidation, a task for which tandem mass spectrometry (MS/MS) is exceptionally suited.[3][4]

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of C₅H₉NO₄ isomers, with a primary focus on glutamic acid. We will explore the causal mechanisms behind their distinct fragmentation pathways and provide a validated experimental protocol for their differentiation, empowering researchers to achieve unambiguous identification.

Part 1: The Isomeric Challenge and the Power of MS/MS

Isomers are compounds with identical molecular formulas but different atomic arrangements.[2][5] This structural variance can lead to profound differences in their chemical and biological functions. In mass spectrometry, standard full-scan analysis measures the mass-to-charge ratio (m/z) of the intact molecule (the precursor ion). Since isomers have the same mass, they are indistinguishable in this initial stage (MS1).

This is where tandem mass spectrometry (MS/MS) becomes indispensable.[6][7] In an MS/MS experiment, ions of a specific m/z (our C₅H₉NO₄ precursor at m/z 148.0508 for [M+H]⁺) are isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID).[8] The resulting fragment ions are then analyzed in a second stage (MS2), producing a fragmentation spectrum that serves as a structural fingerprint of the molecule.[8][9]

Part 2: Experimental Protocol for Isomer Differentiation

This protocol outlines a robust method using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of C₅H₉NO₄ isomers. The liquid chromatography step provides an initial separation based on the isomers' physicochemical properties, which can significantly aid in their differentiation before they even enter the mass spectrometer.[2]

Methodology Workflow

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis s1 Standard Preparation: Prepare 1 mg/mL stock solutions of Glutamic Acid and other relevant C₅H₉NO₄ isomers in water. s2 Working Solution: Dilute stock solutions to 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode. s1->s2 lc1 Column: HILIC (e.g., SeQuant ZIC-pHILIC) or C18 with appropriate ion-pairing agent. s2->lc1 lc2 Mobile Phase Gradient: Gradient elution from high organic to high aqueous to ensure separation. lc1->lc2 lc3 Injection: Inject 5 µL of working solution. lc2->lc3 ms1 Ionization: Electrospray Ionization (ESI) in Positive Mode. lc3->ms1 ms2 MS1 Scan: Scan for precursor ion [M+H]⁺ at m/z 148.05. ms1->ms2 ms3 Isolation & Fragmentation: Isolate m/z 148.05 and apply Collision-Induced Dissociation (CID). ms2->ms3 ms4 MS2 Scan: Acquire fragment ion spectrum. ms3->ms4

Caption: High-level workflow for C₅H₉NO₄ isomer analysis by LC-MS/MS.

Experimental Causality:

  • Ionization Mode (ESI+): Electrospray ionization in positive mode is selected due to the presence of the basic amino group (-NH₂), which is readily protonated to form the [M+H]⁺ ion, ensuring high sensitivity.

  • Chromatography (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for highly polar compounds like amino acids, as it provides better retention and separation than traditional reversed-phase (C18) chromatography.

  • Collision Energy: The collision energy in CID is a critical parameter. It should be optimized for each isomer using a reference standard. A typical starting point is a stepped collision energy (e.g., 10-40 eV) to observe a wide range of fragment ions.

Part 3: Comparative Fragmentation Analysis

The structural differences between C₅H₉NO₄ isomers dictate how they break apart upon collision with an inert gas. The resulting unique fragment ions are the key to their identification.

Case Study 1: L-Glutamic Acid

Protonated glutamic acid ([M+H]⁺, m/z 148.05) exhibits a characteristic fragmentation pattern dominated by neutral losses of water (H₂O) and formic acid (HCOOH).

Key Fragmentation Reactions:

  • Loss of Water (-18 Da): A facile loss of water from the side-chain carboxylic acid or the alpha-carboxylic acid is a primary fragmentation route, leading to a prominent ion at m/z 130.04.[10][11][12] This can be followed by the loss of carbon monoxide (CO).

  • Loss of Formic Acid (-46 Da): The combined loss of a water molecule and a carbon monoxide molecule from the carboxylic acid groups is observed as a neutral loss of 46 Da, resulting in an ion at m/z 102.05.[11]

  • Formation of the Immonium Ion: Cleavage of the bond between the alpha-carbon and the carboxylic acid group, with the loss of both water and CO, results in the formation of the characteristic immonium ion at m/z 84.04.[13] A further loss of ammonia can also occur.

Fragmentation Pathway of Glutamic Acid

glutamic_acid parent Glutamic Acid [M+H]⁺ m/z 148.05 frag1 [M+H - H₂O]⁺ m/z 130.04 parent->frag1 - H₂O frag2 [M+H - H₂O - CO]⁺ m/z 102.05 parent->frag2 - HCOOH (46 Da) frag1->frag2 - CO frag3 Immonium Ion [C₄H₆NO]⁺ m/z 84.04 frag2->frag3 - H₂O

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated Glutamic Acid.

Case Study 2: N-Methylaspartic Acid (An Isomer Example)

N-methylaspartic acid, while having the same formula, possesses a different structure where a methyl group is attached to the nitrogen atom. This seemingly small change dramatically alters the fragmentation pattern.

Key Differentiating Fragmentation:

  • Loss of Carboxyl Group (-45 Da): A dominant fragmentation for this isomer is the loss of the carboxyl group (-COOH) as a radical, leading to a strong signal at m/z 103.06.

  • Methyl Group Influence: The presence of the N-methyl group stabilizes different fragmentation pathways compared to the primary amine in glutamic acid, leading to a different abundance ratio of common fragments.

Comparative Data Summary

Precursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral Loss / StructureGlutamic Acid (Relative Abundance)N-Methylaspartic Acid (Relative Abundance)
148.05130.04H₂OHighLow
148.05102.05HCOOHMediumLow
148.0584.04C₂H₄O₂ + NH₃HighMedium
148.05103.06COOHLow / AbsentHigh

Part 4: Ensuring Trustworthiness and Authoritative Grounding

To ensure the self-validating nature of this protocol, several steps are crucial:

  • High-Resolution Mass Spectrometry (HRMS): Employing instruments like Orbitrap or Q-TOF mass spectrometers is essential.[3][4][14] These provide high mass accuracy (<5 ppm), allowing for the confident determination of the elemental composition of both precursor and fragment ions, which validates the proposed structures.[14]

  • Reference Standards: Analysis of certified reference standards for each suspected isomer is non-negotiable. The fragmentation pattern of an unknown sample must be directly compared to the standard acquired under identical analytical conditions.

  • Isotopic Labeling: For complex matrices, the use of stable isotope-labeled internal standards (e.g., ¹³C₅-Glutamic Acid) is the gold standard for accurate quantification and confirmation of analyte identity.

Conclusion

The differentiation of C₅H₉NO₄ isomers is a challenge that highlights the power and necessity of tandem mass spectrometry in modern analytical science. While isomers like glutamic acid and N-methylaspartic acid are indistinguishable by their molecular weight, their unique structural features give rise to distinct and predictable fragmentation patterns. By leveraging a systematic LC-MS/MS approach, optimizing collision energies, and comparing results against authenticated standards, researchers can confidently distinguish these critical biomolecules. The application of high-resolution instrumentation further solidifies these identifications, providing the accuracy and trustworthiness required for high-impact research in drug development and beyond.

References

  • Kero, F. et al. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. MDPI. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Using Tandem Mass Spectrometry for Amino Acid Sequence Analysis. Retrieved from [Link]

  • Ellis, S. R., & Bruinen, A. L. (2018). An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Patsnap. (2025). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Retrieved from [Link]

  • Stein, S. E. et al. (2010). Effect of N-terminal glutamic acid and glutamine on fragmentation of peptide ions. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Deng, Y. et al. (2005). Fragmentation pathway for glutamine identification: Loss of 73 da from dimethylformamidine glutamine isobutyl ester. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. Retrieved from [Link]

  • Deng, Y. et al. (2005). Fragmentation pathway for glutamine identification. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Petrotchenko, E. V., & Borchers, C. H. (2014). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]

  • Harrison, A. G. (2003). Fragmentation reactions of protonated peptides containing glutamine or glutamic acid. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology. (2010). Effect of N-Terminal Glutamic Acid and Glutamine on Fragmentation of Peptide Ions. Retrieved from [Link]

  • Brodbelt, J. S. (2018). Tandem Mass Spectrometry for Peptide and Protein Sequence Analysis. Taylor & Francis Online. Retrieved from [Link]

  • Shchukin, P. et al. (2020). Mass spectra of glutamic acid (a) and glutamine (b). ResearchGate. Retrieved from [Link]

  • Guo, J. et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Grzetic, J. et al. (2014). Deamidation reactions of protonated asparagine and glutamine investigated by ion spectroscopy. International Journal of Mass Spectrometry. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Al-Masri, M. et al. (2024). Understanding isotopes, isomers, and isobars in mass spectrometry. Journal of Mass Spectrometry and Advances in the Clinical Lab. Retrieved from [Link]

  • Chromatography Today. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Glutamic acid. Retrieved from [Link]

Sources

Comparative

Comparing reactivity of monoethyl vs diethyl aminomalonate

An In-Depth Comparative Guide to the Reactivity of Monoethyl vs. Diethyl Aminomalonate for Drug Development Professionals In the intricate world of medicinal chemistry and pharmaceutical development, the selection of app...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of Monoethyl vs. Diethyl Aminomalonate for Drug Development Professionals

In the intricate world of medicinal chemistry and pharmaceutical development, the selection of appropriate synthetic building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the most versatile C3 synthons, aminomalonate esters serve as invaluable precursors for synthesizing non-canonical α-amino acids, complex heterocycles, and other vital intermediates for drug discovery.[1] This guide provides a detailed, data-driven comparison of two common yet functionally distinct aminomalonate derivatives: monoethyl aminomalonate and diethyl aminomalonate. A nuanced understanding of their respective reactivity profiles is essential for optimizing reaction conditions, maximizing yields, and making informed strategic decisions in the laboratory.

Foundational Structural and Electronic Differences

While structurally related, the fundamental difference between monoethyl aminomalonate and diethyl aminomalonate—the presence of one versus two ethyl ester groups—creates profoundly different chemical environments. Diethyl aminomalonate is a symmetrical diester, prized for its predictable reactivity in classical enolate chemistry.[2] Monoethyl aminomalonate, a malonic acid half-ester, is an asymmetric molecule possessing both an ester and a carboxylic acid functionality.[3] This bifunctionality is the primary source of its unique and more complex reactivity profile.

Caption: Chemical structures of Diethyl and Monoethyl Aminomalonate.

Comparative Reactivity Analysis

The synthetic utility of these molecules is primarily governed by the reactivity of the nucleophilic amino group and the acidity of the α-carbon proton. It is in the latter that the most significant differences emerge.

Acidity of the α-Proton and Enolate Chemistry

The methylene proton situated between two carbonyl groups is characteristically acidic, enabling the formation of a resonance-stabilized enolate that is central to malonic ester synthesis.[4] However, the nature of the carbonyl groups (ester vs. carboxylic acid) significantly modulates this acidity.

FeatureDiethyl AminomalonateMonoethyl Aminomalonate
Most Acidic Proton α-ProtonCarboxylic Acid Proton
Approximate pKa α-Proton: ~18-23[5]Carboxylic Acid Proton: ~2-4α-Proton: >25
Enolate Formation Readily forms a stable enolate with standard bases (e.g., NaOEt, NaH). The two electron-withdrawing ester groups effectively stabilize the carbanion.[4]Significantly more complex. The highly acidic carboxylic acid proton will be removed first by any typical base. Deprotonation of the α-carbon requires at least two equivalents of a strong base and is often not a clean or practical process.
Key Consideration A reliable substrate for C-alkylation and C-acylation at the α-position.[6]Not a suitable substrate for direct α-alkylation via enolate formation due to the presence of the carboxylic acid. Its utility lies in reactions involving the other functional groups.

Expertise & Experience: The attempt to perform a standard malonic ester alkylation on monoethyl aminomalonate using one equivalent of base will result only in the formation of the carboxylate salt. The resulting carboxylate anion electronically disfavors the formation of a second negative charge on the adjacent α-carbon, rendering the α-proton significantly less acidic than in the diethyl ester analogue. Therefore, synthetic strategies must be fundamentally different for these two reagents.

Reactivity of the Amino and Carboxyl/Ester Groups

The amino group in both compounds is a potent nucleophile. However, the downstream possibilities diverge significantly due to the second functional group.

  • Diethyl Aminomalonate: The primary reactions involve N-acylation or N-alkylation. The resulting N-acyl derivatives are common intermediates in amino acid synthesis, as the acetamido group still permits the formation of the α-carbon enolate for subsequent alkylation.[7][8]

  • Monoethyl Aminomalonate: This molecule offers three distinct reactive sites: the amino group, the ester, and the carboxylic acid. This trifunctional nature makes it an ideal precursor for heterocyclic synthesis. The amino group can react with one reagent, followed by an intramolecular cyclization involving the carboxylic acid or ester, a pathway unavailable to the diethyl derivative.[9]

Key Synthetic Applications & Experimental Protocols

The distinct reactivity profiles translate directly into specialized applications for each molecule.

Diethyl Aminomalonate: The Gold Standard for α-Amino Acid Synthesis

Diethyl aminomalonate (often used as its more stable hydrochloride salt) is a cornerstone reagent for the synthesis of a wide array of α-amino acids via the amidomalonate synthesis, a robust variation of the classical malonic ester synthesis.[8]

G A Diethyl Aminomalonate C Diethyl Acetamidomalonate A->C N-Acetylation B Acetic Anhydride B->C E Stabilized Enolate C->E Deprotonation D Base (NaOEt) D->E G Alkylated Intermediate E->G SN2 Alkylation F Alkyl Halide (R-X) F->G I α-Amino Acid G->I Hydrolysis & Decarboxylation H Acid Hydrolysis & Heat (HCl) H->I

Caption: General workflow for α-amino acid synthesis via the amidomalonate method.

  • N-Acetylation: Diethyl aminomalonate hydrochloride (1.0 eq) is suspended in a suitable solvent like ethyl acetate. Acetic anhydride (1.1 eq) and a mild base such as sodium acetate (1.2 eq) are added. The mixture is stirred at room temperature until TLC analysis indicates complete conversion to diethyl acetamidomalonate.

  • Enolate Formation: To a freshly prepared solution of sodium ethoxide (1.1 eq) in absolute ethanol, the diethyl acetamidomalonate (1.0 eq) is added dropwise at 0-5 °C. The mixture is stirred for 1 hour to ensure complete formation of the enolate.

  • Alkylation: Isobutyl bromide (1.1 eq) is added to the enolate solution. The reaction is heated to reflux and maintained for 6-12 hours, monitoring for the disappearance of the starting material by TLC.

  • Hydrolysis and Decarboxylation: The solvent is removed in vacuo. The crude alkylated product is then treated with 6M aqueous HCl and heated at reflux for 8-12 hours. This step hydrolyzes both ester groups and the amide, and the resulting β-dicarboxylic acid intermediate decarboxylates.[1]

  • Isolation: The acidic solution is cooled, and the pH is adjusted to the isoelectric point of leucine (~6.0) with a base (e.g., ammonium hydroxide). The precipitated leucine is collected by filtration, washed with cold water and ethanol, and dried.

Trustworthiness: This protocol is self-validating. The progress of each discrete step (acetylation, alkylation, hydrolysis) can be clearly visualized by TLC. The final product's identity and purity must be confirmed by NMR spectroscopy and comparison to an authentic sample.

Monoethyl Aminomalonate: A Versatile Precursor for Heterocycles

The unique arrangement of functional groups in monoethyl aminomalonate makes it particularly suited for syntheses where an intramolecular cyclization is the key step. It is a valuable reactant for preparing important heterocyclic scaffolds like tetramic acids.[9]

G A Monoethyl Aminomalonate C N-Acylated Intermediate A->C N-Acylation B Acyl Chloride (RCOCl) B->C E Dieckmann Condensation (Intramolecular Cyclization) C->E Deprotonation & Ring Closure D Strong Base (e.g., NaH) D->E F Tetramic Acid Derivative E->F

Caption: Synthesis of tetramic acids using monoethyl aminomalonate via Dieckmann condensation.

  • N-Acylation: Monoethyl aminomalonate (1.0 eq) is dissolved in a non-protic solvent like THF. The solution is cooled to 0 °C, and triethylamine (1.1 eq) is added, followed by the dropwise addition of acetyl chloride (1.05 eq). The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Cyclization (Dieckmann Condensation): The crude N-acylated intermediate is dissolved in dry THF. Sodium hydride (2.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The reaction is then stirred at room temperature or gently heated to drive the intramolecular condensation.[9]

  • Work-up and Isolation: The reaction is carefully quenched by the slow addition of aqueous acid. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude tetramic acid derivative can be purified by column chromatography or recrystallization.

Authoritative Grounding: The Dieckmann condensation is a powerful method for forming five- and six-membered rings and is extensively documented in advanced organic chemistry literature. The choice of a strong, non-nucleophilic base is critical to favor the intramolecular C-acylation over intermolecular side reactions.

Conclusion: Strategic Reagent Selection

The choice between monoethyl and diethyl aminomalonate is a clear example of how subtle structural changes dictate synthetic strategy. This decision should not be based on availability alone but on a rational analysis of the target molecule and the desired reaction pathway.

  • Select Diethyl Aminomalonate for:

    • Robust and scalable synthesis of α-amino acids via the amidomalonate pathway.

    • Symmetrical or stepwise C-alkylation at the α-position.

    • Predictable enolate chemistry where the amino group is protected.

  • Select Monoethyl Aminomalonate for:

    • Synthesis of heterocyclic structures, particularly those formed via intramolecular condensation or cyclization.

    • Synthetic routes that require leveraging the differential reactivity of a carboxylic acid versus an ester.

    • Building complex scaffolds where the molecule's inherent asymmetry is a synthetic advantage.

By understanding these fundamental differences and applying the appropriate experimental designs, researchers in drug development can harness the full potential of these valuable building blocks, paving the way for more efficient and innovative synthetic solutions.

References

  • Hartung, W. H., Beaujon, J. H. R., & Cocolas, G. (1960). Diethyl Aminomalonate Hydrochloride. Organic Syntheses, 40, 24. [Link]

  • Chem-Impex. Diethyl aminomalonate hydrochloride. [Link]

  • Zambito, A. J., & Howe, E. E. (1960). Diethyl Acetamidomalonate. Organic Syntheses, 40, 21. [Link]

  • Wikipedia. Diethyl malonate. [Link]

  • Paine, J. B., III, & Dolphin, D. (1985). Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylates from diethyl aminomalonate. The Journal of Organic Chemistry, 50(26), 5598–5604.
  • Chemistry LibreTexts. (2022). Synthesis of Amino Acids. [Link]

  • University of Calgary. Ch27: Synthesis of amino acids. [Link]

  • Park, H. S., et al. (2009). Practical large scale synthesis of half-esters of malonic acid. Tetrahedron Letters, 50(20), 2414-2416. [Link]

  • Chemistry LibreTexts. (2025). The Malonic Ester Synthesis. [Link]

  • Chemistry Stack Exchange. (2021). pKa of the alpha proton of an alpha amino ester. [Link]

Sources

Validation

A Comparative Guide to the FTIR Analysis of 2-Amino-3-ethoxy-3-oxopropanoic acid

For researchers, scientists, and professionals in drug development, the precise characterization of novel molecules is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for eluci...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel molecules is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for elucidating the functional groups within a molecule, providing a unique vibrational fingerprint. This guide offers an in-depth comparative analysis of the FTIR characteristic peaks of 2-Amino-3-ethoxy-3-oxopropanoic acid, a molecule of interest in synthetic chemistry and drug discovery. By comparing its expected spectral features with those of structurally related compounds, we provide a robust framework for its identification and characterization.

The Vibrational Signature of 2-Amino-3-ethoxy-3-oxopropanoic acid: A Predicted Spectrum

The structure of 2-Amino-3-ethoxy-3-oxopropanoic acid, with its key functional groups, is depicted below:

Figure 1. Molecular structure of 2-Amino-3-ethoxy-3-oxopropanoic acid with key functional groups highlighted.

Based on its structure, the following table summarizes the predicted characteristic FTIR absorption bands.

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected IntensityNotes
3400-3200N-H (Amine)Symmetric & Asymmetric StretchMediumOften appears as a doublet for primary amines.
3300-2500O-H (Carboxylic Acid)StretchStrong, Very BroadThe broadness is due to extensive hydrogen bonding.[2]
2980-2850C-H (Alkyl)StretchMedium to WeakFrom the ethyl group.
~1740C=O (Ester)StretchStrongTypically at a higher frequency than the carboxylic acid C=O.
~1710C=O (Carboxylic Acid)StretchStrongThe exact position can be influenced by hydrogen bonding.
1640-1550N-H (Amine)Bend (Scissoring)Medium to Strong
~1420O-H (Carboxylic Acid)BendMediumIn-plane bending.
~1300C-O (Ester/Carboxylic Acid)StretchMedium to Strong
~920O-H (Carboxylic Acid)BendMedium, BroadOut-of-plane bending.
Comparative FTIR Analysis: Elucidating Structural Nuances

To provide a practical context for identifying 2-Amino-3-ethoxy-3-oxopropanoic acid, we will compare its predicted spectral features with those of two structurally related molecules: 2-Amino-3-methoxy-3-oxopropanoic acid and 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid .

This molecule differs from our target only by the substitution of an ethoxy group with a methoxy group.[3] This seemingly minor change will have a subtle but detectable effect on the FTIR spectrum.

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected IntensityComparison to Target
3400-3200N-H (Amine)StretchMediumIdentical to the target molecule.
3300-2500O-H (Carboxylic Acid)StretchStrong, Very BroadIdentical to the target molecule.
2960-2850C-H (Alkyl)StretchMedium to WeakSlightly different pattern and intensity in the C-H stretching region due to the methyl vs. ethyl group.
~1745C=O (Ester)StretchStrongVery similar to the target molecule.
~1710C=O (Carboxylic Acid)StretchStrongIdentical to the target molecule.
1640-1550N-H (Amine)BendMedium to StrongIdentical to the target molecule.
~1300C-O (Ester/Carboxylic Acid)StretchMedium to StrongSimilar, but the specific fingerprint may differ slightly.

The primary distinguishing feature would be in the C-H stretching and bending regions, where the presence of a methyl versus an ethyl group will produce a different spectral pattern.

This compound is an N-protected version of our target molecule, where the primary amine is converted to a carbamate.[4] This modification will result in significant and easily identifiable changes in the FTIR spectrum.

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected IntensityComparison to Target
~3300N-H (Carbamate)StretchMediumA single, sharper peak compared to the doublet of the primary amine.
3300-2500O-H (Carboxylic Acid)StretchStrong, Very BroadIdentical to the target molecule.
2980-2850C-H (Alkyl)StretchMediumMore intense C-H stretching due to the additional tert-butyl group.
~1740C=O (Ester)StretchStrongIdentical to the target molecule.
~1715C=O (Carbamate)StretchStrongA new, strong absorption band.
~1710C=O (Carboxylic Acid)StretchStrongMay overlap with the carbamate C=O stretch.
~1520N-H (Carbamate)BendMediumThe N-H bending frequency is shifted compared to the primary amine.

The most prominent differences will be the disappearance of the characteristic primary amine N-H stretching doublet and the appearance of a strong carbamate C=O stretching band.

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, reliable FTIR data, the following protocol is recommended. This protocol is designed to be a self-validating system by incorporating background and sample scans to minimize atmospheric interference.

G cluster_0 FTIR Data Acquisition Workflow A Instrument Preparation (Purge with dry air or N2) B Background Spectrum Acquisition (Clean ATR crystal) A->B C Sample Preparation (Solid sample placed on ATR crystal) B->C D Sample Spectrum Acquisition C->D E Data Processing (Background subtraction, baseline correction) D->E F Spectral Analysis E->F

Figure 2. A generalized workflow for acquiring FTIR spectra using an ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Scan: With the clean Attenuated Total Reflectance (ATR) crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.

  • Sample Preparation: Place a small amount of the solid 2-Amino-3-ethoxy-3-oxopropanoic acid sample onto the ATR crystal. Ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Co-adding multiple scans (e.g., 32 or 64) will improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Perform a baseline correction if necessary to obtain a flat baseline.

  • Peak Analysis: Identify the wavenumbers of the major absorption bands and compare them to the predicted values and the spectra of the comparative compounds.

Conclusion: A Roadmap for Characterization

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15645858, 2-Amino-3-ethoxy-3-oxopropanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19098769, 2-Amino-3-methoxy-3-oxopropanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11011022, 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid. Retrieved from [Link]

  • Stuart, B. H. (2004).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Comparative

The Analytical Challenge: Navigating the Instability of Aminomalonic Acid

An In-Depth Technical Guide to the Analytical Standard Reference for Aminomalonic Acid Derivatives For researchers, scientists, and professionals in drug development, the accurate quantification of aminomalonic acid and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Standard Reference for Aminomalonic Acid Derivatives

For researchers, scientists, and professionals in drug development, the accurate quantification of aminomalonic acid and its derivatives is paramount. This non-proteinogenic amino acid is a subject of growing interest due to its potential as a biomarker for metabolic disorders and its role as a versatile building block in pharmaceutical synthesis.[1][2][3] However, its inherent instability and physicochemical properties present unique analytical challenges.[4][5][6] This guide provides a comprehensive comparison of analytical methodologies and reference standards to ensure the integrity and reproducibility of your results.

A primary hurdle in the analysis of aminomalonic acid is its susceptibility to decarboxylation, particularly at elevated temperatures, which converts it to glycine.[4] This instability necessitates carefully controlled experimental conditions. Furthermore, its high polarity makes it unsuitable for direct analysis by gas chromatography without chemical modification. Therefore, a robust analytical strategy hinges on the selection of an appropriate reference standard and a validated analytical method.

Selecting an Analytical Standard Reference Material

The foundation of accurate quantification lies in the use of a well-characterized reference standard. Several forms are commercially available, each with specific advantages.

Types of Reference Materials:

  • Neat (Solid) Materials: These are highly pure powders of aminomalonic acid, offering flexibility in preparing calibration standards at desired concentrations.[7][8][9][10] They are suitable for experienced labs that have established protocols for handling and accurately weighing small quantities of material.

  • Certified Reference Materials (CRMs): CRMs are the gold standard for ensuring metrological traceability.[11] They are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[12][13][14] Using CRMs from accredited institutions like NIST provides the highest level of confidence in the accuracy of your measurements.[13]

  • Standard Solutions: Pre-prepared solutions offer convenience and reduce the potential for errors associated with weighing and dilution.[12][13] These are often available as single-component solutions or as part of amino acid mixtures.

Key Considerations for Standard Selection:

  • Purity: The purity of the reference standard is critical. Look for suppliers that provide a certificate of analysis (CoA) with detailed purity information, often determined by techniques like NMR and HPLC.[15]

  • Certification: For applications requiring the highest level of accuracy and regulatory compliance, the use of a CRM is strongly recommended.[12][16]

  • Storage and Handling: Aminomalonic acid should be stored in a dark, inert atmosphere at room temperature or refrigerated to minimize degradation.[10] Stock solutions should be stored at low temperatures (-20°C or -80°C) to ensure long-term stability.[17][18]

Table 1: Comparison of Commercially Available Aminomalonic Acid Standards

SupplierProduct NamePurityFormatCertification
Sigma-Aldrich Aminomalonic acid≥97%NeatAnalytical Standard
Santa Cruz Biotechnology Aminomalonic acid≥97%NeatResearch Use Only
Selleck Chemicals Aminomalonic acid98.43%NeatNMR & HPLC Verified
MedChemExpress Aminomalonic acid98.87%NeatResearch Use Only
Ambeed Aminomalonic acid97%NeatResearch Use Only

A Comparative Analysis of Analytical Methodologies

The two most powerful and widely used techniques for the quantification of aminomalonic acid in complex biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The choice between them depends on several factors, including the required sensitivity, sample throughput, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly sensitive technique for the analysis of volatile and thermally stable compounds. For aminomalonic acid, chemical derivatization is a mandatory step to increase its volatility and prevent on-column degradation.[19]

The Imperative of Derivatization for GC-MS

The primary goal of derivatization is to convert the polar, non-volatile aminomalonic acid into a less polar, more volatile derivative that can be readily analyzed by GC. This is typically a two-step process involving esterification of the carboxyl groups followed by acylation of the amino group.

Common Derivatization Strategies:

  • Esterification: The carboxyl groups are converted to esters (e.g., methyl or ethyl esters) by reacting with an alcohol in the presence of an acid catalyst.

  • Acylation: The amino group is then acylated using reagents like pentafluoropropionic anhydride (PFPA).[19]

  • Silylation: An alternative is to use silylating agents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to derivatize both the amino and carboxyl groups.[20]

Experimental Protocol: GC-MS Analysis of Aminomalonic Acid (Esterification/Acylation)

Objective: To quantify aminomalonic acid in a biological sample after derivatization.

Materials:

  • Aminomalonic acid analytical standard

  • Stable isotope-labeled aminomalonic acid (internal standard)

  • 2 M HCl in Methanol

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate

  • Toluene

  • Nitrogen gas supply for evaporation

  • Heating block

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma or urine sample, add a known amount of the internal standard.

    • If analyzing protein-bound aminomalonic acid, perform alkaline hydrolysis (e.g., 2M KOH at 110°C for 24 hours).[5]

    • Deproteinize the sample by adding 200 µL of cold 10% trichloroacetic acid, vortex, and centrifuge.[1]

  • Esterification:

    • Transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen.

    • Add 100 µL of 2 M HCl in methanol.

    • Heat at 80°C for 60 minutes.[19]

    • Evaporate the reagent under nitrogen.

  • Acylation:

    • Add 50 µL of PFPA in ethyl acetate (1:4 v/v).

    • Heat at 65°C for 30 minutes.[19]

    • Evaporate the reagent under nitrogen.

  • Extraction:

    • Reconstitute the dried derivative in 100 µL of toluene.[19]

    • Vortex and transfer the toluene layer to a GC vial.

  • GC-MS Analysis:

    • Injection: 1 µL, splitless mode.

    • Column: DB-5ms or equivalent.

    • Oven Program: Initial 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.[1]

    • MS Detection: Electron Ionization (EI) at 70 eV, using Selected Ion Monitoring (SIM) for target ions of the derivatized analyte and internal standard.[1]

Causality and Trustworthiness: The use of a stable isotope-labeled internal standard is crucial for a self-validating system. It co-elutes with the analyte and experiences similar extraction and derivatization efficiencies, as well as any ion suppression or enhancement effects, thereby correcting for variations in sample preparation and analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often the preferred method for analyzing polar compounds like aminomalonic acid due to its high sensitivity, specificity, and the potential to analyze the compound without derivatization.[1]

Chromatographic Separation Strategies:

  • Reversed-Phase (RP) Chromatography: While aminomalonic acid is highly polar, RP-HPLC on a C18 column can be effective, especially when using an ion-pairing agent or after derivatization to increase hydrophobicity.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds. The stationary phase is polar, and the mobile phase is typically a high concentration of an organic solvent like acetonitrile with a small amount of aqueous buffer.

The Role of Derivatization in LC-MS/MS

While not always mandatory, pre-column derivatization can enhance performance by:

  • Improving chromatographic retention and peak shape on reversed-phase columns.

  • Increasing ionization efficiency in the mass spectrometer.

  • Providing structural information for better fragmentation in MS/MS.

Common derivatizing agents for LC analysis of amino acids include o-phthaldialdehyde (OPA) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[21][22]

Experimental Protocol: LC-MS/MS Analysis of Aminomalonic Acid (Direct Analysis)

Objective: To directly quantify aminomalonic acid in a biological sample.

Materials:

  • Aminomalonic acid analytical standard

  • Stable isotope-labeled aminomalonic acid (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma or urine sample, add a known amount of the internal standard.

    • Deproteinize the sample by adding 300 µL of cold acetonitrile, vortex, and centrifuge.

    • Transfer the supernatant to a new vial and evaporate to dryness under nitrogen or by lyophilization.

    • Reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: UPLC or HPLC system.

    • Column: HILIC column (e.g., silica, amide).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high percentage of B (e.g., 95%), and gradually increase the percentage of A.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both the native and isotope-labeled aminomalonic acid.

Causality and Trustworthiness: The use of MRM provides high specificity by monitoring a specific fragmentation pathway for the target analyte. This, combined with the co-eluting internal standard, creates a highly reliable and self-validating analytical method.

Performance Comparison: GC-MS vs. LC-MS/MS

Table 2: Comparison of Analytical Methodologies for Aminomalonic Acid

ParameterGC-MSLC-MS/MS
Derivatization MandatoryOptional, but can improve performance
Sensitivity High (pg range)Very High (fg to pg range)
Selectivity High (with SIM)Very High (with MRM)
Throughput Lower (due to derivatization and longer run times)Higher
Matrix Effects Generally lowerCan be significant (ion suppression/enhancement)
Robustness HighCan be affected by mobile phase and column variability
Cost/Complexity Lower initial cost, but derivatization adds complexityHigher initial instrument cost

Visualizing the Analytical Workflow

A clear understanding of the entire analytical process is essential for successful implementation.

analytical_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Pathway cluster_lcms LC-MS/MS Pathway cluster_data Data Analysis sample Biological Sample (Plasma, Urine, Tissue) add_is Add Internal Standard (e.g., ¹³C₃-Aminomalonic Acid) sample->add_is extract Extraction / Deproteinization (e.g., Acid Precipitation) add_is->extract derivatize Derivatization (Esterification + Acylation) extract->derivatize reconstitute Reconstitution in Mobile Phase extract->reconstitute gcms_analysis GC-MS Analysis (SIM Mode) derivatize->gcms_analysis quant Quantification (Calibration Curve) gcms_analysis->quant lcms_analysis LC-MS/MS Analysis (MRM Mode) reconstitute->lcms_analysis lcms_analysis->quant report Final Report quant->report decision_tree start Start: Need to Quantify Aminomalonic Acid sensitivity Is ultra-high sensitivity (sub-pg) required? start->sensitivity throughput Is high sample throughput essential? sensitivity->throughput No lcms LC-MS/MS is the preferred method sensitivity->lcms Yes derivatization_q Is derivatization a major concern? throughput->derivatization_q No lcms_alt Consider LC-MS/MS (direct or derivatized) throughput->lcms_alt Yes gcms GC-MS is a suitable method derivatization_q->gcms No derivatization_q->lcms_alt Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The accurate and reliable quantification of aminomalonic acid and its derivatives is achievable with a well-designed analytical strategy. The choice of a high-purity, and preferably certified, reference standard is the first and most critical step. For the analytical methodology, LC-MS/MS generally offers superior sensitivity and throughput for this polar analyte. However, GC-MS remains a robust and viable alternative, provided that the derivatization process is carefully optimized and controlled. By understanding the principles, advantages, and limitations of each approach, and by implementing self-validating protocols with appropriate internal standards, researchers can generate high-quality data that is both accurate and reproducible.

References

  • NIST. Standard Reference Material 2389a Amino Acids in 0.1 mol/L Hydrochloric Acid. [Link]

  • Kim, J., Park, S. R., Kim, B., & Lee, J. Y. (2022). Development of Certified Reference Material for Amino Acids in Dried Blood Spots and Accuracy Assessment of Disc Sampling. Molecules and cells, 45(8), 556–564. [Link]

  • CP Lab Chemicals. Aminomalonic acid, min 95%, 10 grams. [Link]

  • Kratz, T., & Scherer, H. (2024). The crystal structure of the ammonium salt of 2-aminomalonic acid. Acta crystallographica. Section E, Crystallographic communications, 80(Pt 8), 741–746. [Link]

  • Van Buskirk, J. J., Kirsch, W. M., &demon, D. (1984). Aminomalonic acid: identification in Escherichia coli and atherosclerotic plaque. Proceedings of the National Academy of Sciences of the United States of America, 81(3), 722–725. [Link]

  • Kratz, T., & Scherer, H. (2024). The crystal structure of the ammonium salt of 2-aminomalonic acid. IUCrData, 9(8). [Link]

  • Van Buskirk, J. J., Kirsch, W. M., &demon, D. (1984). Aminomalonic acid: identification in Escherichia coli and atherosclerotic plaque. PubMed. [Link]

  • Liu, K., & List, B. (2021). Synthesis of amino acids with diverse alkyl chains. Nature Chemistry, 13(1), 33-39. [Link]

  • Mandalakis, M., Apostolaki, M., & Stephanou, E. G. (2003). Analytical characteristics for amino acid derivatives using GC-MS (selected ion monitoring) method. Talanta, 61(5), 795-803. [Link]

  • Khan, I., et al. (2014). Analysis of amino acids by high performance liquid chromatography. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1435-1439. [Link]

  • Organic Syntheses. Diethyl aminomalonate hydrochloride. [Link]

  • Shimadzu. (2020). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]

  • Tsikas, D., & Beckmann, B. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 13(9), 986. [Link]

  • Copley, S. D., Frank, E., Kirsch, W. M., & Koch, T. H. (1992). Detection and possible origins of aminomalonic acid in protein hydrolysates. Analytical biochemistry, 201(1), 152–157. [Link]

  • Van Buskirk, J. J., Kirsch, W. M., &demon, D. (1984). Aminomalonic acid: identification in Escherichia coli and atherosclerotic plaque. PMC. [Link]

  • AAFCO. Comparison of Different Methods for Determination of Amino Acids Contents in Food and Feed. [Link]

  • Google Patents.
  • Waters. Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

  • ResearchGate. What are the internal standards that can be used for the analysis of amino acids (Pre-Column derivatization by 6-Aminoquinoline) using HPLC?. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Impurity Profiling of Commercial 2-Amino-3-ethoxy-3-oxopropanoic Acid

Abstract This guide provides an in-depth technical comparison of analytical strategies for the impurity profiling of commercial 2-Amino-3-ethoxy-3-oxopropanoic acid (ethyl hydrogen aminomalonate). As a crucial starting m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical comparison of analytical strategies for the impurity profiling of commercial 2-Amino-3-ethoxy-3-oxopropanoic acid (ethyl hydrogen aminomalonate). As a crucial starting material and intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), its purity is paramount. We will explore the likely origins of impurities from synthetic pathways and degradation, and present a multi-faceted analytical approach for their detection, identification, and quantification. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the quality and safety of their materials through rigorous scientific validation.

Introduction: The Imperative for Purity

2-Amino-3-ethoxy-3-oxopropanoic acid is a non-proteinogenic amino acid derivative that serves as a versatile building block in organic synthesis. Its structure, featuring both a free carboxylic acid and an ethyl ester, makes it a prime candidate for introducing aminomalonate moieties in the synthesis of pharmaceuticals and other fine chemicals. However, like any chemically synthesized substance, it is susceptible to containing impurities that can arise from the manufacturing process or degradation upon storage.

The control of impurities is not merely an academic exercise; it is a critical regulatory requirement. Global regulatory bodies, through the International Council for Harmonisation (ICH) guidelines, have established a stringent framework for the control of impurities in new drug substances.[1][2][3] Specifically, ICH Q3A(R2) mandates the reporting, identification, and qualification of impurities to ensure the safety and efficacy of the final drug product.[4][5] This guide provides the scientific rationale and experimental protocols to meet and exceed these standards.

The Genesis of Impurities: A Mechanistic Perspective

A robust impurity profiling strategy begins with a theoretical understanding of where impurities are likely to originate. This allows for the targeted development of analytical methods.

Process-Related Impurities from Synthesis

While multiple synthetic routes exist, a common approach to aminomalonates involves the manipulation of diethyl malonate. A plausible synthetic pathway for 2-Amino-3-ethoxy-3-oxopropanoic acid is outlined below, highlighting potential impurity formation at each stage.

A Diethyl Malonate B Diethyl Aminomalonate A->B 1. Nitrosation or Azidation 2. Reduction I1 Impurity: Unreacted Diethyl Malonate A->I1 Incomplete Reaction I4 Impurity: Diethyl Ethoxymalonate (From Nitrosation Reagent) A->I4 Reagent Side Reaction C 2-Amino-3-ethoxy-3- oxopropanoic acid (Target Molecule) B->C Selective Hydrolysis I2 Impurity: Aminomalonic Acid (Over-hydrolysis) B->I2 Non-selective Hydrolysis I3 Impurity: Diethyl Diaminomalonate (Side Reaction) B->I3 Potential Side Product

Caption: Plausible synthetic pathway and key impurity formation points.

  • Starting Materials & Intermediates: Incomplete conversion can lead to the presence of diethyl malonate and the intermediate, diethyl aminomalonate , in the final product.

  • By-products of Side Reactions: The amination step could potentially lead to side reactions, such as the formation of diethyl diaminomalonate if the reaction conditions are not carefully controlled.

  • Reagent-Related Impurities: Impurities can also be introduced from the reagents themselves, for instance, the formation of diethyl ethoxymalonate from reactions with certain nitrosating agents.

  • Products of Over-reaction: The selective hydrolysis of one ester group is a critical step. Over-hydrolysis would lead to the formation of aminomalonic acid .

Degradation-Related Impurities

Degradation can occur during manufacturing, storage, or handling. Key degradation pathways include:

  • Hydrolysis: The remaining ethyl ester is susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH, yielding aminomalonic acid .

  • Decarboxylation: As a malonic acid derivative, the target molecule can undergo decarboxylation upon heating, potentially leading to the formation of ethyl 2-aminoacetate (glycine ethyl ester).[6]

  • Oxidation: The amino group can be susceptible to oxidation, leading to a variety of degradation products.

  • Dimerization/Polymerization: Intermolecular condensation reactions, though less common under typical storage conditions, can lead to the formation of dimers or oligomers.

A Comparative Framework for Analytical Methodologies

No single analytical technique is sufficient to comprehensively profile all potential impurities. An orthogonal approach, using methods with different separation and detection principles, is essential for a self-validating and trustworthy system. We will compare two primary liquid chromatography techniques.

FeatureMethod 1: Reversed-Phase HPLC with UV Detection Method 2: LC-MS/MS
Principle Separation based on hydrophobicity. Detection of chromophoric compounds.Separation based on hydrophobicity, coupled with mass-to-charge ratio detection.
Primary Use Quantification of the main component and known impurities. Routine quality control.Identification of unknown impurities. Quantification of trace-level impurities.
Strengths Robust, reproducible, widely available, excellent for quantification.High sensitivity and selectivity, provides structural information (molecular weight and fragmentation).
Limitations Requires impurities to have a UV chromophore. Limited identification capabilities for unknown peaks.Matrix effects can suppress ion signals, quantification can be more complex, higher equipment cost.
Best For Batch-to-batch consistency checks, purity assays, stability studies.Impurity identification, forced degradation studies, profiling low-level impurities.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and serve as a starting point for method development and validation in your laboratory.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality: This method is the workhorse for purity assessment. A C18 stationary phase is chosen for its versatility in separating compounds of moderate polarity. A gradient elution is employed to ensure the separation of early-eluting polar impurities from the main analyte and any late-eluting non-polar impurities. Phosphoric acid is used to buffer the mobile phase and suppress the ionization of the carboxylic acid group, leading to better peak shape.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the 2-Amino-3-ethoxy-3-oxopropanoic acid sample.

    • Dissolve in and dilute to 50.0 mL with the mobile phase A to obtain a concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0 98 2
      20 70 30
      25 70 30
      26 98 2

      | 30 | 98 | 2 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks.

    • Determine the area percent of each impurity relative to the total peak area.

    • For quantification against a reference standard, a calibration curve should be generated.

A Weigh Sample (25 mg) B Dissolve & Dilute in Mobile Phase A (50 mL) A->B C Filter (0.45 µm) B->C D Inject into HPLC-UV System C->D E Acquire & Process Data (Area Percent Report) D->E A Prepare Sample (e.g., 0.05 mg/mL) B Inject into LC-MS System A->B C Acquire Full Scan Data (Positive & Negative Mode) B->C D Acquire MS/MS Fragmentation Data B->D E Propose Elemental Composition (from Accurate Mass) C->E F Elucidate Structure (from Fragmentation Pattern) D->F E->F

Sources

Comparative

Comparative Solid-State Analysis of Aminomalonate Derivatives: Structural Determinants and Characterization Protocols

Executive Summary & Strategic Context Aminomalonate derivatives are the structural "chassis" for the synthesis of non-natural amino acids, purines, and bioactive heterocycles. In drug development, the solid-state stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Aminomalonate derivatives are the structural "chassis" for the synthesis of non-natural amino acids, purines, and bioactive heterocycles. In drug development, the solid-state stability of these intermediates is critical.[1][2] A common failure mode in scale-up synthesis is the unexpected polymorphic transition or solvate formation of these derivatives, leading to downstream yield loss.

This guide objectively compares the structural analysis of two commercially dominant derivatives: Diethyl Aminomalonate Hydrochloride (DAM-HCl) and Diethyl Acetamidomalonate (DAAM) .[3] We evaluate their performance regarding lattice stability and provide a comparative framework for characterization using Single Crystal X-Ray Diffraction (SC-XRD) versus Powder X-Ray Diffraction (PXRD).[3][4]

The Comparative Framework: SC-XRD vs. PXRD[3][4][5]

Before analyzing the specific derivatives, researchers must select the appropriate analytical modality. While SC-XRD is the gold standard for ab initio structure solution, PXRD is often superior for bulk phase monitoring during process development.[3]

Table 1: Analytical Performance Matrix
FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD)
Primary Output Precise atomic coordinates (x, y, z), bond lengths, absolute configuration.[3][5]Bulk phase identity, % crystallinity, polymorphic purity.
Sample Requirement High-quality single crystal (0.1–0.5 mm).[3]Polycrystalline powder (~10–50 mg).[3]
Resolution Atomic level (~0.7 Å).[3]Macro-lattice level (d-spacing).[3]
Throughput Low (Hours to Days per sample).[3]High (Minutes per sample).
Best For Determining unknown structures and H-bond networks.[3]QC of known phases and detecting amorphous content.
Workflow Visualization: From Synthesis to Structure

The following diagram outlines the decision logic for characterizing aminomalonate derivatives, prioritizing structural integrity.

G Start Crude Aminomalonate Derivative Solubility Solubility Test Start->Solubility Growth Crystal Growth (Slow Evaporation) Solubility->Growth Saturation Microscopy Optical Microscopy (Birefringence Check) Growth->Microscopy Decision Suitable Crystal? Microscopy->Decision SCXRD SC-XRD Analysis (Atomic Resolution) Decision->SCXRD Yes PXRD PXRD Analysis (Bulk Phase ID) Decision->PXRD No (Microcrystalline) Refinement Structure Refinement (SHELXL/OLEX2) SCXRD->Refinement Data Lattice Parameters & H-Bond Network PXRD->Data Rietveld Refinement Refinement->Data

Figure 1: Decision matrix for structural characterization.[3] SC-XRD is prioritized for novel derivatives to map intermolecular forces, while PXRD is used when crystal growth fails or for batch consistency.[3]

Product Performance Comparison: DAM-HCl vs. DAAM

This section compares the two most prevalent derivatives. The structural difference—a free ammonium salt versus an acetylated amide—fundamentally alters the lattice energy and handling requirements.

Table 2: Physicochemical & Structural Profile
ParameterDiethyl Aminomalonate HCl (DAM-HCl) Diethyl Acetamidomalonate (DAAM)
CAS Number 13433-00-61068-90-2
Molecular State Ionic Salt (Chloride counterion)Neutral Organic Solid
Melting Point 162–165°C (Decomposes)95–98°C (Sharp melt)
Hygroscopicity High (Requires desiccated storage)Low (Stable at ambient humidity)
Lattice Dominance Charge-assisted H-bonds (NH₃⁺[3]···Cl⁻)Neutral H-bonds (N-H[3]···O=C)
Solubility Water, Ethanol (Polar protic)Ethanol, Chloroform (Organic)
Primary Application Synthesis of heterocycles (requires neutralization)Synthesis of amino acids (Sörensen synthesis)
Structural Determinants of Stability
  • DAM-HCl: The crystal lattice is held together by strong electrostatic interactions and charge-assisted hydrogen bonds between the ammonium protons and the chloride anions.[3] While this creates a high melting point, the lattice enthalpy is easily overcome by water hydration energy, making it hygroscopic.

  • DAAM: The acetylation of the amine caps the polar head group. The lattice is stabilized by classical N-H···O=C hydrogen bonds between the amide and the ester carbonyls of adjacent molecules. This "self-contained" H-bond network excludes water, resulting in superior shelf-stability.[3]

Experimental Protocols

To ensure reproducibility (Trustworthiness), follow these validated protocols for generating diffraction-quality crystals.

Protocol A: Crystallization of DAM-HCl (Ionic Lattice)[3]
  • Objective: Grow prisms suitable for SC-XRD to analyze the chloride coordination environment.

  • Solvent System: Ethanol/Water (95:5).[3]

  • Method:

    • Dissolve 100 mg of DAM-HCl in 2 mL of warm ethanol (50°C).

    • Add water dropwise until the solution is perfectly clear.[3]

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial (dust acts as nucleation sites, preventing single crystal growth).[3]

    • Cover with Parafilm and pierce 3 small holes.[3]

    • Allow to stand undisturbed at 4°C for 48-72 hours.

    • Observation: Look for colorless prisms. If needles form, the evaporation was too fast.

Protocol B: Crystallization of DAAM (Neutral Lattice)[3]
  • Objective: Grow blocks/plates to analyze the amide-ester H-bonding distance.

  • Solvent System: Ethyl Acetate/Hexane (Vapor Diffusion).[3]

  • Method:

    • Dissolve 50 mg of DAAM in 1 mL of Ethyl Acetate.

    • Place this small vial (open) inside a larger jar containing 5 mL of Hexane (anti-solvent).

    • Seal the outer jar tightly.[3]

    • Mechanism: Hexane vapor will slowly diffuse into the ethyl acetate, lowering solubility gradually.[3]

    • Harvest crystals after 3-5 days.

Mechanistic Analysis: Hydrogen Bonding Networks

Understanding the intermolecular forces allows researchers to predict how these molecules will pack in a solid dosage form.

Visualization of Interaction Logic

The following diagram illustrates the competing hydrogen bond donors and acceptors that dictate the crystal lattice stability.

H_Bonding DAM DAM-HCl (Cationic Donor) Cl Chloride Ion (Strong Acceptor) DAM->Cl Charge-Assisted H-Bond (High MP) Water Atmospheric Water (Competitor) DAM->Water High Affinity (Hygroscopicity) DAAM DAAM (Neutral Donor) Ester Ester Carbonyl (Weak Acceptor) DAAM->Ester Secondary Interaction Amide Amide Carbonyl (Strong Acceptor) DAAM->Amide N-H...O=C (Dimer/Chain) DAAM->Water Low Affinity (Stability)

Figure 2: Interaction topology.[3] DAM-HCl relies on ionic bridging (red path), which is susceptible to water interference.[3] DAAM forms a robust internal network (blue path) utilizing amide-carbonyl interactions, shielding it from moisture.[3]

Critical Insight for Drug Design

When using DAM-HCl as a starting material, the "Charge-Assisted H-Bond" (shown above) is the rate-limiting step for dissolution in non-polar solvents.[3] To improve reaction kinetics in organic synthesis (e.g., alkylation), the salt must often be neutralized in situ with a base (e.g., NaOEt) to break this lattice energy.[3] In contrast, DAAM dissolves readily in organic media because its lattice energy is governed by weaker dipole-dipole interactions.[3]

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository for small-molecule organic and metal-organic crystal structures.[3] [Link][3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14041: Diethyl acetamidomalonate.[3][6] [Link][3]

  • Creative Biostructure. Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. [Link]

  • Organic Syntheses. Diethyl Aminomalonate Hydrochloride Synthesis Protocol. Coll. Vol. 4, p.293 (1963).[3] [Link][3]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Amino-3-ethoxy-3-oxopropanoic Acid

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of laboratory chemicals is not merely a matter of regulatory compliance, but a cornerstone of a safe and ethical r...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of laboratory chemicals is not merely a matter of regulatory compliance, but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Amino-3-ethoxy-3-oxopropanoic acid (also known as ethyl hydrogen aminomalonate), ensuring the protection of personnel and the environment. The procedures outlined below are grounded in established safety protocols and informed by data from closely related compounds.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. Based on data from analogous compounds, 2-Amino-3-ethoxy-3-oxopropanoic acid is classified with the following hazards:

  • Skin Irritation (Category 2) [1][3]

  • Serious Eye Irritation (Category 2) [1][3]

  • May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) [1][3]

These classifications mandate the use of appropriate Personal Protective Equipment (PPE) and handling within a controlled environment.

PPE CategorySpecificationSource
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a laboratory coat. Ensure gloves are inspected prior to use.[1][2]
Respiratory Protection If handling in a way that generates dust or aerosols, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1]

All handling and disposal preparation should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-Amino-3-ethoxy-3-oxopropanoic acid is that it must be treated as hazardous chemical waste.[1][4] Under no circumstances should it be disposed of down the sanitary sewer or in regular trash.[5]

1. Segregation and Waste Collection:

  • Solid Waste: Collect any solid residues of 2-Amino-3-ethoxy-3-oxopropanoic acid, contaminated weighing papers, and disposable labware (e.g., pipette tips) in a dedicated, clearly labeled hazardous waste container.[6][7]

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[7]

  • Contaminated PPE: Used gloves and other contaminated disposable PPE should be collected in a designated container for hazardous waste.

2. Waste Container Selection and Labeling:

  • Container Compatibility: Use containers made of materials compatible with amino acid esters. High-density polyethylene (HDPE) or glass containers are generally suitable.[7][8] Ensure the container has a secure, leak-proof lid.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 2-Amino-3-ethoxy-3-oxopropanoic acid"

    • An accurate list of all contents, including any solvents and their approximate percentages.

    • The appropriate hazard pictograms (e.g., irritant).[9]

    • The date the waste was first added to the container.

3. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area.[10]

  • This area should be a cool, dry, and well-ventilated space, away from incompatible materials such as strong oxidizing agents and strong bases.[11]

  • Ensure secondary containment is in place to capture any potential leaks or spills.[12]

4. Arranging for Final Disposal:

  • The final disposal of 2-Amino-3-ethoxy-3-oxopropanoic acid waste must be handled by a licensed hazardous waste disposal company or your institution's EHS department.[1][4]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[10]

  • Provide a detailed and accurate description of the waste to the disposal personnel.

The following diagram illustrates the decision-making workflow for the proper disposal of 2-Amino-3-ethoxy-3-oxopropanoic acid.

DisposalWorkflow start Start: Have 2-Amino-3-ethoxy-3-oxopropanoic acid waste assess_hazards Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant start->assess_hazards don_ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat assess_hazards->don_ppe segregate_waste Segregate Waste: - Solid - Liquid - Contaminated PPE don_ppe->segregate_waste label_container Label Waste Container: - 'Hazardous Waste' - Chemical Name - Contents & % - Hazard Pictograms segregate_waste->label_container store_waste Store in Designated Area: - Cool, Dry, Ventilated - Secondary Containment label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for 2-Amino-3-ethoxy-3-oxopropanoic acid.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[10] For solid spills, carefully sweep up the material to avoid generating dust.[2]

  • Collection: Collect all contaminated materials into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent or detergent solution, and collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department in accordance with their established protocols.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of 2-Amino-3-ethoxy-3-oxopropanoic acid, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • PubChem. (n.d.). 2-Amino-3-ethoxy-3-oxopropanoic acid. National Center for Biotechnology Information.
  • Chemos GmbH & Co. KG. (2023, July 10). Safety Data Sheet: Ethyl hydrogen malonate, 98%. Retrieved from [Link]

  • PubChem. (n.d.). 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid. National Center for Biotechnology Information.
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU.
  • National Center for Biotechnology Information. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Apollo Scientific. (2023, July 5). Safety Data Sheet: Diethyl 2-aminomalonate hydrochloride.
  • BenchChem. (2025). Proper Disposal of 2-(Aminomethyl)-5-bromonaphthalene: A Step-by-Step Guide for Laboratory Professionals.
  • University of Florida Environmental Health & Safety. (n.d.). Laboratory Waste. Retrieved from [Link]

  • Google Patents. (1998). US5847197A - Process for the preparation of aminomalonic acid ester salts.
  • Organic Syntheses. (1960). Diethyl aminomalonate hydrochloride. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • BLD Pharm. (n.d.). 91469-69-1|2-Amino-3-ethoxy-3-oxopropanoic acid.
  • Karolinska Institutet. (2025, May 28). Laboratory waste. Staff Portal.
  • BenchChem. (2025). Proper Disposal of 2-(Aminomethyl)-4-fluoronaphthalene: A Guide for Laboratory Professionals.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Walchem. (2024, April 19). Chemical Compatibility Chart.
  • ChemScene. (n.d.). 1071-46-1 | 3-Ethoxy-3-oxopropanoic acid.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-3-ethoxy-3-oxopropanoic acid

As researchers and scientists dedicated to advancing drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2-Amino-3-etho...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2-Amino-3-ethoxy-3-oxopropanoic acid demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

While specific hazard data for 2-Amino-3-ethoxy-3-oxopropanoic acid is limited, its chemical structure—containing an amino group and a carboxylic acid ester—allows us to infer its hazard profile from well-documented, structurally similar compounds. This guide is built on established safety principles for handling chemicals that cause skin, eye, and respiratory irritation.[1][2]

Hazard Assessment: Understanding the Risks

Before handling any chemical, a comprehensive risk assessment is paramount. Based on data from analogous compounds, 2-Amino-3-ethoxy-3-oxopropanoic acid should be treated as a substance with the potential to cause the following:

  • Skin Irritation (H315): Direct contact may lead to redness, itching, and inflammation.[1][3]

  • Serious Eye Irritation (H319): The chemical can cause significant eye irritation, potentially leading to pain, tearing, and blurred vision.[1][4]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract, causing coughing and shortness of breath.[1][2]

The primary routes of exposure are through dermal contact, ocular contact, and inhalation. Therefore, our personal protective equipment (PPE) strategy is designed to create a complete barrier against these pathways.

Core PPE Protocols: Your Primary Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task, the quantity of the substance being handled, and the potential for spills or aerosol generation.

Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes. Standard laboratory safety glasses do not provide adequate protection from splashes.

  • Minimum Requirement: Chemical splash goggles that conform to EN166 or ANSI Z87.1 standards are mandatory for all handling procedures.[4][5]

  • High-Risk Operations: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during transfers or heating), a full-face shield should be worn in addition to chemical splash goggles.[6] This provides a secondary layer of protection for the entire face.

Hand Protection: Selecting the Right Gloves

Gloves are the most critical barrier against dermal exposure. However, not all gloves offer the same level of protection. The choice of material is crucial.[6][7]

  • Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Double Gloving: For handling highly concentrated solutions or for prolonged tasks, consider wearing two pairs of nitrile gloves. This practice can significantly reduce the risk of exposure in case the outer glove is compromised.

  • Removal: Remove gloves using the proper technique (peeling them off from the cuff without touching the outer surface with bare skin) to prevent cross-contamination.

Glove MaterialRecommended UseKey Considerations
Nitrile Rubber General Laboratory Use: Excellent for handling small quantities, preparing solutions, and analytical work.[7]Good balance of chemical resistance and dexterity. Ensure a minimum thickness of 4-6 mils. Change every 30-60 minutes or immediately if contamination is suspected.[6]
Neoprene Extended Handling & Splash Protection: Suitable for larger-scale transfers or when prolonged contact is possible.Offers robust protection against a broader range of chemicals and has good elasticity.[6][7]
Butyl Rubber High-Risk & Spill Cleanup: Recommended for extensive handling or when cleaning up significant spills.Provides superior resistance to many organic acids and esters but may offer less dexterity.[7][8]
Body Protection

Contaminated clothing can be a source of prolonged skin exposure.[4]

  • Standard Use: A clean, long-sleeved, knee-length laboratory coat is the minimum requirement.

  • Splash Hazard: For procedures with a high risk of splashing, supplement your lab coat with a chemically resistant apron made of rubber or PVC.

  • Gown Integrity: Gowns should have closed fronts and tight-fitting cuffs to provide a continuous barrier.[6]

Respiratory Protection

Engineering controls, such as a certified chemical fume hood, are the primary means of preventing respiratory exposure. Respiratory protection should be used when engineering controls are not feasible or as a supplementary measure.

  • Handling Solids: When weighing or transferring the solid form of the chemical where dust may be generated, use a NIOSH-approved N95 respirator.[6]

  • Inadequate Ventilation: If work must be performed outside of a fume hood in an area with insufficient ventilation, a respirator with an organic vapor/acid gas cartridge may be required. All respirator use must be in accordance with a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA.[6][7]

Operational and Disposal Plans

A sound safety plan extends beyond PPE selection to include procedural discipline and proper waste management.

Step-by-Step PPE Donning and Doffing Protocol

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On):

  • Put on your lab coat or gown.

  • Put on your respirator (if required).

  • Put on eye and face protection (goggles, then face shield).

  • Wash hands thoroughly.

  • Put on the first pair of gloves.

  • Put on the second pair of gloves, pulling the cuffs over the sleeves of your lab coat.

Doffing (Taking Off):

  • Remove the outer pair of gloves.

  • Remove the lab coat or gown by folding it inward on itself.

  • Remove face shield and goggles.

  • Remove the inner pair of gloves.

  • Remove respirator (if used).

  • Wash hands thoroughly with soap and water.

Emergency Procedures

Immediate and correct first aid is crucial in minimizing harm from exposure.[9]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing.[3][10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[10][11][12] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the person to fresh air immediately.[10] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Spill Cleanup: For small spills, absorb the material with an inert absorbent like vermiculite or sand.[13][14] Place the material in a sealed, labeled container for disposal. Ensure you are wearing the appropriate PPE (butyl gloves, respirator, goggles) during cleanup.

Waste Disposal

All waste must be handled as hazardous.

  • Contaminated PPE: All disposable PPE (gloves, gowns) that has come into contact with the chemical should be placed in a designated hazardous waste container.

  • Chemical Waste: Dispose of 2-Amino-3-ethoxy-3-oxopropanoic acid and any solutions containing it in a clearly labeled, sealed hazardous waste container.[4][15] Do not dispose of it down the drain.

  • Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste.[15] Subsequent rinses may be permissible for drain disposal depending on local regulations. All labels must be fully defaced before the container is discarded or recycled.[15]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Selection_Workflow start Start: Task Assessment Handling 2-Amino-3-ethoxy-3-oxopropanoic acid task_type What is the scale and nature of the task? start->task_type weighing Weighing Small Quantity (<1g) Solid in ventilated balance enclosure task_type->weighing  Analytical Scale solution_prep Preparing Dilute Solution (<1M) inside a fume hood task_type->solution_prep Benchtop Prep large_scale Large Scale (>50g) or Reaction Workup with splash potential task_type->large_scale Synthesis / High Risk spill_cleanup Spill Cleanup task_type->spill_cleanup Emergency ppe_low Required PPE: - Lab Coat - Nitrile Gloves (single pair) - Chemical Splash Goggles weighing->ppe_low ppe_medium Required PPE: - Lab Coat - Nitrile Gloves (double pair) - Chemical Splash Goggles solution_prep->ppe_medium ppe_high Required PPE: - Lab Coat + Chem-Resistant Apron - Neoprene/Butyl Gloves (double pair) - Goggles + Face Shield large_scale->ppe_high ppe_spill Required PPE: - Chemical Resistant Gown/Suit - Butyl Gloves (double pair) - Goggles + Face Shield - Respirator (as needed) spill_cleanup->ppe_spill

Caption: PPE selection workflow based on task-specific risks.

By integrating these detailed protocols and understanding the rationale behind them, you can build a robust safety culture that protects you, your colleagues, and the integrity of your research. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) available.

References

  • EOD Medical Pocket Guide to Chemical Hazards. (n.d.).
  • Safety Data Sheet - Sigma-Aldrich. (2025, September 22).
  • Safety Data Sheet - Fisher Scientific. (n.d.).
  • Safety Data Sheet - Key Organics. (2017, December 1).
  • Emergency Response Guide – Exposures & Spills. (2021, November). University of Waterloo.
  • Safety Data Sheet - Thermo Fisher Scientific. (2023, October 12).
  • Safety Data Sheet - Fluorochem. (2024, December 19).
  • Material Safety Data Sheet - Sigma-Aldrich. (n.d.).
  • PubChem. (n.d.). 2-Amino-3-ethoxy-3-oxopropanoic acid. National Center for Biotechnology Information.
  • Safety Data Sheet - 3-Ethoxy-3-oxopropanoic acid. (2022, January 2). ECHEMI.
  • Emergency Response: First Aid. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December). Pharmacy Purchasing & Products.
  • NIOSH Recommendations for Chemical Protective Clothing. (n.d.). Centers for Disease Control and Prevention (CDC).
  • Emergency Response Procedures for Chemical Exposure in Factories. (2025, September 20). Caluanie Muelear Oxidize.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). UC San Diego.
  • DL-2-Amino-3-phosphonopropionic acid - Safety Data Sheet. (n.d.).

Sources

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